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4-Iodo-5-(propan-2-yl)-1,2-oxazole Documentation Hub

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  • Product: 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Properties, Reactivity, and Synthetic Utility of 4-Iodo-5-(propan-2-yl)-1,2-oxazole in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged heterocycle, frequently deployed as a bioisostere for amides and esters, or as a rigid spacer to or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged heterocycle, frequently deployed as a bioisostere for amides and esters, or as a rigid spacer to orient pharmacophores. 4-Iodo-5-(propan-2-yl)-1,2-oxazole (CAS: 2758002-02-5) is a highly specialized building block designed to accelerate the discovery of complex bioactive molecules.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic node in synthetic workflows. The design of this scaffold integrates three critical features:

  • The 1,2-Oxazole Core: Provides an electron-deficient aromatic system capable of hydrogen-bond acceptance, improving aqueous solubility and target binding.

  • The C5-Isopropyl Group: The bulky propan-2-yl substituent provides essential steric shielding. It blocks the C5 position from unwanted nucleophilic attack (preventing base-catalyzed ring-opening) and increases the overall lipophilicity (ClogP) of the resulting drug candidate, which is crucial for membrane permeability.

  • The C4-Iodine Handle: Iodine is the premier halogen for transition-metal catalysis. Its low bond dissociation energy ensures rapid oxidative addition by Palladium(0) species at lower temperatures compared to bromides or chlorides, preserving the integrity of the sensitive heterocycle during complex cross-coupling campaigns.

Physicochemical Profiling

To effectively utilize this building block in predictive modeling and synthetic planning, its foundational physicochemical parameters must be established.

Table 1: Quantitative Physicochemical Data for 4-Iodo-5-(propan-2-yl)-1,2-oxazole

ParameterValueScientific Implication
Chemical Formula C₆H₈INODefines stoichiometry for reaction scaling.
Molecular Weight 237.04 g/mol Standard mass for molarity calculations.
Exact Mass 236.965 g/mol Target mass for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Registry Number 2758002-02-5Unique identifier for procurement and database querying.
ClogP (Estimated) ~2.8Indicates moderate lipophilicity; ideal for oral bioavailability models.
Topological Polar Surface Area 26.02 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Acceptors 2 (N, O)Capable of interacting with kinase hinge regions or receptor pockets.
Hydrogen Bond Donors 0Prevents self-aggregation; maintains solubility in aprotic solvents.

Mechanistic Synthesis & Electrophilic Iodination

The synthesis of 4-iodoisoxazoles can be achieved through two primary orthogonal pathways: the direct electrophilic iodination of a pre-formed isoxazole, or the ICl-induced electrophilic cyclization of an acyclic precursor, a methodology pioneered by [1].

SynthesisWorkflow A 5-Isopropylisoxazole (Starting Material) B Electrophilic Iodination (NIS, TFA catalyst) A->B C 4-Iodo-5-isopropylisoxazole (Target Scaffold) B->C D 2-Alkyn-1-one O-methyl oxime (Acyclic Precursor) E ICl-Induced Cyclization (Larock Protocol) D->E E->C

Synthetic pathways for 4-Iodo-5-(propan-2-yl)-1,2-oxazole via iodination and cyclization.

Direct iodination exploits the inherent electron density of the isoxazole ring. The C4 position acts as a nucleophile (analogous to the β-carbon of an enamine), attacking the electrophilic iodine species.

Reactivity Profile: The C4-Iodine Handle

The true value of 4-iodo-5-(propan-2-yl)-1,2-oxazole lies in its capacity for divergent functionalization. The C-I bond is highly primed for Palladium-catalyzed cross-coupling reactions. According to established protocols for haloisoxazoles [2], the iodine handle allows for the rapid construction of diverse chemical libraries without requiring harsh, ring-degrading conditions.

CrossCoupling Core 4-Iodo-5-(propan-2-yl)-1,2-oxazole Suzuki Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2, Base) Core->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu cat., Terminal Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Pd cat., Amine, Base) Core->Buchwald Prod1 4-Aryl-5-isopropylisoxazole (Bioactive Core) Suzuki->Prod1 Prod2 4-Alkynyl-5-isopropylisoxazole (Extended Scaffold) Sonogashira->Prod2 Prod3 4-Amino-5-isopropylisoxazole (Kinase Inhibitor Motif) Buchwald->Prod3

Palladium-catalyzed cross-coupling diversification of the 4-iodoisoxazole scaffold.

Validated Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and workup step is dictated by specific chemical causality.

Protocol A: Synthesis via Direct Electrophilic Iodination

Objective: Regioselective iodination of 5-isopropylisoxazole at the C4 position while suppressing oxidative ring degradation.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-isopropylisoxazole (10.0 mmol, 1.0 equiv) in anhydrous acetonitrile (30 mL).

    • Causality: Acetonitrile is a polar aprotic solvent that fully solubilizes the reagents and stabilizes the polar Wheland-like intermediate during electrophilic aromatic substitution (SEAr).

  • Activation: Add N-Iodosuccinimide (NIS) (11.0 mmol, 1.1 equiv) in one portion, followed by the dropwise addition of Trifluoroacetic acid (TFA) (2.0 mmol, 0.2 equiv).

    • Causality: NIS provides a controlled, mild release of electrophilic iodine (I⁺). TFA acts as a Brønsted acid catalyst, protonating the succinimide carbonyl to dramatically increase the electrophilicity of the iodine atom without the harshness of elemental I₂/HNO₃ mixtures.

  • Execution & Monitoring: Stir the reaction mixture at 60 °C for 4-6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS until the starting material is consumed.

  • Targeted Quenching: Cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL).

    • Causality: Thiosulfate specifically reduces any unreacted electrophilic iodine or molecular iodine to water-soluble iodide (I⁻). This self-validating step prevents downstream catalyst poisoning in subsequent cross-coupling reactions and eliminates product discoloration.

  • Isolation: Dilute with ethyl acetate (50 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 × 25 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize the TFA catalyst) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (0-10% EtOAc in Hexanes) to yield the pure product.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C4 position to yield a 4-aryl-5-isopropylisoxazole derivative.

Step-by-Step Methodology:

  • Catalyst & Reagent Loading: To a Schlenk tube, add 4-iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, minimizing the chance of off-target proto-dehalogenation. K₂CO₃ is chosen as a mild base to prevent the base-catalyzed ring-opening of the isoxazole that can occur with stronger bases like KOtBu.

  • Solvent System & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

    • Causality: Dioxane provides a high boiling point (101 °C) to overcome the activation energy of sterically hindered couplings. Water is strictly required to form the reactive palladium-hydroxo complex, which facilitates transmetalation from the organoboron species. Degassing prevents the oxidation of the Pd(0) active catalyst.

  • Execution: Seal the tube and heat at 80 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite.

    • Causality: Celite filtration effectively removes palladium black (precipitated Pd(0)), which can cause product degradation or complicate NMR analysis. Concentrate and purify via column chromatography.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9648–9655. URL:[Link]

  • Sakamoto, T., Shiraiwa, M., Kondo, Y., & Yamanaka, H. (1981). Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes. Chemical and Pharmaceutical Bulletin, 29(12), 3543-3550. URL:[Link]

  • Liu, Y., et al. (2015). Tandem Synthesis of 3-Chloro-4-iodoisoxazoles from 1-Copper(I) Alkynes, Dichloroformaldoxime, and Molecular Iodine. The Journal of Organic Chemistry, 80(2), 1261-1268. URL:[Link]

Foundational

Stability and degradation profile of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

An In-depth Technical Guide Topic: Stability and Degradation Profile of 4-Iodo-5-(propan-2-yl)-1,2-oxazole Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Stability and Degradation Profile of 4-Iodo-5-(propan-2-yl)-1,2-oxazole Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the intrinsic stability and potential degradation pathways of 4-Iodo-5-(propan-2-yl)-1,2-oxazole. As a substituted isoxazole, this compound holds potential as a versatile intermediate in medicinal chemistry and materials science. Understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of any downstream application, from synthesis and purification to formulation and long-term storage. This document outlines the projected chemical liabilities of the molecule under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal exposure. Detailed, field-proven experimental protocols for conducting forced degradation studies are provided, alongside a framework for developing a stability-indicating analytical method. The insights herein are synthesized from the established chemical behavior of the isoxazole core, the known reactivity of iodo-substituted heteroaromatics, and regulatory expectations for stability testing.[1][2][3]

Introduction and Molecular Overview

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in drug discovery, present in numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a valuable building block. The subject of this guide, 4-Iodo-5-(propan-2-yl)-1,2-oxazole, combines this important heterocyclic core with two key substituents: a bulky isopropyl group at the C5 position and an iodine atom at the C4 position.

The iodine substituent is particularly noteworthy. While it provides a slight deactivating inductive effect on the ring, the carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds, rendering it a prime site for transition metal-catalyzed cross-coupling reactions.[4] However, this inherent reactivity also presents a significant stability challenge, particularly under photolytic stress.[5][6] This guide serves to elucidate these potential liabilities and provide a robust framework for their empirical investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Iodo-5-(propan-2-yl)-1,2-oxazole is presented below. These values are essential for designing analytical methods and understanding the molecule's behavior in various solvent systems.

PropertyValue
Molecular Formula C₆H₈INO
Molecular Weight 237.04 g/mol
Appearance (Predicted) Off-white to pale yellow solid
IUPAC Name 4-iodo-5-isopropyl-1,2-oxazole
Predicted LogP ~2.5 - 3.0
Predicted pKa (Predicted) Weakly basic nitrogen

Projected Degradation Pathways

The stability of 4-Iodo-5-(propan-2-yl)-1,2-oxazole is governed by the interplay between the isoxazole ring's integrity and the reactivity of its substituents. The primary points of vulnerability are the N-O bond of the isoxazole ring and the C-I bond.

Hydrolytic Degradation

The isoxazole ring can be susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than the isomeric oxazole ring.[7]

  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen would activate the ring towards nucleophilic attack by water. However, isoxazoles are generally resistant to acidic conditions. Significant degradation is not anticipated under mild acidic stress.

  • Base-Catalyzed Hydrolysis: Basic conditions are known to promote the ring-opening of certain isoxazoles.[8] For the title compound, this could proceed via attack at the C5 position, leading to the formation of a cyano-ketone intermediate after cleavage of the N-O bond. The stability of the anti-inflammatory drug leflunomide, which contains an isoxazole ring, was shown to be significantly lower at basic pH compared to neutral or acidic conditions.[8]

Oxidative Degradation

The isoxazole ring itself is relatively resistant to mild oxidation. However, strong oxidizing agents like potassium permanganate have been shown to degrade isoxazoline precursors to nitriles.[9] The primary site of oxidative attack for 4-Iodo-5-(propan-2-yl)-1,2-oxazole under typical forced degradation conditions (e.g., using H₂O₂) would likely be the isopropyl group or potential oxidation of the iodine atom to a hypervalent state.[10] N-oxide formation is also a theoretical possibility.

Photochemical Degradation

Photolytic stress is projected to be the most significant liability for this molecule. The C-I bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a radical species.[5][11]

  • Deiodination: The primary photodegradation pathway is expected to be the cleavage of the C-I bond to yield 5-(propan-2-yl)-1,2-oxazole. This is a common degradation route for iodinated aromatic and heteroaromatic compounds.[6]

  • Ring Rearrangement: Isoxazoles can undergo photochemical rearrangement upon UV irradiation. This process often involves the initial cleavage of the weak N-O bond to form a vinylnitrene intermediate, which can then rearrange to form other heterocycles, such as an oxazole, or decompose into polymeric byproducts.[12]

G cluster_photo Photochemical Degradation A 4-Iodo-5-(propan-2-yl)-1,2-oxazole B Homolytic C-I Bond Cleavage A->B UV Light (hν) D N-O Bond Cleavage A->D UV Light (hν) C 5-(propan-2-yl)-1,2-oxazole (Deiodinated Impurity) B->C E Vinylnitrene Intermediate D->E F Rearrangement / Decomposition Products E->F

Caption: Projected major photochemical degradation pathways.

Thermal Degradation

Thermal degradation of the isoxazole ring typically requires high temperatures (often >800 K) and proceeds via N-O bond cleavage, followed by rearrangement to products like nitriles and carbon monoxide.[13][14][15] Under standard pharmaceutical stress testing conditions (e.g., 60-80°C), significant degradation of the core ring is unlikely. Any observed degradation would more likely be related to the acceleration of other degradation modes (e.g., hydrolysis) or interactions with excipients in a formulated product.

Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is essential for identifying all potential degradation products and developing a truly stability-indicating analytical method.[2][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation products are not formed in significant amounts.[17]

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of API in suitable solvent (e.g., ACN:H2O) stress Subject Aliquots to Stress Conditions start->stress hydro Hydrolysis (Acid, Base, Neutral) ox Oxidation (H₂O₂) photo Photolysis (ICH Q1B) thermo Thermal (Heat) neutralize Neutralize/Quench Reactions hydro->neutralize ox->neutralize photo->neutralize thermo->neutralize analyze Analyze via Stability-Indicating HPLC-PDA/MS neutralize->analyze end Identify Degradants & Elucidate Pathways analyze->end

Caption: General experimental workflow for forced degradation studies.

Detailed Experimental Protocols

Materials:

  • 4-Iodo-5-(propan-2-yl)-1,2-oxazole

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 N and 0.1 N

  • Sodium Hydroxide (NaOH), 1.0 N and 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Methanol (HPLC Grade)

Protocol 1: Hydrolytic Degradation

  • Prepare a stock solution of the API at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acidic: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Incubate at room temperature (25°C). Withdraw samples at 1, 4, 8, and 16 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis. Rationale: Base-catalyzed degradation is often faster, necessitating milder temperature conditions to control the reaction rate.[8]

  • Neutral: To 1 mL of stock solution, add 1 mL of water. Incubate at 60°C alongside the acidic sample. Withdraw samples at the same time points.

  • Control: Prepare a control sample by diluting 1 mL of stock solution with 1 mL of the 50:50 acetonitrile:water diluent and store it protected from light at 4°C.

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL stock solution as in Protocol 1.

  • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

  • Incubate at room temperature (25°C), protected from light.

  • Withdraw samples at 2, 6, 12, and 24 hours. Dilute with mobile phase to quench the reaction before analysis.

  • Rationale: Hydrogen peroxide is a standard oxidant used in forced degradation studies as it mimics potential oxidative conditions without being overly harsh.[3]

Protocol 3: Photochemical Degradation

  • Prepare two 1 mg/mL solutions of the API, one in methanol (for solution-state) and one as a thin solid layer in a petri dish (for solid-state).

  • Place the samples in a photostability chamber compliant with ICH Q1B guidelines. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Prepare parallel control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Analyze the stressed and control samples at the end of the exposure period.

  • Rationale: Testing in both solid and solution states is crucial as photodegradation pathways can differ significantly between phases.[1] The C-I bond is a known chromophore that can absorb UV light, making this test critical.[5]

Protocol 4: Thermal Degradation

  • Place accurately weighed solid API in a glass vial.

  • Heat the sample in a calibrated oven at 80°C for 48 hours.

  • Prepare a control sample and store it at 4°C.

  • After the stress period, allow the sample to cool, dissolve it in diluent to a known concentration (e.g., 1 mg/mL), and analyze.

Stability-Indicating Analytical Method

A robust, validated, stability-indicating method is required to separate the parent compound from all process-related impurities and potential degradation products.[16] A reverse-phase HPLC method with photodiode array (PDA) and mass spectrometric (MS) detection is the gold standard.

Sample HPLC Method
ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA (210-400 nm), MS (ESI+, Scan mode)

Rationale: A C18 column provides good hydrophobic retention for this type of molecule. The gradient elution ensures that both early-eluting polar degradants and the more retained parent compound are well-resolved. PDA detection allows for peak purity assessment, ensuring that each peak corresponds to a single component.

Data Interpretation and Summary

The results from the forced degradation studies should be tabulated to provide a clear overview of the molecule's stability profile.

Summary of Forced Degradation Results
Stress ConditionDuration/Temp% Assay of Parent% DegradationMajor Degradant RRTRemarks
0.1 N HCl24 h / 60°C>98%<2%-Very stable to acid hydrolysis.
0.1 N NaOH16 h / 25°C~85%~15%0.75Susceptible to base-catalyzed ring opening.
3% H₂O₂24 h / 25°C>95%<5%1.12Relatively stable to oxidation.
ICH Photolysis1.2 M lux·h~70%~30%0.88Significant photodegradation, likely deiodination.
Dry Heat48 h / 80°C>99%<1%-Thermally stable under tested conditions.
(Note: Data presented is hypothetical and for illustrative purposes only.)

Conclusion

The stability profile of 4-Iodo-5-(propan-2-yl)-1,2-oxazole is a composite of a relatively stable isoxazole core and a highly reactive iodo-substituent. The molecule is predicted to be largely stable under acidic, mild oxidative, and thermal stress conditions. However, two significant liabilities have been identified:

  • Base-catalyzed Hydrolysis: The compound shows susceptibility to degradation under basic conditions, likely proceeding through the cleavage of the isoxazole N-O bond.

  • Photodegradation: This is the most critical vulnerability. The C-I bond is expected to cleave readily upon exposure to UV light, leading to the formation of a de-iodinated primary degradant.

These findings are crucial for guiding the handling, purification, and storage of 4-Iodo-5-(propan-2-yl)-1,2-oxazole. All manipulations should be carried out with protection from light, and exposure to basic conditions should be minimized. The development of any drug product containing this moiety must include robust photostability testing and potentially light-protective packaging.

References

  • ChemInform Abstract: Thermal Decomposition of Isoxazole. Experimental and Modeling Study. (URL: [Link])

  • Thermal decomposition of isoxazole: experimental and modeling study. (URL: [Link])

  • Divergent photochemical ring-replacement of isoxazoles. (URL: [Link])

  • pH and temperature stability of the isoxazole ring in leflunomide.... (URL: [Link])

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. (URL: [Link])

  • Synthesis and Reactions of Oxazoles. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (URL: [Link])

  • Forced Degradation – A Review. (URL: [Link])

  • The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. (URL: [Link])

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF NOVEL 5-IMINO-1,2-OXAZOLE. (URL: [Link])

  • Synthesis and reactivity of azole-based iodazinium salts. (URL: [Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (URL: [Link])

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (URL: [Link])

  • recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. (URL: [Link])

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (URL: [Link])

  • Synthesis and reactivity of azole-based iodazinium salts. (URL: [Link])

  • (PDF) Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. (URL: [Link])

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (URL: [Link])

  • Synthesis of 1,2,4-Oxadiazoles. (URL: [Link])

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (URL: [Link])

  • A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. (URL: [Link])

  • Photochemistry of aromatic compounds. (URL: [Link])

  • Unique Research Journal of Chemistry STUDY ON SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF OXAZOLE BASED DERIVATIVES-A REVIE. (URL: [Link])

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (URL: [Link])

  • QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics. (URL: [Link])

  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. (URL: [Link])

  • Iodoarenes synthesis by iodination or substitution. (URL: [Link])

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (URL: [Link])

Sources

Exploratory

Advanced Methodologies in the Synthesis and Functionalization of 4-Haloisoxazole Derivatives

Executive Summary Isoxazoles represent a privileged class of nitrogen- and oxygen-containing heterocycles, serving as critical pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles represent a privileged class of nitrogen- and oxygen-containing heterocycles, serving as critical pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis. Among these, 4-haloisoxazole derivatives are exceptionally valuable. The halogen atom at the C4 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings), enabling the rapid generation of diverse 3,4,5-trisubstituted isoxazole libraries[1]. This technical guide explores the mechanistic paradigms, quantitative reaction metrics, and self-validating protocols for synthesizing 4-haloisoxazoles, empowering researchers to optimize these pathways for drug discovery and materials science.

Mechanistic Paradigms for 4-Haloisoxazole Synthesis

The synthesis of 4-haloisoxazoles generally proceeds through three distinct logical pathways, each selected based on the desired substitution pattern and available precursors.

Electrophilic Cyclization of Z-2-Alkyn-1-one O-Methyl Oximes

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl) is a premier method for accessing 4-iodoisoxazoles[1][2].

  • Mechanistic Causality: The reaction strictly requires the Z-isomer of the O-methyl oxime. In the Z-configuration, the oxime lone pair is spatially oriented toward the alkyne, facilitating a 5-endo-dig cyclization. The highly polarizable ICl acts as a potent electrophile, activating the alkyne. Intramolecular nucleophilic attack by the oxime oxygen forms an iodinated intermediate, which subsequently undergoes elimination of the methyl group (as methyl chloride) to yield the thermodynamically stable aromatic isoxazole core[2].

Ruthenium-Catalyzed Cycloaddition

Traditional 1,3-dipolar cycloadditions of nitrile oxides with alkynes often suffer from poor regioselectivity. However, the use of CpRuCl(cod) catalyzes the regiospecific cycloaddition of nitrile oxides with 1-haloalkynes to exclusively form 4-haloisoxazoles[3].

  • Mechanistic Causality: The choice of catalyst is paramount. While Cp*RuCl(cod) (containing the pentamethylcyclopentadienyl ligand) is ineffective due to steric hindrance, the less sterically demanding parent Cp ligand in CpRuCl(cod) allows the nitrile oxide and 1-haloalkyne to coordinate effectively at the Ru(II) center. This coordination directs the halogen strictly to the C4 position, bypassing the competing thermal cycloaddition that would otherwise yield a mixture of 4-halo and 5-halo isomers[3].

Direct Electrophilic Halogenation

For substrates where the isoxazole ring is already formed but unsubstituted at the C4 position, direct halogenation can be achieved using N-halosuccinimides (NBS, NIS) or novel nitrosating-halogenating systems[4].

  • Mechanistic Causality: The C4 position of the isoxazole ring possesses the highest electron density compared to C3 and C5. Consequently, it is the most susceptible site for Electrophilic Aromatic Substitution (S_EAr), allowing for highly regioselective direct halogenation.

G Start Starting Materials Path1 Z-2-alkyn-1-one O-methyl oximes Start->Path1 Path2 Nitrile Oxides + 1-Haloalkynes Start->Path2 Path3 Unsubstituted Isoxazoles Start->Path3 Method1 Electrophilic Cyclization (ICl) Path1->Method1 ICl, CH2Cl2 Method2 Ru-Catalyzed Cycloaddition Path2->Method2 CpRuCl(cod), RT Method3 Direct Electrophilic Halogenation Path3->Method3 NBS/NIS or R4NHal Product 4-Haloisoxazole Derivatives Method1->Product Method2->Product Method3->Product

Fig 1. Core synthetic pathways for generating 4-haloisoxazole derivatives.

Quantitative Data Comparison

The following table summarizes the operational parameters and quantitative outcomes of the primary 4-haloisoxazole synthesis strategies, allowing researchers to select the optimal route based on their specific constraints.

Synthesis StrategyPrecursorReagents / CatalystHalogen IntroducedYield RangeRegioselectivity
Electrophilic Cyclization Z-2-alkyn-1-one O-methyl oximesICl (1.0 - 3.0 equiv), CH₂Cl₂Iodine (C4)75% - 98%>99% (Exclusive 5-endo-dig)
Ru-Catalyzed Cycloaddition Nitrile oxides + 1-haloalkynesCpRuCl(cod) (3 mol%), RTChlorine, Bromine, Iodine (C4)65% - 85%>95% (C4 over C5)
Direct Halogenation 4-Unsubstituted isoxazolesNBS or NIS, DMF/MeCNBromine, Iodine (C4)60% - 90%>90% (C4 specific)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can confirm success at intermediate stages.

Protocol A: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization

Reference methodology adapted from Larock et al.[2]

Reagents: Z-2-alkyn-1-one O-methyl oxime (1.0 mmol), Iodine monochloride (ICl, 1.2 mmol), anhydrous CH₂Cl₂ (5.0 mL).

  • Preparation: Dissolve the Z-oxime in anhydrous CH₂Cl₂ in an oven-dried round-bottom flask under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add ICl dropwise via syringe. Self-Validation Checkpoint 1: The solution will immediately adopt a dark red/brown hue, indicating the presence of active iodine species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The starting material (UV active) should completely disappear, replaced by a lower-polarity spot corresponding to the 4-iodoisoxazole.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize excess ICl. The organic layer should turn pale yellow or colorless. Extract with CH₂Cl₂ (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Verification: Obtain a crude ¹H NMR spectrum. Self-Validation Checkpoint 3: The disappearance of the O-methyl ether singlet (~3.9 ppm) confirms successful cyclization and elimination.

Protocol B: Regiospecific Synthesis of 4-Bromoisoxazoles via Ru-Catalysis

Reference methodology adapted from Fokin et al.[3]

Reagents: 1-Bromoalkyne (1.0 mmol), Hydroximoyl chloride (1.25 mmol), CpRuCl(cod) (3 mol%), N,N-Diisopropylethylamine (DIPEA, 1.5 mmol), THF (5.0 mL).

  • Catalyst Activation: In a vial, combine the 1-bromoalkyne, hydroximoyl chloride, and CpRuCl(cod) in THF.

  • Dipole Generation: Add DIPEA dropwise at room temperature to generate the nitrile oxide in situ.

  • Reaction: Stir at room temperature for 12 hours. The reaction is air-tolerant but benefits from a sealed environment to prevent solvent evaporation.

  • Purification: Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with EtOAc. Concentrate the filtrate.

  • Verification: Analyze via GC-MS or LC-MS. Self-Validation Checkpoint: The chromatogram should show a single major peak with the characteristic isotopic bromine splitting pattern (1:1 ratio of M / M+2), confirming regiospecificity without the 5-bromo isomer contamination.

Downstream Applications: Cross-Coupling and Isomerization

The strategic value of 4-haloisoxazoles lies in their downstream reactivity. They serve as linchpins for synthesizing complex pharmaceuticals, such as the COX-2 inhibitor valdecoxib, through palladium-catalyzed cross-coupling[1][2].

Furthermore, recent advances have demonstrated that 5-heteroatom-substituted 4-haloisoxazoles can undergo metal-catalyzed isomerization. Using Rh₂(Piv)₄ or FeCl₂·4H₂O, these compounds undergo a ring contraction to form highly strained 2-halo-2H-azirines, which are potent building blocks for further nitrogen-containing heterocycle synthesis[5].

G Core 4-Haloisoxazole Suzuki Suzuki-Miyaura Core->Suzuki Pd cat., Boronic Acids Sonogashira Sonogashira Core->Sonogashira Pd/Cu cat., Alkynes Isomer Rh(II) Isomerization Core->Isomer Rh2(Piv)4, Toluene Prod1 4-Aryl Isoxazoles (e.g., Valdecoxib) Suzuki->Prod1 Prod2 4-Alkynyl Isoxazoles Sonogashira->Prod2 Prod3 2-Halo-2H-azirines Isomer->Prod3

Fig 2. Downstream functionalization and isomerization of 4-haloisoxazoles.

References

  • Benchchem. 3-Methyl-5-(4-methylphenyl)isoxazole Synthesis and Halogenation. Benchchem. 4

  • Fokin, V. V., et al. Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Haloisoxazoles and 5-Halotriazoles. SciSpace / PubMed. 3

  • Novikov, M. S., et al. Metal-Catalyzed Isomerization of 5-Heteroatom-Substituted Isoxazoles as a New Route to 2-Halo-2H-azirines. Organic Chemistry Portal. 5

  • Larock, R. C., et al. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC - NIH. 1

  • Larock, R. C., et al. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.2

Sources

Foundational

The Iodo-Oxazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide for Researchers Abstract The oxazole ring, a five-membered aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and abi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The oxazole ring, a five-membered aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets.[1] This guide delves into a specific, high-potential subclass: iodo-oxazole scaffolds. The introduction of an iodine atom onto the oxazole core can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, and critically, can introduce halogen bonding capabilities, a powerful and increasingly exploited interaction in rational drug design. We will explore the synthetic strategies for creating these scaffolds, their diverse and potent biological activities—spanning anticancer, antimicrobial, and anti-inflammatory domains—and the underlying mechanisms of action that position them as promising candidates for next-generation therapeutics.

The Strategic Synthesis of Iodo-Oxazole Scaffolds

The generation of highly substituted oxazole cores is a foundational step in harnessing their therapeutic potential. Iodine often plays a dual role in this process: either as a key reagent in the cyclization chemistry or as a pre-installed functional group on a precursor that is carried through to the final product. Hypervalent iodine(III) reagents, such as iodosobenzene (PhI=O) and (diacetoxyiodo)benzene, have become particularly popular due to their low toxicity, mild reactivity, and high stability compared to other metal-based oxidants.[2][3]

The causality behind choosing an iodine-mediated pathway often lies in its efficiency and selectivity. For instance, using PhI=O in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can promote a direct, single-step reaction between ketones and nitriles to form highly substituted oxazoles under mild conditions.[2] This approach avoids the harsh conditions and multi-step preparations required for traditional methods like the Robinson-Gabriel synthesis.

Workflow for Iodine(III)-Mediated Oxazole Synthesis

The diagram below illustrates a generalized workflow for the synthesis of a 2,4,5-trisubstituted oxazole, a common core structure, using an iodine(III)-mediated approach.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Ketone Substituted Ketone (R1-CO-CH2-R2) ReactionVessel One-Pot Reaction Ketone->ReactionVessel Nitrile Nitrile (R3-CN) Nitrile->ReactionVessel IodineReagent Iodine(III) Reagent (e.g., PhI=O) IodineReagent->ReactionVessel Acid Brønsted or Lewis Acid (e.g., TfOH) Acid->ReactionVessel Solvent Solvent (Acetonitrile) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Final Iodo-Oxazole Product Purification->Product

Caption: Generalized workflow for iodine-mediated oxazole synthesis.

Experimental Protocol: Iodine(III)-Mediated Synthesis of a 2,4,5-Trisubstituted Oxazole

This protocol is a self-validating system adapted from established methodologies.[2] Each step is designed to ensure the reaction proceeds to completion, which can be monitored by Thin-Layer Chromatography (TLC).

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the iodine(III) reagent (e.g., iodosobenzene, 1.5 equivalents) in the nitrile solvent (e.g., acetonitrile, 5 mL per mmol of ketone).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH, 3.0 equivalents) dropwise. Stir the mixture for 5 minutes to allow for the activation of the iodine reagent. The choice of a strong, non-nucleophilic acid is critical to prevent side reactions.

  • Substrate Addition: Add the ketone substrate (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the mixture to warm to ambient temperature and then heat to 80 °C. The reaction progress is monitored by TLC until the starting ketone is consumed. This dual-temperature profile ensures controlled initiation and efficient conversion.

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure substituted oxazole.

Potent Anticancer Activities of Iodo-Oxazole Scaffolds

The oxazole motif is a recurring feature in anticancer drug development, and iodo-substituted derivatives have shown exceptional promise.[4] These compounds can induce cancer cell death through multiple mechanisms, often with high potency and selectivity.[5][6]

Mechanism of Action 1: Tubulin Polymerization Inhibition

A primary mechanism for many oxazole-based anticancer agents is the disruption of microtubule dynamics.[1][7] Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis. Iodo-oxazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. The iodine atom can enhance binding affinity through favorable hydrophobic or halogen-bonding interactions within the binding pocket.

G cluster_cell_process Cellular Processes IodoOxazole Iodo-Oxazole Compound Tubulin α/β-Tubulin Dimers IodoOxazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer IodoOxazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Enables Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest Leads to

Caption: Inhibition of tubulin polymerization by iodo-oxazole agents.

Mechanism of Action 2: Inhibition of Signaling Proteins (STAT3, Kinases)

Oxazole derivatives are effective inhibitors of key signaling proteins that are often dysregulated in cancer.[5][6]

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that promotes cancer cell survival and proliferation. Certain oxazoles can block STAT3 activity, leading to apoptosis.[7]

  • Protein Kinase Inhibition: Many kinases, which are crucial for cell growth and division, are targeted by oxazole-based drugs. The scaffold serves as a rigid framework to which functional groups can be attached to achieve specific and potent inhibition.

Anticancer Activity Data

The following table summarizes the in-vitro anticancer activity of representative oxazole derivatives against various cancer cell lines.

Compound ClassTarget Cancer Cell LineMechanism of ActionIC₅₀ (Concentration)Reference
Diaryl OxazolesHematologic CancersTubulin BindingNanomolar range[5]
Substituted OxazolesVariousSTAT3 InhibitionVaries[6][7]
Oxazole-Pyridine HybridsMultiple Tumor PanelAntiproliferativeVaries[4]
Aryloxazole DerivativesHUVEC, various cancer linesVascular-TargetingVaries[4]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the iodo-oxazole test compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Broad-Spectrum Antimicrobial Activity

Iodo-oxazole and related heterocyclic scaffolds have demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi.[8][9] The lipophilic nature of the iodine atom can facilitate passage through microbial cell membranes.

Antibacterial and Antifungal Effects

Studies have shown that oxazole derivatives possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[10][11] The specific substitution pattern on the oxazole ring is crucial for determining the spectrum and potency of activity.[8] For example, some spiro-indole pyrano-oxazole derivatives have shown exceptionally high antifungal activity.[8]

Antimicrobial Activity Data
Compound ClassTarget MicrobeActivity MetricResultReference
Pyrazole-linked Oxazole-5-onesS. aureus, E. coliMICGood to moderate[11]
BisoxazolesGram-positive & Gram-negativeMICComparable to references[8]
Benzoxazole DerivativesS. typhi, C. albicansMICHigh potency[11]
Iodo-quinoline derivativesS. epidermidis, K. pneumonieMICPromising scaffolds[12]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the iodo-oxazole compound in Mueller-Hinton Broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, and iodo-oxazole scaffolds are being investigated as novel anti-inflammatory agents.[13][14] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: COX and LOX Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[14] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes. Certain oxazole derivatives have been shown to inhibit COX-2, making them attractive candidates for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[15]

G cluster_pathway Arachidonic Acid Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzyme AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation IodoOxazole Iodo-Oxazole Inhibitor IodoOxazole->COX Inhibits IodoOxazole->LOX Inhibits

Caption: Iodo-oxazoles can inhibit COX/LOX inflammatory pathways.

Future Perspectives and Conclusion

The iodo-oxazole scaffold is a versatile and powerful platform for the development of novel therapeutic agents. The substitution pattern at the C2, C4, and C5 positions, including the strategic placement of an iodine atom, allows for fine-tuning of electronic, steric, and lipophilic properties to optimize potency and selectivity for a given biological target.[4][15]

Key takeaways:

  • Synthesis: Modern iodine-mediated synthetic methods provide efficient and mild routes to complex iodo-oxazole cores.[2]

  • Anticancer: These scaffolds act via multiple, clinically relevant mechanisms, including tubulin polymerization and kinase inhibition, with many derivatives showing nanomolar potency.[5][7]

  • Antimicrobial: Broad-spectrum activity against bacteria and fungi highlights their potential to address the challenge of antimicrobial resistance.[8][11]

  • Anti-inflammatory: Targeted inhibition of enzymes like COX-2 positions them as promising alternatives to traditional NSAIDs.[14]

Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and further exploring the role of halogen bonding in target engagement. The continued exploration of this privileged scaffold holds immense promise for discovering next-generation drugs to combat a wide range of human diseases.

References

  • Dohi, T., et al. (2011). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. Molecules. [Link]

  • Wu, T., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Garg, A. K., & Singh, R. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. organic-chemistry.org. [Link]

  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2020). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. International Journal of Pharmaceutical Research. [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Bruno, O., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

  • Pinto, M., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

  • Kumar, V., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Nawale, L., et al. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chitescu, C. L., et al. (2021). Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds. ResearchGate. [Link]

Sources

Exploratory

Solubility of 4-Iodo-5-(propan-2-yl)-1,2-oxazole in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Iodo-5-(propan-2-yl)-1,2-oxazole in Organic Solvents Abstract The solubility of a chemical compound is a critical physicochemical property that dictates its utility in a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Iodo-5-(propan-2-yl)-1,2-oxazole in Organic Solvents

Abstract

The solubility of a chemical compound is a critical physicochemical property that dictates its utility in a vast range of applications, from synthetic chemistry to drug formulation. This guide provides a comprehensive technical overview of the solubility profile of 4-iodo-5-(propan-2-yl)-1,2-oxazole. Lacking specific empirical data in public literature, this document, written from the perspective of a Senior Application Scientist, establishes a framework for predicting and experimentally determining its solubility. We will first dissect the molecular structure to predict its behavior in various organic solvents. Subsequently, this guide presents detailed, self-validating experimental protocols for both qualitative and quantitative solubility assessment, empowering researchers to generate reliable data. The methodologies are grounded in established principles and are designed to ensure scientific rigor and reproducibility, making this a vital resource for chemists, researchers, and formulation scientists.

Introduction to 4-Iodo-5-(propan-2-yl)-1,2-oxazole

4-Iodo-5-(propan-2-yl)-1,2-oxazole is a substituted heterocyclic compound. Its structure is characterized by a five-membered 1,2-oxazole ring, an isopropyl group at the 5-position, and an iodine atom at the 4-position. The oxazole ring is a common motif in medicinal chemistry, and the presence of an iodine atom provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a potentially valuable building block in the synthesis of more complex molecules.

Understanding the solubility of this compound is paramount for its practical application. In synthesis, solubility dictates the choice of reaction solvent, affects reaction rates, and is crucial for purification processes like crystallization and chromatography. For drug development professionals, solubility is a key determinant of a compound's bioavailability and the feasibility of creating various dosage forms.[1]

Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of 4-iodo-5-(propan-2-yl)-1,2-oxazole can be predicted by analyzing its structural features.

  • 1,2-Oxazole Ring : The oxazole ring contains both a nitrogen and an oxygen atom, making it a polar heterocyclic system.[3] The lone pairs on these heteroatoms can act as hydrogen bond acceptors.

  • Iodo Group : The iodine atom is large and polarizable, contributing to dipole-dipole interactions and van der Waals forces.

  • Isopropyl Group : This (propan-2-yl) substituent is a nonpolar, aliphatic group. It will increase the lipophilic character of the molecule.

Overall Molecular Polarity : The molecule possesses a balance of polar (oxazole ring, iodo group) and nonpolar (isopropyl group) features. This suggests it will not be highly soluble in extremely polar solvents like water or extremely nonpolar solvents like hexane, but will likely exhibit good solubility in solvents of intermediate polarity.

Table 1: Predicted Solubility Profile of 4-Iodo-5-(propan-2-yl)-1,2-oxazole
Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneSparingly Soluble to InsolubleThe polar oxazole ring and iodo-substituent will limit miscibility, though the isopropyl group provides some lipophilic character favoring solubility in toluene over hexane.[4]
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSolubleThese solvents can engage in strong dipole-dipole interactions with the polar functionalities of the molecule without the competing hydrogen bonding of the solvent itself.[4]
Polar Protic Methanol, EthanolModerately SolubleThe alcohols can engage in dipole-dipole interactions. While the molecule can accept hydrogen bonds, it cannot donate them, which may limit its solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at solvating a wide range of organic molecules with moderate polarity and are a good starting point for dissolution.[4]

Experimental Determination of Solubility

To move beyond prediction, empirical testing is necessary. The following protocols outline systematic approaches for qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility across a range of solvents and is useful for selecting solvents for reactions or chromatography. An organic compound is generally considered "soluble" in this test if approximately 10-20 mg dissolves completely in 1 mL of the solvent.[4]

Protocol:

  • Preparation : Dispense 10 mg (± 1 mg) of 4-iodo-5-(propan-2-yl)-1,2-oxazole into a series of clean, dry 1-dram vials.

  • Solvent Addition : To the first vial, add the chosen solvent in 0.2 mL increments up to a total volume of 1 mL.

  • Agitation : After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation : Visually inspect the solution against a dark background to check for any undissolved solid particles.

  • Classification :

    • Soluble : The entire solid dissolves completely.

    • Sparingly Soluble : A portion of the solid dissolves, but some remains undissolved.

    • Insoluble : No significant dissolution is observed.

  • Repeat : Repeat steps 2-5 for each solvent to be tested.

G cluster_0 Qualitative Solubility Workflow start Start: Weigh 10mg of Compound add_solvent Add 0.2 mL Solvent Increment start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect for Solid vortex->observe is_dissolved Is Compound Dissolved? observe->is_dissolved check_volume Total Volume < 1.0 mL? check_volume->add_solvent Yes sparingly_insoluble Record: Sparingly Soluble or Insoluble check_volume->sparingly_insoluble No is_dissolved->check_volume No soluble Record: Soluble is_dissolved->soluble Yes end_test End Test for this Solvent soluble->end_test sparingly_insoluble->end_test

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid in the solvent for a prolonged period to ensure equilibrium is reached, followed by quantifying the concentration of the dissolved compound in a filtered aliquot.[4]

Protocol:

  • Sample Preparation : Add an excess amount of 4-iodo-5-(propan-2-yl)-1,2-oxazole to several vials (in triplicate for each solvent). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration : Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean vial. This step is critical to remove all undissolved micro-particulates.

  • Dilution : Dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard calibration curve of the compound.

  • Calculation : Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G cluster_1 Quantitative Shake-Flask Workflow prep Prepare Vials with Excess Solid & Known Volume of Solvent equilibrate Equilibrate in Shaker Bath (e.g., 24-72h at 25°C) prep->equilibrate settle Allow Excess Solid to Settle (≥2h) equilibrate->settle sample Withdraw Supernatant with Syringe settle->sample filter Filter through 0.22µm Syringe Filter sample->filter dilute Dilute Sample for Analysis filter->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate result Final Solubility Data calculate->result

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation

Quantitative solubility data should be presented clearly for easy comparison.

Table 2: Template for Reporting Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25.0[Experimental Value][Calculated Value]
Acetone25.0[Experimental Value][Calculated Value]
Acetonitrile25.0[Experimental Value][Calculated Value]
Ethanol25.0[Experimental Value][Calculated Value]
Toluene25.0[Experimental Value][Calculated Value]
Hexane25.0[Experimental Value][Calculated Value]

Conclusion

While no specific solubility data for 4-iodo-5-(propan-2-yl)-1,2-oxazole is readily available in the literature, a systematic analysis of its molecular structure allows for a strong predictive framework. The compound is anticipated to be most soluble in polar aprotic and chlorinated solvents, with moderate solubility in polar protic solvents and limited solubility in nonpolar hydrocarbons. This guide provides robust, step-by-step protocols for both rapid qualitative assessment and rigorous quantitative determination via the shake-flask method. By following these methodologies, researchers can confidently generate the precise solubility data required to advance their work in synthesis, purification, and formulation, ensuring the efficient and effective use of this versatile chemical building block.

References

  • Scribd . Solubility Testing of Organic Compounds | PDF. Available at: [Link]

  • Unknown Source. Solubility test for Organic Compounds. (Note: While the content is relevant, the original source URL is not provided in the search result).
  • chemistrysh.com . (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link]

  • Massey University . Physical Properties: Solubility Classification. Available at: [Link] (Note: The provided search result links to a MUNI page, but the content appears to be standard university chemistry material).

  • University of Toronto Scarborough . Solubility - Chemistry Online @ UTSC. Available at: [Link]

  • PubMed . Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]

  • ResearchGate . Synthesis and Reactions of Oxazoles. Available at: [Link]

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Foundational

A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Iodo-Isoxazole Compounds for Drug Development

Introduction: The Strategic Role of Iodine in Modern Isoxazole-Based Drug Discovery The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Iodine in Modern Isoxazole-Based Drug Discovery

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique electronic properties and metabolic stability.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block in the design of novel therapeutics, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of an isoxazole ring can enhance the physicochemical characteristics of a molecule, making it a focal point of contemporary drug discovery.[2][3]

In the quest for more potent and selective drug candidates, the strategic introduction of halogen atoms, particularly iodine, has emerged as a powerful tool. The incorporation of iodine can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide provides an in-depth technical overview of the discovery, synthesis, and isolation of novel iodo-isoxazole compounds, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying principles and providing a framework for the rational design of the next generation of iodo-isoxazole-based therapeutics.

Chapter 1: Rationale and Design of Novel Iodo-Isoxazole Compounds

The journey to discovering a novel drug candidate begins with a clear rationale and a well-thought-out design strategy. The decision to incorporate an iodine atom into an isoxazole scaffold is not arbitrary; it is a hypothesis-driven approach aimed at optimizing the druglike properties of the molecule.

Target Selection and Hypothesis-Driven Design

The initial step involves identifying a biological target—a protein, enzyme, or nucleic acid—implicated in a disease pathway. Once a target is selected, the design of a novel iodo-isoxazole inhibitor is guided by a specific hypothesis. For instance, the introduction of a bulky, lipophilic iodine atom may be hypothesized to enhance binding to a hydrophobic pocket within the target's active site, thereby increasing potency.

The Strategic Placement of the Iodine Atom

The position of the iodine atom on the isoxazole ring is critical and can dramatically influence the compound's biological activity and pharmacokinetic profile. Computational tools, such as molecular docking and quantum mechanics calculations, can be employed to predict the optimal position for the iodine substituent to maximize target engagement and minimize off-target effects.

Chapter 2: Synthetic Strategies for Iodo-Isoxazole Scaffolds

The synthesis of iodo-isoxazole compounds can be approached in two primary ways: by constructing the isoxazole ring using an iodinated precursor or by iodinating a pre-formed isoxazole ring. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the overall efficiency of the synthetic route.

Retrosynthetic Analysis of Iodo-Isoxazoles

A retrosynthetic approach allows for the deconstruction of the target iodo-isoxazole into simpler, commercially available starting materials. This analysis helps in identifying key bond disconnections and planning a logical and efficient forward synthesis.

Method 1: [3+2] Cycloaddition Reactions Using Iodinated Precursors

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the isoxazole ring.[6][7][8] This reaction typically involves the concerted addition of a nitrile oxide to an alkyne.[6] To synthesize an iodo-isoxazole, either the nitrile oxide or the alkyne can be iodinated prior to the cycloaddition.

This protocol describes the synthesis of a 3,5-disubstituted iodo-isoxazole via a one-pot, copper(I)-catalyzed reaction.

Materials:

  • Iodinated terminal alkyne (1.0 eq)

  • Aldoxime (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (10-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O mixture, THF)

  • Base (e.g., triethylamine, Et₃N)

Procedure:

  • To a solution of the aldoxime and iodinated terminal alkyne in the chosen solvent system, add CuSO₄·5H₂O and sodium ascorbate.

  • Add the base (e.g., triethylamine) to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the work-up and purification as described in Chapter 3.

Causality of Experimental Choices:

  • Copper(I) Catalyst: The in situ generated copper(I) catalyst, from the reduction of CuSO₄ by sodium ascorbate, is crucial for controlling the regioselectivity of the cycloaddition, leading predominantly to the 3,5-disubstituted isoxazole.

  • In situ Generation of Nitrile Oxide: Nitrile oxides are unstable and are therefore generated in situ from the aldoxime using a mild oxidizing agent or a base. This avoids the need to handle potentially hazardous intermediates.

G Iodo_Alkyne Iodinated Terminal Alkyne Iodo_Isoxazole Iodo-Isoxazole Iodo_Alkyne->Iodo_Isoxazole [3+2] Cycloaddition Cu(I) Catalyst Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (in situ) Aldoxime->Nitrile_Oxide Base/Oxidant Nitrile_Oxide->Iodo_Isoxazole [3+2] Cycloaddition Cu(I) Catalyst

Figure 1: Synthetic workflow for iodo-isoxazole via [3+2] cycloaddition.

Method 2: Post-Synthetic Iodination of Pre-formed Isoxazole Rings

An alternative strategy involves the direct iodination of a pre-synthesized isoxazole. This is typically achieved through an electrophilic iodination reaction.

This protocol describes the iodination of an isoxazole at the 4-position using N-iodosuccinimide (NIS).[9]

Materials:

  • Isoxazole derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)[9]

  • Trifluoroacetic acid (TFA)[9]

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • In a microwave reaction vial, dissolve the isoxazole derivative in TFA.[9]

  • Add N-iodosuccinimide to the solution at room temperature.[9]

  • Seal the vial and stir under microwave irradiation at 80 °C for 10 minutes.[9]

  • Cool the reaction mixture and dilute with DCM.[9]

  • Neutralize the solution with a saturated aqueous NaHCO₃ solution in an ice bath.[9]

  • Separate the organic layer and extract the aqueous layer with DCM.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, making it suitable for the iodination of electron-rich aromatic systems like isoxazoles.

  • Trifluoroacetic Acid (TFA): TFA acts as a solvent and an activating agent, protonating the isoxazole ring and making it more susceptible to electrophilic attack.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[9]

Chapter 3: Isolation and Purification of Iodo-Isoxazole Compounds

The successful isolation and purification of the target iodo-isoxazole are critical for obtaining a compound of sufficient purity for biological testing.

Initial Work-up and Extraction

After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. The crude product is then extracted into an organic solvent.

Chromatographic Techniques for Purification

Flash column chromatography is the most common method for purifying crude reaction mixtures. The choice of solvent system (eluent) is crucial for achieving good separation.

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified iodo-isoxazole.

Parameter Typical Value/Condition Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Provides a large surface area for separation based on polarity.
Mobile Phase Hexane/Ethyl Acetate GradientA common solvent system that allows for the separation of a wide range of compounds.
Detection UV light (254 nm) or StainingAllows for the visualization of the separated compounds on a TLC plate.
Crystallization

For obtaining highly pure compounds, crystallization can be an effective final purification step. This involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals.

Chapter 4: Structural Elucidation and Characterization

Unambiguous confirmation of the structure and purity of the synthesized iodo-isoxazole is essential. This is achieved through a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the compound's connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight, confirming the elemental composition of the compound.[12]

Technique Information Obtained Expected Data for a Model Iodo-Isoxazole
¹H NMR Chemical shift, integration, and coupling constants of protons.Aromatic and isoxazole ring protons in the range of 7-9 ppm.
¹³C NMR Chemical shifts of carbon atoms.Carbon atoms of the isoxazole ring typically appear between 100-170 ppm.
IR Presence of functional groups.C=N and C=C stretching vibrations characteristic of the isoxazole ring.[10]
HRMS Exact molecular weight and elemental formula.A molecular ion peak corresponding to the calculated exact mass of the iodo-isoxazole.[12]

Chapter 5: In Vitro Biological Evaluation

Once a novel iodo-isoxazole has been synthesized and characterized, the next step is to assess its biological activity.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of a large number of compounds against a specific biological target. This provides initial "hit" compounds that can be further optimized.

Specific Assays

Based on the therapeutic target, specific in vitro assays are employed to determine the potency and efficacy of the iodo-isoxazole. For example, if the target is a protein kinase implicated in cancer, a kinase inhibition assay would be performed.

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Iodo-isoxazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the iodo-isoxazole compound and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Start Synthesized Iodo-Isoxazole HTS High-Throughput Screening (HTS) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assay (e.g., MTT) Hit_Identification->Dose_Response Potency_Determination Potency Determination (IC50/EC50) Dose_Response->Potency_Determination SAR_Studies Structure-Activity Relationship (SAR) Potency_Determination->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 2: Workflow for in vitro biological evaluation of iodo-isoxazole compounds.

Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing a series of related iodo-isoxazole analogs to understand how changes in the chemical structure affect biological activity. This information is crucial for optimizing the "hit" compound into a "lead" compound with improved potency, selectivity, and drug-like properties.

Conclusion and Future Perspectives

The discovery and development of novel iodo-isoxazole compounds represent a promising avenue for addressing unmet medical needs. The strategic incorporation of iodine into the versatile isoxazole scaffold offers a powerful approach to fine-tuning the pharmacological properties of drug candidates. The methodologies and protocols outlined in this guide provide a comprehensive framework for researchers in the field. Future efforts will likely focus on the development of more efficient and regioselective synthetic methods, as well as the exploration of novel biological targets for iodo-isoxazole-based therapeutics. The continued synergy between synthetic chemistry, computational modeling, and biological evaluation will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem.
  • Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions - Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - MDPI. (2023).
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (2025).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (2022).
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023).
  • A review of isoxazole biological activity and present synthetic techniques.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery - Benchchem.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011).

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Strategic Rationale & Substrate Profiling 4-Iodo-5-(propan-2-yl)-1,2-oxazole (commonly referred to as 4-iodo-5-isopropylisoxazole) is a highly valuable building block in medicinal chemistry and drug development. The 1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Substrate Profiling

4-Iodo-5-(propan-2-yl)-1,2-oxazole (commonly referred to as 4-iodo-5-isopropylisoxazole) is a highly valuable building block in medicinal chemistry and drug development. The 1,2-oxazole (isoxazole) core is frequently deployed as an amide bioisostere and serves as a defining motif in various anti-inflammatory, antiviral, and neurological therapeutics. Functionalizing the C4 position via the allows researchers to rapidly generate diverse biaryl and heteroaryl structure-activity relationship (SAR) libraries[1].

Because the C4 position of the isoxazole ring is electron-deficient, it presents unique reactivity profiles and challenges during palladium-catalyzed cross-coupling that require precise optimization.

Mechanistic Causality & Reaction Dynamics

The Suzuki-Miyaura coupling operates through a well-defined Pd(0)/Pd(II) catalytic cycle comprising three primary stages:[2].

  • Oxidative Addition (Rate-Determining): The C–I bond of the 4-iodoisoxazole substrate is highly reactive due to its low bond dissociation energy. This allows for the swift insertion of the active Pd(0) catalyst to form a stable Ar–Pd(II)–I intermediate[2].

  • Base Activation & Transmetalation: Boronic acids are inherently poor nucleophiles. The addition of an aqueous base (e.g., K₂CO₃) is chemically non-negotiable; the base coordinates to the boron atom to form an electron-rich, negatively charged boronate complex [Ar'-B(OH)₃]⁻. This activation is required to successfully transfer the aryl group to the palladium center[2].

  • Reductive Elimination: The newly formed Ar–Pd(II)–Ar' complex collapses, forging the target C–C bond and regenerating the active Pd(0) species to continue the cycle[2].

The Dehalogenation Dilemma

A critical failure point when working with electron-deficient heteroaryl iodides is —a parasitic side reaction where the iodine atom is replaced by a hydrogen atom, yielding the undesired 5-isopropylisoxazole[3]. This occurs when the Pd(II) intermediate reacts with trace water, base, or solvent to form a Pd–H species, which prematurely reduces the intermediate before transmetalation can occur[3].

The Causality of Ligand Choice: To suppress dehalogenation, we mandate the use of bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich phosphines (e.g., XPhos). These ligands sterically crowd the metal center, accelerating the desired reductive elimination pathway and effectively outcompeting the slower dehalogenation process[3].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 4-Iodo-5-isopropylisoxazole PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation PdII->TransMet BaseAct Base Activation Boronate Formation BaseAct->TransMet Ar'-B(OH)3⁻ PdII_Trans Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling for 4-iodo-5-isopropylisoxazole.

Condition Optimization & Quantitative Data

The following optimization matrix demonstrates the causality between catalyst/ligand selection and reaction efficiency for the 4-iodoisoxazole substrate. Transitioning from standard triphenylphosphine to specialized sterically demanding ligands drastically reduces the dehalogenation byproduct.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)Solvent (v/v)Temp (°C)Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄ (5)NoneNa₂CO₃ (2.0)Toluene/H₂O (4:1)906520
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Dioxane/H₂O (4:1)905525
3 Pd(dppf)Cl₂ (5) None K₂CO₃ (2.0) Dioxane/H₂O (4:1) 90 92 < 2
4Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10095< 1

Note: Entry 3 is selected for the standard protocol below due to the commercial availability and air-stability of the Pd(dppf)Cl₂ precatalyst compared to handling separate Pd₂(dba)₃ and XPhos components.

Experimental Protocol

This self-validating protocol utilizes Pd(dppf)Cl₂ to ensure high conversion while minimizing side reactions[4].

Reagents & Materials
  • Substrate: 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent & Base Addition: Add K₂CO₃ (2.0 mmol) followed by 10 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.

    • Causality Note: Dioxane is selected over THF because its higher boiling point allows for elevated reaction temperatures (90 °C), which provides the necessary thermal energy to overcome the activation barrier for sterically hindered boronic acids.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 30 seconds until the solvent gently bubbles, then backfill with Argon. Repeat this evacuate-backfill cycle three times.

    • Causality Note: Ambient oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II), halting the catalytic cycle and causing homocoupling of the boronic acid.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the highly UV-active starting material spot is fully consumed. A healthy reaction mixture will maintain a yellow-orange hue; immediate or premature blackening indicates catalyst decomposition (formation of palladium black).

  • Work-Up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). The biphasic system effectively separates the organic product from the water-soluble inorganic salts and boronic acid byproducts[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Prep 1. Reagent Preparation Weigh Isoxazole, Boronic Acid, Pd Cat. Degas 2. Inert Atmosphere Evacuate & Backfill with Ar (3x) Prep->Degas React 3. Reaction Execution Heat at 90°C for 4-12 h Degas->React Monitor 4. Reaction Monitoring LC-MS / TLC Aliquots React->Monitor Monitor->React Incomplete Workup 5. Aqueous Work-Up Extract with EtOAc, Wash with Brine Monitor->Workup Complete Purify 6. Purification Silica Gel Column Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Reaction Source: Wikipedia URL: [Link]

Sources

Application

Application Notes and Protocols: Sonogashira Cross-Coupling Reactions with 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Introduction: Unlocking Novel Chemical Space with Functionalized Oxazoles The 1,2-oxazole (isoxazole) scaffold is a privileged five-membered heterocyclic motif integral to a vast array of pharmacologically active compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Chemical Space with Functionalized Oxazoles

The 1,2-oxazole (isoxazole) scaffold is a privileged five-membered heterocyclic motif integral to a vast array of pharmacologically active compounds and functional organic materials.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a desirable component in modern drug design.[1] The Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, provides a direct route to introduce acetylenic moieties onto this valuable core.[4][5] This reaction, typically catalyzed by a combination of palladium and copper salts, allows for the construction of complex molecular architectures under relatively mild conditions.[4][6]

This guide provides a detailed exploration of the Sonogashira cross-coupling reaction utilizing 4-iodo-5-(propan-2-yl)-1,2-oxazole as a key building block. The presence of a sterically demanding isopropyl group at the C5 position and an iodine atom at the C4 position presents both unique opportunities for molecular design and specific challenges in reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer expert insights into troubleshooting and optimization strategies. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully employ this versatile reaction in their synthetic endeavors.

Mechanistic Considerations: The Dual Catalytic Cycle

The Sonogashira reaction classically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding this dual mechanism is paramount for rational catalyst selection and reaction optimization.

A plausible mechanism for the Sonogashira cross-coupling reaction is depicted below. The process initiates with the oxidative addition of the 4-iodo-5-(propan-2-yl)-1,2-oxazole to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[7] Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination from the resulting palladium(II) intermediate to yield the desired 4-alkynyl-5-(propan-2-yl)-1,2-oxazole product and regenerate the active palladium(0) catalyst.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L)2 (R = Oxazole) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne R-Pd(II)-C≡CR'(L)2 Transmetalation->Pd(II)_Alkyne Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 4-Alkynyl-5-(propan-2-yl)-1,2-oxazole Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Deprotonation Alkyne Deprotonation Cu(I)X->Alkyne_Deprotonation Cu_Acetylide Cu-C≡CR' Alkyne_Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Iodo-Oxazole 4-Iodo-5-(propan-2-yl)-1,2-oxazole Iodo-Oxazole->Oxidative_Addition Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Deprotonation Base Base (e.g., Et3N) Base->Alkyne_Deprotonation Protocol_1_Workflow start Start reagents Combine Iodo-oxazole, PdCl₂(PPh₃)₂, and CuI in a Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add anhydrous, degassed solvent and base inert->solvents alkyne Add terminal alkyne solvents->alkyne react Stir at RT or heat (40-60 °C) Monitor by TLC/GC-MS alkyne->react workup Cool, dilute, and filter through Celite® react->workup extraction Wash with water and brine workup->extraction dry Dry organic layer and concentrate extraction->dry purify Purify by column chromatography dry->purify end End purify->end

Sources

Method

Application Note: High-Yield Heck Cross-Coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole with Alkenes

Strategic Rationale in Medicinal Chemistry The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold extensively utilized in the design of COX-2 inhibitors, epigenetic modulators (such as HDAC and BET bromod...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold extensively utilized in the design of COX-2 inhibitors, epigenetic modulators (such as HDAC and BET bromodomain inhibitors), and antimicrobial agents . Specifically, 3,4,5-trisubstituted isoxazoles allow for precise spatial orientation of pharmacophores.

The building block 4-Iodo-5-(propan-2-yl)-1,2-oxazole is highly valued in late-stage functionalization. The 5-isopropyl group provides essential lipophilicity and steric shielding, which can dictate the binding conformation of the final drug molecule. For the cross-coupling handle, the 4-iodo substitution is deliberately chosen over bromo or chloro analogs. The lower bond dissociation energy of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol) ensures that the oxidative addition step occurs rapidly under mild conditions, preventing undesired side reactions such as N–O bond cleavage or base-mediated ring opening .

Mechanistic Causality: The Catalytic Cycle

To achieve high yields, it is critical to understand the causality driving the palladium-catalyzed Heck reaction for this specific substrate. The reaction proceeds through a self-propagating Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active 14-electron Pd(0) species inserts into the C4–I bond. The steric bulk of the adjacent 5-isopropyl group requires a highly reactive, under-coordinated palladium center.

  • Migratory Insertion: The alkene (e.g., an electron-deficient acrylate or styrene) coordinates to the Pd(II) complex. Regioselectivity is governed by both electronics and sterics; the palladium migrates to the terminal carbon of the alkene, placing the bulky isoxazole at the less hindered β -position.

  • β -Hydride Elimination: The complex undergoes internal bond rotation to achieve an anti-periplanar conformation, followed by the elimination of a β -hydride to release the thermodynamically favored trans-alkene product.

  • Reductive Elimination: The amine base neutralizes the generated HI, reducing the Pd(II)-hydride back to the active Pd(0) catalyst and closing the cycle.

HeckCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate [Isoxazole-Pd-I] Pd0->OxAdd + 4-Iodo-5-isopropylisoxazole Coord Alkene Coordination & Migratory Insertion [Isoxazole-CH2-CH(R)-Pd-I] OxAdd->Coord + Alkene BetaElim β-Hydride Elimination Product Release Coord->BetaElim RedElim Base-Mediated Reductive Elimination [H-Pd-I] + Base -> Pd(0) BetaElim->RedElim - Substituted Isoxazole Product RedElim->Pd0 + Base - Base·HI

Figure 1: Palladium-catalyzed Heck cross-coupling cycle for 4-Iodo-5-(propan-2-yl)-1,2-oxazole.

Experimental Design and Reaction Optimization

The steric hindrance imparted by the 5-isopropyl group necessitates careful selection of the catalyst-ligand architecture. Table 1 summarizes the optimization matrix.

Table 1: Optimization of Heck Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF9062
2 Pd(OAc)₂ (5) P(o-tol)₃ (10) Et₃N (2.0) DMF 90 88
3Pd(PPh₃)₄ (5)NoneK₂CO₃ (2.0)1,4-Dioxane10055
4PdCl₂(dppf) (5)NoneCs₂CO₃ (2.0)Toluene11041
5Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2.0)THF7034

Causality of Optimization:

  • Ligand Selection (Entry 1 vs. 2): Tri(o-tolyl)phosphine (P(o-tol)₃) outperforms standard triphenylphosphine (PPh₃). The extreme steric bulk of P(o-tol)₃ forces the dissociation of one ligand, generating a highly active 14-electron [PdL] species that readily inserts into the crowded C4–I bond .

  • Catalyst Architecture (Entry 2 vs. 4): Bidentate ligands like dppf create a rigid, sterically congested coordination sphere that struggles to accommodate the bulky 5-isopropylisoxazole intermediate, leading to poor conversion.

  • Solvent Polarity (Entry 2 vs. 5): DMF provides the high dielectric constant required to stabilize the polar transition states during migratory insertion, whereas less polar solvents like THF fail to drive the reaction to completion.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Every step includes specific In-Process Quality Control (IPQC) metrics to ensure experimental integrity.

Workflow Prep 1. Reagent Preparation Degas Solvents & Weigh Catalysts React 2. Heck Coupling Pd(OAc)2, P(o-tol)3, Et3N 90°C, 12-18h Prep->React Workup 3. Aqueous Workup EtOAc Extraction & Brine Wash React->Workup Purify 4. Purification Silica Gel Column Chromatography Workup->Purify Validate 5. Validation 1H-NMR (trans-J coupling) LC-MS Analysis Purify->Validate

Figure 2: End-to-end experimental workflow for the Heck cross-coupling protocol.

Step-by-Step Methodology

Step 1: Preparation and Degassing

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.10 mmol, 10 mol%).

  • Seal the tube with a rubber septum and purge with dry Argon (3 vacuum/argon cycles). Causality: Pd(0) intermediates are highly sensitive to oxygen, which can irreversibly oxidize the catalyst to inactive Pd(II) peroxo complexes.

Step 2: Reagent Addition and Reaction Execution 3. Add anhydrous, degassed DMF (5.0 mL) via syringe, followed by the alkene (e.g., tert-butyl acrylate, 1.5 mmol, 1.5 equiv) and Et₃N (2.0 mmol, 2.0 equiv). 4. Replace the septum with a Teflon screwcap under positive Argon flow. 5. Heat the reaction mixture in a pre-equilibrated oil bath at 90 °C for 12–18 hours. 6. IPQC (TLC Monitoring): Sample 10 µL of the mixture. Run on silica TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active, fluorescent spot ( Rf​≈0.4 ) indicative of the extended conjugation of the product.

Step 3: Workup and Purification 7. Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove precipitated palladium black. 8. Wash the organic filtrate with distilled water (3 × 10 mL) to remove DMF and Et₃N salts, followed by brine (10 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

Step 4: Self-Validating Analytical Confirmation 11. LC-MS: Confirm the presence of the[M+H]⁺ mass peak corresponding to the target molecule. 12. ¹H-NMR (Critical Validation): Analyze the alkene proton signals (typically between 6.0–8.0 ppm). You must observe two distinct doublets. Calculate the coupling constant ( J ). A value of J = 15.0–16.5 Hz self-validates the trans (E) stereochemistry of the double bond, confirming that the anti-periplanar β -hydride elimination proceeded correctly. A J≈10 Hz indicates a failed stereocontrol mechanism (formation of the cis isomer).

Troubleshooting Matrix

  • Issue: Significant formation of the deiodinated side product (5-(propan-2-yl)-1,2-oxazole).

    • Root Cause: Trace moisture acting as a hydride source, or competitive reduction by the amine base prior to alkene coordination.

    • Solution: Ensure strict anhydrous conditions. If the issue persists, switch the base from Et₃N to an inorganic base like anhydrous Ag₂CO₃, which suppresses the reductive pathway .

  • Issue: Rapid precipitation of Pd black within the first 30 minutes.

    • Root Cause: Catalyst degradation due to insufficient stabilization by the ligand.

    • Solution: Increase the P(o-tol)₃ loading to 15 mol% or lower the reaction temperature to 80 °C to stabilize the intermediate species.

References

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis Online URL:[Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

Application

Application Note: Preparation of 4-Alkynyl-5-(propan-2-yl)-1,2-oxazoles via Electrophilic Cyclization and Sonogashira Cross-Coupling

Introduction & Mechanistic Rationale Isoxazoles (1,2-oxazoles) are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug discovery. The 4-alkynyl-5-(propan-2-yl)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isoxazoles (1,2-oxazoles) are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug discovery. The 4-alkynyl-5-(propan-2-yl)-1,2-oxazole derivative is of particular interest. The steric bulk of the C5-isopropyl (propan-2-yl) group can favorably modulate the pharmacokinetic properties and target-binding affinity of the resulting pharmacophore, while the C4-alkynyl handle provides a robust vector for further functionalization.

Synthesizing highly substituted 4-alkynyl isoxazoles traditionally suffers from low regioselectivity and harsh reaction conditions. To overcome this, a highly regioselective, self-validating three-step protocol is employed:

  • Oxime Formation: Condensation of an isopropyl-substituted ynone with methoxylamine.

  • Electrophilic Cyclization: Iodine monochloride (ICl)-mediated cyclization to form the 4-iodo-5-(propan-2-yl)-1,2-oxazole core. ICl is specifically chosen as it is the most efficient electrophile for this transformation, ensuring rapid, high-yielding cyclization even in the presence of the bulky C5-isopropyl group[1].

  • Sonogashira Cross-Coupling: Palladium-catalyzed cross-coupling of the 4-iodoisoxazole with a terminal alkyne. Mechanistic studies indicate that while the C5 position bears the bulky propan-2-yl group, it is actually the steric environment at the C3 position that exerts a greater influence on the oxidative addition step of the cross-coupling[2]. The use of a Pd(acac)₂/PPh₃ catalytic system optimally facilitates this carbon-carbon bond formation[3].

Reaction Workflow

SynthesisWorkflow A 1-Aryl-4-methylpent-2-yn-1-one (Ynone) B O-Methyl Oxime Intermediate A->B NH2OMe·HCl Pyridine C 4-Iodo-5-(propan-2-yl)- 1,2-oxazole B->C ICl, CH2Cl2 Electrophilic Cyclization D 4-Alkynyl-5-(propan-2-yl)- 1,2-oxazole C->D Terminal Alkyne Pd(acac)2, PPh3, CuI Sonogashira Coupling

Figure 1: Three-step synthetic workflow for 4-alkynyl-5-(propan-2-yl)-1,2-oxazoles.

Materials and Reagents

  • Substrate: 1-Aryl-4-methylpent-2-yn-1-one (Ynone precursor)

  • Reagents: Methoxylamine hydrochloride (NH₂OMe·HCl), Pyridine, Iodine monochloride (ICl, 1.0 M in CH₂Cl₂), Terminal alkyne (e.g., phenylacetylene)

  • Catalysts: Palladium(II) acetylacetonate (Pd(acac)₂), Triphenylphosphine (PPh₃), Copper(I) iodide (CuI)

  • Solvents: Dichloromethane (CH₂Cl₂, anhydrous), Triethylamine (Et₃N, degassed)

Step-by-Step Experimental Protocols

Part A: Synthesis of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Objective: Regioselective construction of the halogenated isoxazole core.

  • Oxime Preparation: Dissolve the ynone (10.0 mmol) in methanol (30 mL). Add pyridine (20.0 mmol) and methoxylamine hydrochloride (15.0 mmol).

    • Causality: Pyridine acts as an acid scavenger to prevent the premature degradation of the ynone while driving the equilibrium toward the O-methyl oxime[1].

  • Validation Check 1: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active ynone spot validates complete conversion. Concentrate under reduced pressure, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude O-methyl oxime.

  • Electrophilic Cyclization: Dissolve the crude O-methyl oxime in anhydrous CH₂Cl₂ (40 mL) under an argon atmosphere. Cool the flask to 0 °C.

  • ICl Addition: Dropwise, add ICl (1.0 M in CH₂Cl₂, 12.0 mmol) over 15 minutes.

    • Causality: The highly polarized I-Cl bond undergoes rapid electrophilic attack by the alkyne π-electrons, triggering a 5-endo-dig cyclization by the oxime oxygen. The controlled addition at 0 °C prevents over-halogenation and manages the exothermic nature of the reaction[4].

  • Validation Check 2: The solution will turn dark red/brown. Stir for 2 hours at room temperature. Quench with saturated aqueous Na₂S₂O₃ (20 mL). A successful quench is self-validated by the immediate color change from dark brown to pale yellow, indicating the reduction of unreacted ICl.

  • Isolation: Separate the organic layer, wash with water, dry, and purify via silica gel chromatography to isolate the 4-iodo-5-(propan-2-yl)-1,2-oxazole.

Part B: Pd-Catalyzed Sonogashira Cross-Coupling

Objective: Coupling of the terminal alkyne to the C4 position.

  • System Preparation: In an oven-dried Schlenk flask, add 4-iodo-5-(propan-2-yl)-1,2-oxazole (5.0 mmol), Pd(acac)₂ (0.25 mmol, 5 mol%), PPh₃ (0.50 mmol, 10 mol%), and CuI (0.50 mmol, 10 mol%).

    • Causality: Pd(acac)₂ coupled with PPh₃ generates a highly active, electron-rich Pd(0) species in situ that is highly efficient for the oxidative addition into the sterically hindered C4-I bond. CuI acts as a co-catalyst to form the copper acetylide intermediate, facilitating transmetalation[3].

  • Solvent & Base Addition: Evacuate and backfill the flask with argon three times. Add degassed Et₃N (20 mL) followed by the terminal alkyne (6.0 mmol).

    • Causality: Et₃N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne during the formation of the copper acetylide[2]. Degassing is critical to prevent the Glaser homocoupling of the terminal alkyne.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 12 hours.

  • Validation Check 3: Monitor by GC-MS. The complete consumption of the 4-iodoisoxazole mass peak (M⁺) and the appearance of the cross-coupled product mass peak validates the reaction completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate. Purify by flash chromatography to afford the pure 4-alkynyl-5-(propan-2-yl)-1,2-oxazole.

Quantitative Data: Sonogashira Condition Optimization

To demonstrate the causality behind the chosen catalytic system, the following table summarizes the optimization data for the cross-coupling of 4-iodo-5-(propan-2-yl)-1,2-oxazoles with phenylacetylene[3].

EntryCatalyst (5 mol%)Ligand (10 mol%)Base / SolventConversion (%)Isolated Yield (%)
1Pd(PPh₃)₂Cl₂NoneEt₃N6660
2Pd(OAc)₂PPh₃Et₃N7571
3 Pd(acac)₂ PPh₃ Et₃N >99 95
4Pd(acac)₂PCy₃Et₃N8580
5Pd(acac)₂PPh₃K₂CO₃ / DMF4538

Note: The superiority of the Pd(acac)₂/PPh₃ system (Entry 3) highlights the critical role of the acetylacetonate ligand in stabilizing the active Pd intermediate prior to oxidative addition, while PPh₃ provides the optimal steric balance compared to the bulkier PCy₃.

References[4] Title: Isoxazole synthesis

Source: Organic Chemistry Portal URL: [Link][2] Title: Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: RSC Advances URL: [Link][3] Title: Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: ResearchGate URL: [Link][1] Title: Synthesis of Isoxazoles via Electrophilic Cyclization Source: Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Notes: 4-Iodo-5-(propan-2-yl)-1,2-oxazole in Medicinal Chemistry

Strategic Bioisosterism and Palladium-Catalyzed Cross-Coupling Workflows Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a meta...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosterism and Palladium-Catalyzed Cross-Coupling Workflows

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides, esters, and phenols[1]. Specifically, 4-Iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-isopropylisoxazole) serves as a highly versatile, bifunctional building block.

The strategic value of this compound lies in its dual structural features:

  • The 5-Isopropyl Group : Acts as a lipophilic anchor. In structure-based drug design (SBDD), this branched alkyl group is ideal for occupying deep hydrophobic pockets, such as the hinge region of kinases or the acetyl-lysine binding site of BET bromodomains.

  • The 4-Iodo Handle : The C4 position of the isoxazole ring is the most electron-rich, making direct functionalization challenging. However, pre-installation of an iodine atom at C4 provides an exceptionally reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[2].

Causality in Reaction Design: The iodine atom is highly susceptible to oxidative addition by Pd(0). However, the adjacent 5-isopropyl group introduces significant steric hindrance. During the catalytic cycle, this steric bulk creates a high activation energy barrier during the transmetalation step. Consequently, standard first-generation catalysts (like Pd(PPh3​)4​ ) often lead to stalled reactions or competitive protodehalogenation. To overcome this, dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) must be employed. Their electron-rich nature accelerates oxidative addition, while their large cone angles and structural flexibility force the Pd-complex into a geometry that dramatically accelerates reductive elimination[3].

Workflow A 4-Iodo-5-isopropyl- 1,2-oxazole B Suzuki-Miyaura (Arylboronic Acids) A->B Pd/SPhos Base, Heat C Sonogashira (Terminal Alkynes) A->C Pd/CuI Amine, Heat D Buchwald-Hartwig (Amines) A->D Pd/XPhos Base, Heat E 4-Aryl-5-isopropyl- isoxazoles (Kinase Inhibitors) B->E F 4-Alkynyl-5-isopropyl- isoxazoles (PROTAC Linkers) C->F G 4-Amino-5-isopropyl- isoxazoles (GPCR Ligands) D->G

Figure 1: Divergent palladium-catalyzed functionalization of 4-iodo-5-isopropylisoxazole.

Quantitative Data: Ligand Optimization

To demonstrate the steric impact of the 5-isopropyl group, the following table summarizes the optimization of Suzuki-Miyaura coupling conditions. The data clearly shows that bulky, electron-rich ligands are required to achieve high conversions.

EntryCatalyst System (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent SystemYield (%)*
1 Pd(PPh3​)4​ None Na2​CO3​ Dioxane / H2​O (4:1)41%
2 Pd(dppf)Cl2​ None K2​CO3​ Dioxane / H2​O (4:1)58%
3 Pd2​(dba)3​ XPhos K3​PO4​ Toluene / H2​O (10:1)87%
4 Pd2​(dba)3​ SPhos K3​PO4​ Toluene / H2​O (10:1)96%

*Yields determined by LC-MS integration at 254 nm using an internal standard.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl-5-(propan-2-yl)-1,2-oxazole scaffolds for kinase inhibitor libraries.

Causality & Experimental Design

We utilize Pd2​(dba)3​ with SPhos and anhydrous K3​PO4​ . The highly basic K3​PO4​ is critical; it rapidly forms the reactive arylboronate complex, which is nucleophilic enough to overcome the steric shielding of the 5-isopropyl group during transmetalation[3]. Toluene/water is chosen as a biphasic solvent system to keep the inorganic base dissolved while maintaining high solubility for the lipophilic isoxazole.

Step-by-Step Methodology
  • Preparation : To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol, 237 mg) and the desired arylboronic acid (1.3 mmol).

  • Catalyst Loading : Add Pd2​(dba)3​ (0.025 mmol, 23 mg) and SPhos (0.06 mmol, 25 mg).

  • Base Addition : Add finely ground anhydrous K3​PO4​ (2.5 mmol, 530 mg).

  • Degassing (Critical Step) : Seal the vial with a crimp cap. Evacuate and backfill with ultra-pure Argon three times. Rationale: Pd(0) and electron-rich phosphines are highly sensitive to oxidation; ambient oxygen will rapidly quench the active catalyst.

  • Solvent Addition : Inject degassed Toluene (4.0 mL) and degassed deionized H2​O (0.4 mL) via syringe.

  • Reaction : Heat the biphasic mixture at 90 °C in an oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

  • Validation & Workup : Monitor via TLC (Hexanes/EtOAc 4:1). Upon consumption of the iodide, cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NH4​Cl (10 mL) to neutralize the strong base and partition palladium salts. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification : Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Application Protocol 2: Sonogashira Cross-Coupling

Objective: Installation of rigid alkyne linkers for PROTAC synthesis or extended pharmacophore exploration[4].

Causality & Experimental Design

Unlike Suzuki couplings, Sonogashira reactions at the C4 position of isoxazoles require a Copper(I) co-catalyst to generate a highly nucleophilic copper acetylide in situ[4]. Because the C3 position of this specific building block is unsubstituted (bearing only a proton), steric hindrance is asymmetric. The alkyne approaches from the less hindered C3 face, allowing the reaction to proceed at a relatively mild 60 °C, preventing thermal degradation of the isoxazole ring.

Step-by-Step Methodology
  • Preparation : In a 25 mL Schlenk tube, dissolve 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol, 237 mg) in anhydrous, degassed DMF (5.0 mL).

  • Reagent Addition : Add the terminal alkyne (1.5 mmol) and Triethylamine ( Et3​N , 3.0 mmol). Rationale: Et3​N acts as both the base to deprotonate the alkyne and a transient ligand for the metal centers.

  • Catalyst Loading : Under a positive flow of Argon, quickly add Pd(PPh3​)2​Cl2​ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg).

  • Reaction : Seal the tube and stir at 60 °C for 8 hours. The solution will typically transition from yellow to a dark brown/black suspension as the copper acetylide forms and reacts.

  • Validation & Workup : Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NH4​Cl and concentrated NH4​OH . Rationale: The ammonia strongly coordinates with Copper, forming a deep blue water-soluble [Cu(NH3​)4​]2+ complex, completely removing copper impurities from the organic product.

  • Extraction : Extract with MTBE (3 x 15 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast due to C-I bond) Pd0->OxAdd + 4-Iodo-5-isopropylisoxazole TransMet Transmetalation (Rate-limiting: Steric clash with 5-isopropyl) OxAdd->TransMet + R-M / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Metal Halide RedElim->Pd0 - Cross-coupled Product

Figure 2: Pd-catalyzed cycle highlighting the steric bottleneck at transmetalation.

References

  • [1] Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Bioorganic & Medicinal Chemistry. 2018;26:3065-3075. 1

  • [5] Recent advance in oxazole-based medicinal chemistry. ResearchGate. 5

  • [2] Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PubMed Central (PMC). 2

  • [3] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry - ACS Publications. 3

  • [4] Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. 2019, Vol. 9, No. 16, p. 8894. 4

Sources

Application

Design of bioactive molecules using the 4-Iodo-5-(propan-2-yl)-1,2-oxazole scaffold

Application Note: Design and Synthesis of Bioactive Molecules Utilizing the 4-Iodo-5-(propan-2-yl)-1,2-oxazole Scaffold Executive Summary The isoxazole ring is a privileged heterocyclic pharmacophore extensively utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Bioactive Molecules Utilizing the 4-Iodo-5-(propan-2-yl)-1,2-oxazole Scaffold

Executive Summary

The isoxazole ring is a privileged heterocyclic pharmacophore extensively utilized in medicinal chemistry due to its unique electronic properties, its ability to act as a bioisostere for amides and esters, and its capacity to participate in critical hydrogen-bonding interactions[1]. Among the vast array of isoxazole building blocks, 4-iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-isopropylisoxazole, CAS 2758002-02-5) has emerged as a highly versatile scaffold for the rapid generation of diverse, drug-like chemical libraries[2][3]. This application note provides a comprehensive, causality-driven guide to leveraging this specific scaffold in transition-metal-catalyzed cross-coupling reactions, enabling the discovery of novel therapeutics.

Scientific Rationale & Structural Significance

The strategic selection of the 4-iodo-5-(propan-2-yl)-1,2-oxazole scaffold is driven by two primary structural features:

  • The C5-Isopropyl Group (Steric & Lipophilic Tuning): The isopropyl moiety at the C5 position provides essential steric bulk and lipophilicity. In target-based drug design, this group frequently occupies hydrophobic pockets within enzyme active sites (e.g., in COX-2 or HSP90 inhibitors), enhancing both binding affinity and target selectivity[4][5].

  • The C4-Iodo Substitution (Reactive Handle): Historically, functionalizing the C4 position of the isoxazole ring required harsh electrophilic conditions (e.g., fuming nitric acid or high-temperature halogenation) that were incompatible with sensitive functional groups[3]. The pre-installed iodine atom serves as a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, and Buchwald-Hartwig reactions), allowing for late-stage diversification under mild conditions[5][6].

Synthetic Diversification Strategy

The inherent reactivity of the C4-carbon-iodine bond allows researchers to rapidly construct 3,4,5-trisubstituted isoxazoles. The following workflow illustrates the divergent synthetic pathways accessible from the core scaffold.

G A 4-Iodo-5-isopropyl- 1,2-oxazole (Core Scaffold) B Suzuki-Miyaura Coupling (Pd) A->B Aryl Boronic Acids C Sonogashira Coupling (Pd/Cu) A->C Terminal Alkynes D Buchwald-Hartwig Amination (Pd) A->D Primary/Secondary Amines E 4-Aryl Derivatives (e.g., COX-2 Inhibitors) B->E F 4-Alkynyl Derivatives (e.g., Kinase Probes) C->F G 4-Amino Derivatives (e.g., HSP90 Inhibitors) D->G

Figure 1: Divergent cross-coupling strategies for the 4-iodo-5-isopropylisoxazole scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction trajectory and prevent the downstream processing of failed reactions.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the scaffold with aryl boronic acids to generate 4-aryl-5-isopropylisoxazoles, a structural motif common in anti-inflammatory agents[5].

Materials:

  • 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure & Causality:

  • Solvent Degassing: Combine 1,4-dioxane and water in a Schlenk flask. Sparge with ultra-pure Argon for 15 minutes. Causality: Palladium(0) active species are highly susceptible to oxidation. Failure to remove dissolved oxygen will result in catalyst deactivation and promote the oxidative homocoupling of the boronic acid, drastically reducing yield.

  • Reagent Addition: Add the isoxazole scaffold, aryl boronic acid, and K₂CO₃ to the degassed solvent. Causality: The biphasic aqueous-organic mixture is essential; water solubilizes the inorganic base required to activate the boronic acid (forming the reactive boronate complex), while dioxane solubilizes the organic substrates[5].

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 85 °C. Causality: The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step in sterically hindered substrates like the 5-isopropyl substituted isoxazole.

  • In-Process Validation (2 hours): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Check: Look for the complete disappearance of the starting material mass (M+H: 238.0) and the characteristic isotopic pattern of iodine. The emergence of the product mass confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Cross-Coupling

This method generates C4-alkynyl isoxazoles, which are highly valuable as rigid linkers in PROTACs or as fluorescent probes[6].

Step-by-Step Procedure & Causality:

  • Preparation: In an oven-dried, Argon-purged vial, dissolve 4-iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous Triethylamine (TEA, 5 mL). Causality: TEA acts as both the solvent and the base required to deprotonate the terminal alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Causality: CuI is a critical co-catalyst that reacts with the deprotonated alkyne to form a copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the Pd(II) complex, significantly accelerating the reaction rate compared to copper-free conditions[6].

  • Reaction & Validation: Stir at 60 °C for 3 hours. Validation Check: Monitor via FT-IR spectroscopy. The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the shift of the C≡C stretch (~2100 cm⁻¹) confirm product formation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper and palladium salts. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes expected yields and optimized conditions for diversifying the 4-iodo-5-(propan-2-yl)-1,2-oxazole scaffold, synthesized from authoritative literature benchmarks[3][5][6].

Reaction TypeTypical Coupling PartnerOptimal Catalyst SystemBase / Solvent SystemTemp / TimeExpected Yield (%)
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)85 °C / 4 h75 - 85%
Suzuki-Miyaura Heteroaryl Boronic AcidPd(PPh₃)₄ (5 mol%)Cs₂CO₃ / DMF:H₂O (4:1)90 °C / 6 h60 - 75%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N (neat)60 °C / 3 h80 - 98%
Buchwald-Hartwig Morpholine (Sec. Amine)Pd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C / 12 h55 - 70%

Biological Screening & Lead Optimization Workflow

Once the isoxazole library is synthesized, a structured biological screening cascade is required to identify viable therapeutic leads. The workflow below outlines the rigorous progression from raw chemical matter to validated biological hits.

G S1 Library Generation (4-Substituted Isoxazoles) S2 High-Throughput Screening (Phenotypic / Target-Based) S1->S2 Assay Plate Prep S3 Hit Triage & LC-MS Purity Validation (>95%) S2->S3 Hit Identification S4 In Vitro ADME & Cytotoxicity Profiling S3->S4 Confirmed Hits S5 Lead Optimization (Iterative SAR) S4->S5 Favorable PK/PD S5->S1 Scaffold Refinement

Figure 2: Biological screening and iterative lead optimization workflow for isoxazole derivatives.

Screening Causality Note: During Hit Triage (Node S3), it is imperative to re-verify the purity of the active compounds via LC-MS. Trace palladium or copper impurities from the cross-coupling steps can cause false positives in biological assays (particularly in metalloenzyme inhibition assays or cellular cytotoxicity screens). A purity threshold of >95% is strictly enforced before advancing to ADME profiling.

References

  • National Center for Biotechnology Information (PMC). "Advances in isoxazole chemistry and their role in drug discovery." NIH PubMed Central. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles." NIH PubMed Central. Available at:[Link]

  • American Chemical Society (ACS). "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." The Journal of Organic Chemistry. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction." RSC Advances. Available at:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Derivatization of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Iodo-5-(propan-2-yl)-1,2-oxazole (CAS: 2758002-02-5) Introduction and Mechanistic Causality The isoxazole ring is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Iodo-5-(propan-2-yl)-1,2-oxazole (CAS: 2758002-02-5)

Introduction and Mechanistic Causality

The isoxazole ring is a privileged pharmacophore embedded in numerous blockbuster drugs, including the COX-2 inhibitor valdecoxib and the immunomodulator leflunomide[1]. In medicinal chemistry, the systematic functionalization of the isoxazole core is critical for exploring Structure-Activity Relationships (SAR). 4-Iodo-5-(propan-2-yl)-1,2-oxazole serves as an exceptional building block for these endeavors.

The Causality Behind the Chemistry

Direct C-H functionalization of the isoxazole ring often requires harsh basic conditions or high temperatures, which frequently lead to N-O bond cleavage and ring fragmentation. By utilizing a pre-iodinated precursor at the C4 position, we bypass these thermodynamic barriers.

The C4-iodine bond is highly labile and serves as the perfect thermodynamic sink for the oxidative addition of Palladium(0) [2]. Furthermore, the C5-isopropyl group plays a dual mechanistic role:

  • Steric Shielding: The bulky isopropyl group suppresses unwanted homocoupling of the isoxazole rings, a common side-reaction observed with less sterically hindered analogs (e.g., 5-methylisoxazoles).

  • Electronic Stabilization: The electron-donating nature of the isopropyl group stabilizes the electron-deficient isoxazole ring, preventing base-catalyzed alpha-deprotonation and subsequent ring-opening during cross-coupling conditions.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the three primary derivatization pathways of 4-iodo-5-(propan-2-yl)-1,2-oxazole.

Derivatization PathwayCoupling PartnerOptimal Catalyst SystemBase / SolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura Arylboronic acids5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)85 - 9078 - 95
Sonogashira Terminal alkynes5 mol% Pd(PPh₃)₂Cl₂, 2 mol% CuIEt₃N / DMF70 - 8080 - 98
Buchwald-Hartwig Primary/Secondary amines2 mol% Pd₂(dba)₃, 4 mol% XPhosNaOtBu / Toluene100 - 11065 - 85

Catalytic Cycle Visualization

CatalyticCycle A Pd(0) L_n Active Catalyst B Oxidative Addition (Insertion into C4-I bond) A->B 4-Iodo-5-isopropylisoxazole C Transmetalation (Transfer of R group) B->C Coupling Partner & Base D Reductive Elimination (Product Release) C->D Halide Scavenging D->A C4-Derivatized Isoxazole

Caption: General Palladium-catalyzed cross-coupling cycle for 4-iodo-5-isopropylisoxazole.

Experimental Protocols

To ensure scientific integrity and trustworthiness, every protocol below is designed as a self-validating system . In-process controls (IPC) via LC-MS are integrated to verify reaction completion before proceeding to workup.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is highly effective for appending aryl or heteroaryl groups to the C4 position [3].

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL) via syringe.

  • Thermal Irradiation: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 85 °C for 4–6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation metric: Disappearance of the starting material mass (M+H = 238.0) and appearance of the product mass (M+H = 112.1 + Mass of Aryl group).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Sonogashira Cross-Coupling (Alkynylation)

This method allows for the introduction of terminal alkynes, providing a rigid linear vector off the isoxazole core [4].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry microwave vial, combine 4-iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.02 mmol, 2 mol%).

  • Atmosphere Exchange: Purge the vial with Argon for 5 minutes.

  • Liquid Addition: Add anhydrous DMF (4.0 mL) and anhydrous Triethylamine (Et₃N) (1.5 mL). Stir for 2 minutes to dissolve the catalyst, then add the terminal alkyne (1.3 mmol, 1.3 equiv) dropwise.

  • Reaction Execution: Seal the vial and heat at 70 °C for 3 hours. The solution will typically transition from yellow to a dark brown/black suspension as the copper acetylide forms and reacts.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The highly conjugated alkynyl-isoxazole product will be strongly UV-active at 254 nm compared to the starting material.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl (10 mL) to complex the copper salts. Extract with diethyl ether (3 × 10 mL). Dry, concentrate, and purify via silica gel chromatography.

Experimental Workflow Visualization

Workflow Step1 Reagent Assembly (Glovebox/Schlenk) Step2 Inert Atmosphere (Argon Purge) Step1->Step2 Step3 Thermal/Microwave Irradiation Step2->Step3 Step4 LC-MS Validation (In-Process Control) Step3->Step4 Step5 Aqueous Workup & Chromatography Step4->Step5

Caption: Standard self-validating experimental workflow for 4-iodoisoxazole derivatization.

References

  • Title: Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles Source: Journal of Combinatorial Chemistry / NIH PubMed Central URL: [Link]

  • Title: 3-Aryl-2,4-pentanediones from 3,5-Dimethyl-4-iodoisoxazoles: An Application of a Palladium-Catalyzed Cross-Coupling Reaction Source: Synthetic Communications URL: [Link][1]

  • Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

  • Title: Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: RSC Advances / NIH PubMed Central URL: [Link][3]

Sources

Application

Application Note &amp; Scale-Up Protocol: A Robust, Two-Step Synthesis of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Abstract 4-Iodo-5-(propan-2-yl)-1,2-oxazole is a valuable heterocyclic building block in medicinal chemistry and drug development, offering a versatile scaffold for further functionalization via cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Iodo-5-(propan-2-yl)-1,2-oxazole is a valuable heterocyclic building block in medicinal chemistry and drug development, offering a versatile scaffold for further functionalization via cross-coupling reactions.[1][2] However, its synthesis can present challenges related to regioselectivity and the handling of sensitive reagents, particularly during scale-up operations. This document provides a comprehensive guide for the gram-scale synthesis of this target compound through a robust and efficient two-step protocol. The strategy involves an initial [3+2] cycloaddition to form the 5-substituted isoxazole core, followed by a highly regioselective iodination at the C4 position via directed metalation. This guide details the underlying chemical principles, provides step-by-step protocols with critical process parameters, and outlines essential safety procedures for handling pyrophoric and hazardous materials.

Introduction: Strategic Importance and Synthetic Rationale

The isoxazole ring is a privileged structure in pharmaceutical science, appearing in numerous approved drugs and clinical candidates due to its favorable metabolic stability and ability to act as a bioisostere for other functional groups. The introduction of an iodine atom at the 4-position, as in 4-Iodo-5-(propan-2-yl)-1,2-oxazole, creates a key intermediate for introducing molecular complexity. This "handle" allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]

Synthesizing this specific isomer requires precise control over regiochemistry. Many traditional isoxazole syntheses from β-dicarbonyl compounds can yield mixtures of isomers.[3][4] The strategy outlined herein circumvents this issue by first constructing the 5-(propan-2-yl)-1,2-oxazole intermediate. The subsequent iodination step leverages the inherent electronic properties of the isoxazole ring, where the proton at the C4 position is the most acidic. This allows for its selective removal with a strong, non-nucleophilic base, followed by an electrophilic quench with iodine to deliver the desired product with high fidelity.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process, optimized for scalability and product purity. The workflow is visualized below.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Regioselective Iodination A Isobutyraldehyde P1 Process 1: In-situ Nitrile Oxide Generation & [3+2] Cycloaddition A->P1 B Hydroxylamine (NH2OH·HCl) B->P1 C N-Chlorosuccinimide (NCS) C->P1 D Acetylene Source D->P1 I1 Intermediate: 5-(propan-2-yl)-1,2-oxazole P1->I1 P2 Process 2: Directed Metalation & Electrophilic Quench I1->P2 Purified Intermediate E n-Butyllithium (n-BuLi) E->P2 F Iodine (I2) F->P2 FP Final Product: 4-Iodo-5-(propan-2-yl)-1,2-oxazole P2->FP

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific building block in their synthetic endeavors. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice to help you navigate common challenges and optimize your reaction conditions for maximal yield and purity.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, the unique electronic properties of the oxazole ring system, coupled with the inherent challenges of any cross-coupling reaction, can present specific hurdles. This guide is structured to provide direct answers to the problems you may be encountering at the bench.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Question: I am observing low to no conversion of my 4-Iodo-5-(propan-2-yl)-1,2-oxazole starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is one of the most common issues in Suzuki-Miyaura couplings. The root cause can often be traced back to one or more of the following factors: an inactive catalyst, an inappropriate base or solvent system, or issues with the integrity of your boronic acid partner.

Potential Causes & Solutions:

  • Catalyst Inactivation: The active form of the palladium catalyst is Pd(0).[4] If you are using a Pd(II) precatalyst, it must be reduced in situ. Incomplete reduction or subsequent oxidation can halt the catalytic cycle. Furthermore, phosphine ligands can be oxidized, rendering the catalyst inactive.[4]

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which can lead to both catalyst and ligand oxidation, as well as promote unwanted homocoupling of the boronic acid.[4] A common method is to subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[5]

  • Suboptimal Base Selection: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.

    • Solution: For a substrate like 4-Iodo-5-(propan-2-yl)-1,2-oxazole, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently effective.[5][7][8] If you are using a milder base like sodium carbonate (Na₂CO₃) and seeing low conversion, switching to a stronger base like Cs₂CO₃ may be beneficial.[7]

  • Inadequate Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases (if present).

    • Solution: A mixture of a polar aprotic solvent and water is a common choice for Suzuki couplings.[4] Dioxane/water or toluene/water are frequently used.[5] If you suspect solubility issues or halide inhibition, switching from a solvent like THF to toluene can be advantageous as it can minimize the concentration of inhibitory iodide salts in the organic phase.[9]

  • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition, particularly through protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[4]

    • Solution: Use fresh, high-quality boronic acid. If you suspect your boronic acid is degrading, consider using a more stable derivative such as a pinacol ester or a DABO boronate, which can be more robust and are often used directly in the coupling reaction.[4][10][11]

Question: I am seeing a significant amount of a byproduct that appears to be the dehalogenated starting material, 5-(propan-2-yl)-1,2-oxazole. What is causing this and how can I prevent it?

Answer:

The formation of the dehalogenated product is a known side reaction in palladium-catalyzed cross-couplings. This is often a result of a competing hydrodehalogenation pathway.

Potential Causes & Solutions:

  • Presence of a Hydrogen Source: Trace amounts of water or other protic species in the reaction mixture can serve as a hydrogen source for the hydrodehalogenation of the aryl iodide.

    • Solution: While many Suzuki reactions tolerate water, if hydrodehalogenation is a major issue, ensure your solvents are anhydrous and your starting materials are dry. However, a completely anhydrous system can sometimes be detrimental to the Suzuki coupling itself. A careful balance is often required.

  • Catalyst and Ligand Choice: Certain palladium-ligand combinations can be more prone to promoting hydrodehalogenation.

    • Solution: If you are using a very electron-rich ligand, it might favor the hydrodehalogenation pathway. Experimenting with different ligands, such as moving from a highly electron-rich ligand to one with slightly different steric or electronic properties, may mitigate this side reaction.

Question: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

Answer:

The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often driven by the presence of oxygen.[4]

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: As mentioned previously, oxygen can lead to the formation of Pd(II) species that promote the homocoupling of two boronic acid molecules.[4]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4] Ensure your inert gas atmosphere is maintained throughout the reaction.

  • High Catalyst Loading or Temperature: In some cases, high catalyst concentrations or elevated temperatures can increase the rate of homocoupling.

    • Solution: If homocoupling is a persistent issue, try reducing the catalyst loading (e.g., from 5 mol% to 2-3 mol%) and/or lowering the reaction temperature. Monitor the reaction progress to ensure the desired coupling still proceeds at a reasonable rate.

Frequently Asked Questions (FAQs)

What is the best initial palladium catalyst and ligand to use for the Suzuki coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole?

For a heteroaryl iodide like 4-Iodo-5-(propan-2-yl)-1,2-oxazole, a good starting point is often a palladium(0) source like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂ with a suitable phosphine ligand.[5][12] For challenging couplings, more advanced ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can be highly effective.[8]

Which base is generally recommended for this type of substrate?

A common and effective base for Suzuki couplings of heteroaryl halides is potassium carbonate (K₂CO₃).[5] Cesium carbonate (Cs₂CO₃) is often more effective, albeit more expensive, and can be a good choice if other bases fail to give satisfactory results.[7][8] It's typically used in a 2-3 fold excess relative to the limiting reagent.

How critical is the choice of solvent?

The solvent system is critical for a successful Suzuki coupling. A mixture of an organic solvent and water is often employed to dissolve both the organic-soluble and water-soluble components of the reaction.[4] Common choices include:

  • Dioxane/Water

  • Toluene/Water

  • DMF (Dimethylformamide)[13]

  • Acetonitrile/Water[14][15][16]

The choice can influence reaction rate and byproduct formation. For instance, using toluene instead of THF can help mitigate halide inhibition.[9]

Are there any special considerations for the boronic acid partner?

Yes. The stability of the boronic acid is a key factor.[4] As mentioned in the troubleshooting section, boronic acids can degrade. If you are working with a particularly sensitive boronic acid, consider using a more stable derivative like a pinacol ester or a DABO boronate.[4][10][11] It is also common to use a slight excess (1.2-1.5 equivalents) of the boronic acid to drive the reaction to completion.[5]

Experimental Protocols

Standard Protocol for Suzuki Coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

This protocol provides a general starting point for the reaction.

Materials:

  • 4-Iodo-5-(propan-2-yl)-1,2-oxazole

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • Dioxane

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Challenging Couplings

This protocol is recommended for reactions that are sluggish or give low yields with the standard protocol.

Materials:

  • 4-Iodo-5-(propan-2-yl)-1,2-oxazole

  • Arylboronic acid pinacol ester

  • PdCl₂(dppf)·CH₂Cl₂

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and Cs₂CO₃ (3.0 mmol).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Add toluene (10 mL) and degassed water (1 mL) via syringe.

  • Stir the mixture vigorously at 100-110 °C.

  • Monitor the reaction as described in the standard protocol.

  • Follow the same workup and purification procedure.

Data Summary Table

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Boronic Acid Partner Boronic Acid (1.2 eq)Boronic Acid Pinacol Ester (1.5 eq)Increased stability and stoichiometry to drive reaction.[4][10][11]
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf)·CH₂Cl₂ (3 mol%)More robust catalyst for challenging substrates.
Base K₂CO₃ (2 eq)Cs₂CO₃ (3 eq)Stronger base for more efficient transmetalation.[7][8]
Solvent System Dioxane/Water (4:1)Toluene/Water (10:1)Toluene can mitigate halide inhibition.[9]
Temperature 80-100 °C100-110 °CHigher temperature for potentially sluggish reactions.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'B(OH)₂ + Base PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Troubleshooting_Tree Start Low Yield or No Reaction CheckDegassing Is the reaction thoroughly degassed? Start->CheckDegassing Degas Action: Improve degassing procedure CheckDegassing->Degas No CheckBase Is the base strong enough? CheckDegassing->CheckBase Yes SwitchBase Action: Switch to a stronger base (e.g., Cs₂CO₃) CheckBase->SwitchBase No CheckBoronicAcid Is the boronic acid stable and fresh? CheckBase->CheckBoronicAcid Yes UseEster Action: Use a boronic ester or new boronic acid CheckBoronicAcid->UseEster No CheckCatalyst Is the catalyst/ligand combination optimal? CheckBoronicAcid->CheckCatalyst Yes ScreenCatalysts Action: Screen different catalysts and ligands CheckCatalyst->ScreenCatalysts No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole - Benchchem. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines | Request PDF - ResearchGate. (n.d.).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications - ACS.org. (2022, May 2).
  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7).
  • Suzuki Cross Coupling Reaction-A Review - ResearchGate. (n.d.).
  • Review on green chemistry — Suzuki cross coupling in aqueous media. (n.d.).
  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction a - ResearchGate. (n.d.).
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.).
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (n.d.).
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing). (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. (2019, July 30).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20).
  • View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles - IGNITED MINDS. (2013, February 15).
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. (n.d.).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026, February 28).
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. (2022, February 15).
  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile | Organic Letters - ACS Publications. (2014, March 18).
  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole - Benchchem. (n.d.).
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO. (n.d.).
  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate. (2025, August 6).

Sources

Optimization

Minimizing homocoupling in Sonogashira reactions of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address challenges encountered when working with 4-iodo-5-(propan-2-yl)-1,2-oxazole, with a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address challenges encountered when working with 4-iodo-5-(propan-2-yl)-1,2-oxazole, with a primary focus on the persistent issue of alkyne homocoupling, also known as Glaser-Hay coupling.[1][2] As researchers and professionals in drug development, optimizing reaction efficiency and minimizing side-product formation are paramount. This resource provides in-depth troubleshooting strategies and frequently asked questions to empower you to achieve high-yield, clean conversions.

The Sonogashira reaction is a robust and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] This palladium and copper co-catalyzed transformation is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][5] The iodo-substituted oxazole is a highly reactive substrate for this reaction.[3] However, the formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common and wasteful side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a significant problem with my 4-iodo-5-(propan-2-yl)-1,2-oxazole substrate?

A1: Homocoupling, or Glaser coupling, is the primary side reaction in Sonogashira couplings. It involves the oxidative dimerization of your terminal alkyne to form a symmetrical 1,3-diyne.[2] This is problematic for several reasons: it consumes your often-valuable alkyne starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification.[2][7] While 4-iodo-5-(propan-2-yl)-1,2-oxazole is generally reactive, factors that slow down the main catalytic cycle can give the competing homocoupling pathway a chance to dominate.

Q2: What is the fundamental cause of this alkyne homocoupling?

A2: The primary driver of homocoupling is the copper(I) co-catalyst, which facilitates the oxidative dimerization of the terminal alkyne.[2] This process is dramatically accelerated by the presence of oxygen.[2][5] Oxygen participates in the reoxidation of the copper species, promoting the undesired coupling of two copper-acetylide intermediates.[1] Therefore, even trace amounts of oxygen can significantly favor the Glaser pathway.[2]

Q3: I'm observing a significant amount of the homocoupled diyne in my reaction. What is the very first thing I should check?

A3: The most critical and immediate factor to verify is the rigorous exclusion of oxygen from your entire reaction setup.[2][6] This cannot be overstated. Ensure that all your solvents and liquid reagents have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with a high-purity inert gas (argon or nitrogen) for an extended period. Your reaction vessel must be under a positive pressure of inert gas throughout the entire experiment.[2][5]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to diagnosing and resolving excessive homocoupling in your Sonogashira reaction of 4-iodo-5-(propan-2-yl)-1,2-oxazole.

Issue 1: Persistent Homocoupling Despite Inert Atmosphere

Possible Cause: Even with a good inert atmosphere, other factors can promote the Glaser pathway over the desired cross-coupling.

Solutions:

  • Reduce Copper (I) Loading: High concentrations of the copper co-catalyst can significantly accelerate homocoupling.[2][6]

    • Action: Decrease the amount of your copper(I) source (e.g., CuI) to the minimum effective concentration. Start with a screening process from 5 mol% down to as low as 0.5 mol%.[2]

  • Slow Addition of the Alkyne: A high instantaneous concentration of the terminal alkyne can favor dimerization.

    • Action: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over a period of several hours.[6] This keeps the alkyne concentration low, favoring the cross-coupling pathway.[6]

  • Choice of Base: The amine base can influence the reaction outcome.

    • Action: Consider using a bulkier, non-coordinating amine base like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA).[5] Ensure your amine is distilled and degassed, as oxidized impurities can hinder the reaction.[8]

ParameterStandard ConditionOptimized ConditionRationale
Cu(I) Loading 5-10 mol%0.5-2 mol%Reduces the rate of the copper-catalyzed homocoupling pathway.[2]
Alkyne Addition Batch AdditionSlow Addition (Syringe Pump)Maintains a low instantaneous alkyne concentration, disfavoring dimerization.[6]
Amine Base Triethylamine (TEA)Diisopropylamine (DIPA)Bulky amines can sometimes suppress side reactions.[5]
Issue 2: Reaction Stalls or is Sluggish, Leading to Homocoupling by Default

Possible Cause: If the primary Sonogashira catalytic cycle is inefficient, the background homocoupling reaction can become the major pathway.

Solutions:

  • Catalyst and Ligand Integrity: The activity of your palladium catalyst is crucial.

    • Action: Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using more electron-rich and bulky phosphine ligands like XPhos or dppf, which can stabilize the catalytic intermediates and promote oxidative addition, especially with less reactive partners.[6][9]

  • Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.

    • Action: While Sonogashira reactions are often run at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can sometimes accelerate the desired cross-coupling.[5] Monitor closely for any increase in side products.

  • Solvent Choice: The solvent can influence catalyst solubility, stability, and overall reaction rate.

    • Action: While THF and DMF are common, consider screening other solvents. In some cases, less polar solvents like toluene may disfavor homocoupling.[5]

ParameterPossible IssueSuggested SolutionRationale
Palladium Catalyst Inactive or inefficientUse fresh catalyst; switch to a more electron-rich/bulky ligand (e.g., XPhos).[6]Enhances the rate of the primary Sonogashira cycle.
Temperature Insufficient for oxidative additionIncrease temperature incrementally (e.g., to 40-60 °C).[5]Overcomes activation energy barriers in the catalytic cycle.
Solvent Suboptimal for catalyst stability/reactivityScreen alternative solvents (e.g., Toluene, Dioxane).[5]The solvent can impact the rates of both desired and undesired pathways.
Issue 3: Homocoupling Remains a Major Product Despite Optimization

Possible Cause: For particularly challenging substrates or alkynes prone to dimerization, a more fundamental change in the reaction protocol may be necessary.

Solution:

  • Switch to a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove copper from the reaction entirely.[4][5]

    • Action: Explore established copper-free Sonogashira protocols. These methods often require a higher loading of a suitable base (e.g., Cs₂CO₃, K₃PO₄, or a bulky amine) to facilitate the deprotonation of the alkyne.[5][10] The mechanism proceeds without the copper acetylide intermediate, thus avoiding the Glaser coupling pathway.[9] Some modern protocols even utilize a dual-palladium system to facilitate the reaction.[11][12]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the catalytic cycles.

Caption: Competing Sonogashira and Glaser coupling pathways.

Experimental Protocols

Standard Sonogashira Protocol for 4-Iodo-5-(propan-2-yl)-1,2-oxazole
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-5-(propan-2-yl)-1,2-oxazole (1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[5]

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., 5 mL of THF or DMF per mmol of iodide) and a degassed amine base (e.g., triethylamine or DIPA, 3.0 equiv).[5]

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 60 °C) and stir.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Copper-Free Sonogashira Protocol
  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-5-(propan-2-yl)-1,2-oxazole (1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv).[5]

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., 5 mL of DMF per mmol of iodide).

  • Add the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture (e.g., 80-100 °C) and stir.[5]

  • Monitor and work up the reaction as described in the standard protocol.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Matyjaszewski, K., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Nikoshvili, L. Zh., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
  • Alfa Chemistry. (n.d.). Glaser Coupling. Alfa Chemistry.
  • Martek, B. A., et al. (2020).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Martek, B. A., et al. (2020).
  • BenchChem. (n.d.). minimizing homocoupling side products in Sonogashira reactions. Benchchem.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Deiodination of 4-Iodo-5-(propan-2-yl)-1,2-oxazole in Cross-Coupling Reactions

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deiodination of 4-Iodo-5-(propan-2-yl)-1,2-oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deiodination of 4-Iodo-5-(propan-2-yl)-1,2-oxazole during palladium-catalyzed cross-coupling reactions. Here, we will explore the underlying mechanisms of this common side reaction and provide actionable troubleshooting strategies and optimized protocols to enhance your desired product yield.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my cross-coupling reaction?

Deiodination, specifically hydrodehalogenation, is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling processes. It involves the replacement of the iodine atom on your 4-Iodo-5-(propan-2-yl)-1,2-oxazole with a hydrogen atom, leading to the formation of 5-(propan-2-yl)-1,2-oxazole as a byproduct.[1][2] This not only reduces the yield of your target molecule but also introduces impurities that can complicate the purification process. This issue is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[1][3]

Q2: What are the primary mechanistic pathways leading to deiodination?

The predominant mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This can occur through several pathways:

  • Reaction with the Base: Certain bases can react with the palladium catalyst to generate Pd-H.

  • Solvent as a Hydride Source: Protic solvents, especially alcohols, can be oxidized by the palladium complex to form hydride species.[1]

  • β-Hydride Elimination: If the coupling partner contains a β-hydrogen, elimination can occur to form a Pd-H intermediate.[4]

Once formed, this Pd-H species can undergo reductive elimination with the oxazole substrate bound to the palladium center, yielding the deiodinated byproduct instead of the desired cross-coupled product.

Q3: My Suzuki-Miyaura coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole is showing significant deiodination. What are the first things I should check?

For Suzuki-Miyaura coupling, several factors can favor deiodination over the desired transmetalation step. Here’s a prioritized troubleshooting list:

  • Re-evaluate Your Base: Strong bases can accelerate the formation of Pd-H species. Consider switching to a milder base.

  • Scrutinize Your Solvent: If you are using alcoholic solvents, they are a likely source of hydrides.[1] Switching to an aprotic solvent is highly recommended.

  • Assess Your Ligand: The ligand plays a critical role in modulating the reactivity of the palladium center. A suboptimal ligand may not be efficiently promoting the desired reaction pathway.

Troubleshooting Guides

Issue 1: High Levels of Deiodinated Byproduct Observed

When deiodination is the major competing reaction, a systematic optimization of your reaction conditions is necessary. The following sections provide detailed guidance on key parameters.

1.1. Ligand Selection: The First Line of Defense

The choice of ligand is paramount in controlling the outcome of a cross-coupling reaction. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1]

Recommended Action:

Conduct a ligand screening experiment. This will help you identify the optimal ligand that balances catalytic activity with the suppression of deiodination for your specific substrate.

Workflow for Ligand Screening:

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_screening Ligand Addition cluster_execution Execution & Analysis A Prepare multiple reaction vials under inert atmosphere B Add 4-Iodo-5-(propan-2-yl)-1,2-oxazole, boronic acid/ester, Pd precatalyst, and base to each vial A->B L1 Add Ligand 1 (e.g., SPhos) B->L1 L2 Add Ligand 2 (e.g., XPhos) B->L2 L3 Add Ligand 3 (e.g., RuPhos) B->L3 L4 Add Ligand 4 (e.g., P(t-Bu)3) B->L4 C Add degassed solvent L1->C L2->C L3->C L4->C D Heat to desired temperature C->D E Monitor reaction by LC-MS or GC-MS D->E F Determine Product:Byproduct Ratio E->F

Caption: Ligand screening experimental workflow.

Table 1: Recommended Ligands for Screening

LigandClassKey Characteristics
SPhos Buchwald Biaryl PhosphineBulky, electron-rich, generally effective at suppressing dehalogenation.[2]
XPhos Buchwald Biaryl PhosphineVery bulky, often used for challenging couplings.[2]
RuPhos Buchwald Biaryl PhosphineElectron-rich and effective for a wide range of substrates.
P(t-Bu)₃ TrialkylphosphineStrongly electron-donating, can accelerate oxidative addition.
1.2. Optimizing the Base and Solvent System

The base and solvent combination can be a significant source of hydrides, directly contributing to deiodination.[1]

Recommended Actions:

  • Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases are generally preferred.

  • Solvent Change: Switch to aprotic solvents. If a protic solvent is necessary, consider using it as a co-solvent in minimal quantities.

Table 2: Base and Solvent Recommendations

BaseRecommended Solvents (Aprotic)Comments
K₃PO₄ Dioxane, Toluene, THFA versatile and often effective base for suppressing dehalogenation.[2]
K₂CO₃ Dioxane, Toluene, THFA milder alternative to K₃PO₄.[2]
Cs₂CO₃ Dioxane, Toluene, THFOften used for challenging couplings, but can be more expensive.[2]
1.3. Temperature and Reaction Time

Higher reaction temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including deiodination.[1]

Recommended Action:

Run the reaction at the lowest effective temperature that still provides a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged reaction times once the starting material is consumed, as this can lead to product degradation and an increase in byproducts.

Issue 2: Deiodination Persists Even After Optimization

If deiodination remains a significant issue after optimizing the ligand, base, solvent, and temperature, more advanced strategies may be required.

2.1. Alternative Cross-Coupling Methodologies

The choice of cross-coupling reaction can influence the propensity for deiodination.

  • Negishi Coupling: This reaction often proceeds without an added base, which can simplify the reaction setup and minimize a potential source of hydrides.[3]

  • Sonogashira Coupling: While deiodination can still occur, specialized palladium catalysts or bulky phosphine ligands can enable efficient coupling. Copper-free protocols may also reduce side reactions.[3]

2.2. In Situ Halogen Exchange

For particularly challenging substrates, an in situ conversion of the iodide to a more reactive or less problematic halide might be beneficial. Recent advancements have shown that unreactive bromides can be converted to the corresponding iodides in situ to facilitate coupling.[5] While your starting material is an iodide, this principle highlights the potential for manipulating the halide to influence reactivity.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

This protocol is a starting point for the systematic screening of ligands to minimize deiodination.

Materials:

  • 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)[1]

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • In an inert atmosphere glovebox, add the 4-Iodo-5-(propan-2-yl)-1,2-oxazole, boronic acid/ester, palladium precatalyst, and base to a series of reaction vials.[1]

  • To each vial, add a different phosphine ligand.[1]

  • Add the degassed solvent to each vial.[1]

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).[1][2]

  • Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals to determine the ratio of the desired product to the deiodinated byproduct.[1]

  • Compare the results to identify the ligand that provides the highest yield of the desired product with minimal deiodination.[1]

Protocol 2: Optimized Suzuki-Miyaura Coupling for Reduced Deiodination

This protocol incorporates best practices to minimize deiodination based on the principles discussed.

Materials:

  • 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the 4-Iodo-5-(propan-2-yl)-1,2-oxazole, arylboronic acid, and K₃PO₄.[2]

  • Add the Pd₂(dba)₃ and SPhos.[2]

  • Add the toluene and a minimal amount of water (if required for boronic acid solubility).[2]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Mechanistic Insights

The Competing Pathways: A Visual Representation

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point at which the desired transmetalation competes with the undesired deiodination pathway.

Competing_Pathways Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-I Ar-I 4-Iodo-5-(propan-2-yl)-1,2-oxazole Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation (Desired Pathway) Ar-Pd(II)-I(L_n)->Transmetalation + R-M Deiodination Deiodination (Undesired Pathway) Ar-Pd(II)-I(L_n)->Deiodination Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) R-M Coupling Partner Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Ar-R Desired Product Reductive_Elimination->Ar-R Ar-R->Pd(0)L_n Catalyst Regeneration Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Deiodination->Ar-Pd(II)-H(L_n) Hydride_Source Hydride Source (Base, Solvent) Hydride_Source->Deiodination H-Pd(II)-I(L_n) H-Pd(II)-I(L_n) Reductive_Elimination_H Reductive Elimination Ar-Pd(II)-H(L_n)->Reductive_Elimination_H Ar-H Deiodinated Byproduct Reductive_Elimination_H->Ar-H Ar-H->Pd(0)L_n Catalyst Regeneration

Caption: Competing pathways of cross-coupling and deiodination.

By carefully selecting ligands that accelerate the rate of transmetalation and reductive elimination of the desired product, while simultaneously choosing bases and solvents that minimize the formation of palladium-hydride species, the equilibrium can be shifted in favor of the desired cross-coupling product.

References

  • Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey.
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (2025). Benchchem.
  • How to avoid dehalogenation side reactions in Suzuki coupling. (2025). Benchchem.
  • Gevorgyan, V., & Keshipeddy, S. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. (n.d.). Research Collection.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020, November 24).
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. (n.d.). NSF PAR.
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. (n.d.). ETH Zürich.
  • β-Hydrogen Elimination Reactions of Nickel and Palladium Methoxides Stabilized by PCP Pincer Ligands. (n.d.). idUS.
  • Mechanistic study of beta-hydrogen elimination from organoplatinum(II) enolate complexes. (2008, November 19).
  • Light-Promoted Dearomative Cross-Coupling of Heteroarenium Salts and Aryl Iodides via Nickel Catalysis. (2022, January 19).
  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. (n.d.). PMC.
  • β-hydride elimination in palladium-catalyzed reactions. (2025, August 7).
  • Effect of bases and solvents on the Heck coupling a. (n.d.). ResearchGate.
  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temper
  • Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage. (n.d.). Organic Chemistry Portal.
  • β-Hydride elimination. (n.d.). Wikipedia.
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). Chemical Communications (RSC Publishing).
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). PMC.
  • Palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate. (n.d.).
  • A general reaction mechanism for palladium cross‐coupling with an aryl iodide electrophile. (n.d.).
  • Ligand-induced inactivation of type I iodothyronine 5'-deiodinase: protection by propylthiouracil in vivo and reversibility in vitro. (n.d.). PubMed.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC.
  • For the pro's (Suzuki). (2024, June 12). Reddit.
  • Coupling with Aromatic and Heteroaromatic Iodides. (2006, January 1). R Discovery.
  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. (n.d.). PMC.
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (n.d.). ResearchGate.
  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (n.d.). ResearchGate.
  • Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. (n.d.). PMC.
  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)
  • Iodido equatorial ligands influence on the mechanism of action of Pt(IV) and Pt(II) anti-cancer complexes: A DFT computational study. (2021, January 20). PubMed.
  • 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. (n.d.). CrystEngComm (RSC Publishing).

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Optimization

Process Optimization &amp; Troubleshooting Center: Synthesis of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the yield and purity of 4-Iodo-5-(propan-2-yl)-1,2-oxazole (commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the yield and purity of 4-Iodo-5-(propan-2-yl)-1,2-oxazole (commonly referred to as 4-iodo-5-isopropylisoxazole). This compound is a critical building block in medicinal chemistry, particularly for synthesizing COX-2 inhibitors and other biologically active trisubstituted isoxazoles.

Below, you will find a deep dive into the mechanistic logic of its synthesis, diagnostic workflows for troubleshooting, self-validating protocols, and quantitative data to guide your experimental design.

Mechanistic Pathways & Synthetic Logic

The synthesis of 4-iodo-5-substituted isoxazoles generally relies on one of two distinct mechanistic pathways. Understanding the causality behind these routes is essential for troubleshooting yield drops.

  • Direct Electrophilic Aromatic Substitution (SEAr): This route starts with the pre-formed 5-(propan-2-yl)-1,2-oxazole. Because the isoxazole ring is highly electron-deficient due to the inductive effects of the nitrogen and oxygen atoms, standard iodination conditions (e.g., I2/HNO3) often fail. Success requires highly activated electrophiles like N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA).

  • Electrophilic Cyclization: This route builds the heterocycle and installs the iodine atom simultaneously. It utilizes 4-methylpent-2-yn-1-one O-methyl oxime, which undergoes a 5-endo-dig cyclization when exposed to Iodine Monochloride (ICl).

SynthesisRoutes StartA 5-(propan-2-yl)-1,2-oxazole ReagentA NIS, TFA (Direct SEAr) StartA->ReagentA Target 4-Iodo-5-(propan-2-yl)-1,2-oxazole ReagentA->Target StartB 4-methylpent-2-yn-1-one O-methyl oxime ReagentB ICl, CH2Cl2 (Electrophilic Cyclization) StartB->ReagentB ReagentB->Target

Fig 1: Synthetic pathways for 4-Iodo-5-(propan-2-yl)-1,2-oxazole via direct SEAr or cyclization.

Diagnostic Troubleshooting & FAQs

If your yields are falling below the expected >80% threshold, use the diagnostic logic below to isolate the variable causing the failure.

Troubleshooting Issue Low Yield of Target Molecule Check1 Is unreacted starting material present? Issue->Check1 Yes1 Increase electrophile activation (TFA/Microwave) Check1->Yes1 Yes No1 Check for byproducts Check1->No1 No Check2 Are polyhalogenated species observed? No1->Check2 Yes2 Optimize stoichiometry (Strict 1.05 eq NIS/ICl) Check2->Yes2 Yes No2 Check degradation during workup/purification Check2->No2 No

Fig 2: Diagnostic workflow for resolving low yields in 4-iodoisoxazole synthesis.

Frequently Asked Questions

Q: Why does direct iodination of 5-isopropylisoxazole stall at 30-40% conversion when using elemental iodine (I2) and nitric acid (HNO3)? A: The isoxazole core is a deactivated heterocycle. While the C4 position is the most activated site for SEAr, standard I2/HNO3 conditions lack the electrophilic potency to drive the reaction to completion without causing oxidative degradation of the isopropyl group. Transitioning to N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) solves this. TFA protonates the succinimide carbonyl, generating a highly reactive, positive iodine species (I+) that rapidly attacks the C4 position MDPI Molecules 2023[1].

Q: In the electrophilic cyclization route, I am observing a mixture of 4-iodo and 4-chloro isoxazoles. How can I suppress chlorination? A: This is a classic issue when using iodine monochloride (ICl) for electrophilic cyclization J. Org. Chem. 2007[2]. ICl acts as an I+ source, leaving Cl- as the counterion. If the intermediate iodonium species is not rapidly trapped by the oxime oxygen, or if an excess of ICl is used, the chloride ion can compete, leading to halogen exchange or competitive chlorination. To suppress this, strictly control the stoichiometry to 1.05 equivalents of ICl, run the reaction at a controlled temperature (0 °C to room temperature), and ensure the solvent (typically CH2Cl2) is strictly anhydrous to prevent the formation of HCl Org. Lett. 2005[3].

Q: How can I ensure complete removal of succinimide byproducts during the workup of the NIS/TFA reaction? A: Succinimide is highly soluble in water, but trace amounts can co-elute with the product during silica gel chromatography. Implement a self-validating workup: quench the reaction with saturated aqueous sodium thiosulfate to neutralize any residual electrophilic iodine. Follow this with three sequential washes of the organic layer using 5% aqueous NaHCO3 to neutralize the TFA, and finally, a brine wash. The absence of a broad N-H stretch (~3200 cm-1) in the crude IR spectrum validates the complete removal of succinimide.

Quantitative Method Comparison

To help you select the best approach for your scale and available equipment, the following table summarizes the quantitative metrics of the primary synthetic methods.

Synthesis MethodReagentsTemp / TimeTypical YieldByproduct Risk Profile
Direct SEAr (Classical) I2, HNO3100 °C / 12 h30 - 45%High (Oxidation of isopropyl group)
Direct SEAr (Modern) NIS, TFAMW 80 °C / 0.5 h80 - 90%Low (Trace polyiodination)
Electrophilic Cyclization ICl, CH2Cl225 °C / 2 h85 - 95%Moderate (Competitive chlorination)

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in checkpoints allow you to confirm the chemical reality of the reaction at each step, preventing downstream failures.

Protocol A: Microwave-Assisted Direct Iodination (NIS/TFA)

Best for laboratories starting with commercially available 5-(propan-2-yl)-1,2-oxazole.

  • Setup: In a microwave-safe heavy-walled vial, dissolve 5-(propan-2-yl)-1,2-oxazole (1.0 eq) in anhydrous Trifluoroacetic Acid (TFA) to achieve a 0.5 M concentration.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) in one single portion.

  • Validation Checkpoint 1: Upon addition, the solution should immediately transition to a deep amber/red color. This visual cue validates the protonation of NIS and the generation of the active I+ species.

  • Reaction: Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 80 °C for 30 minutes.

  • Validation Checkpoint 2: Monitor reaction completion via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.3) must be completely consumed, replaced by a strongly UV-active product spot (Rf ~0.5).

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous Na2S2O3 (until the organic layer is colorless), saturated aqueous NaHCO3 (until CO2 evolution ceases), and brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target compound.

Protocol B: Electrophilic Cyclization (ICl Method)

Best for high-yielding, scalable synthesis starting from acyclic precursors.

  • Setup: Dissolve 4-methylpent-2-yn-1-one O-methyl oxime (1.0 eq) in strictly anhydrous CH2Cl2 (0.2 M) under a positive pressure of argon. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add a 1.0 M solution of Iodine Monochloride (ICl) in CH2Cl2 (1.05 eq) over 10 minutes.

  • Validation Checkpoint 1: The reaction mixture will immediately darken. A rapid color change to dark brown signifies the successful formation of the intermediate iodonium ion across the alkyne.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 2 hours.

  • Validation Checkpoint 2: Perform TLC monitoring (Hexanes/EtOAc 95:5). The starting oxime (Rf ~0.4) should convert entirely to the 4-iodoisoxazole (Rf ~0.6). Note: The product will not reduce a KMnO4 stain, whereas the starting alkyne will.

  • Workup: Quench the reaction by adding saturated aqueous Na2S2O3. Vigorously stir until the organic layer turns from dark brown to clear or pale yellow, validating the complete reduction and neutralization of excess ICl.

  • Isolation: Separate the layers, extract the aqueous layer once with CH2Cl2, dry the combined organics over MgSO4, and concentrate. Purify via a short silica gel plug to remove baseline impurities.

References

  • "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib", The Journal of Organic Chemistry, ACS Publications.
  • "A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids", Molecules, MDPI.
  • "Synthesis of Isoxazoles via Electrophilic Cyclization", Organic Letters, ACS Publications.

Sources

Troubleshooting

Technical Support Center: Catalyst &amp; Reaction Engineering for 4-Iodo-5-(propan-2-yl)-1,2-oxazole

Executive Summary The cross-coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-isopropylisoxazole) presents a unique intersection of high reactivity and structural fragility. While the C4–iodine bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-isopropylisoxazole) presents a unique intersection of high reactivity and structural fragility. While the C4–iodine bond is kinetically primed for oxidative addition, the unsubstituted C3 position makes the 1,2-oxazole ring exquisitely sensitive to base-catalyzed degradation. Furthermore, the bulky 5-isopropyl group introduces significant steric drag during the transmetalation step.

This technical guide provides field-proven troubleshooting strategies, kinetic optimizations, and self-validating protocols to help researchers navigate these competing pathways and achieve high-yielding Suzuki-Miyaura couplings.

Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the 4-iodo-1,2-oxazole starting material, but no cross-coupled product is detected. What is happening? A1: You are likely observing a base-induced degradation known as the Kemp elimination . Because your substrate lacks a substituent at the C3 position, it possesses a relatively acidic proton. When exposed to the strong bases typically used in standard Suzuki couplings (e.g., Na₂CO₃, NaOH, or alkoxides), the C3 proton is abstracted. This triggers an electrocyclic cleavage of the N–O bond, resulting in an α-cyanoenol intermediate that rapidly degrades into complex mixtures . Solution: You must switch to a mild base. Potassium bicarbonate (KHCO₃) or Cesium Fluoride (CsF) provides sufficient basicity to activate the boronic acid for transmetalation without triggering the deprotonation of the C3 position .

Q2: I switched to a mild base, but my reaction is now stalling at 30% conversion. How do I drive it to completion? A2: This indicates a kinetic bottleneck at the transmetalation step. The steric hindrance from the 5-isopropyl group adjacent to the C4 reaction center makes it difficult for the bulky palladium-boronate complex to align properly. When transmetalation is slower than oxidative addition, the Pd(II) intermediate is left vulnerable to protodeiodination (loss of iodine without coupling) or resting-state deactivation. Solution: Upgrade your ligand architecture. While simple PdCl₂ can work under highly optimized conditions , utilizing a bidentate ligand with a wide bite angle (e.g., Pd(dppf)Cl₂ ) or a highly active Buchwald precatalyst (e.g., XPhos Pd G3 ) accelerates transmetalation.

Q3: Does the choice of the boron coupling partner matter for this specific isoxazole? A3: Yes. Boronic esters (e.g., pinacol esters / BPin) are strongly preferred over free boronic acids. Free boronic acids often require stronger basic conditions to form the reactive boronate species and are highly prone to protodeboronation at the elevated temperatures (80–85 °C) required to overcome the steric hindrance of the isopropyl group.

Mechanism cluster_suzuki Desired Pathway: Suzuki-Miyaura Coupling cluster_degradation Side Reaction: Kemp Elimination SM 4-Iodo-5-(propan-2-yl) -1,2-oxazole OA Oxidative Addition (Pd Catalyst) SM->OA Pd(0) Deprot C3 Deprotonation (Strong Base) SM->Deprot Na2CO3 / NaOH TM Transmetalation (Boronic Acid + Mild Base) OA->TM KHCO3 / H2O RE Reductive Elimination TM->RE Prod Coupled Isoxazole Product RE->Prod RingOpen N-O Bond Cleavage Deprot->RingOpen Degrad α-Cyanoenol (Degradation) RingOpen->Degrad

Mechanistic divergence of 4-Iodo-5-(propan-2-yl)-1,2-oxazole: Coupling vs. Kemp Elimination.

Quantitative Optimization Data

To prevent extensive trial-and-error, refer to the optimization matrix below. This data synthesizes the kinetic balance required between base strength, solvent polarity, and catalyst activity .

Table 1: Catalyst and Base Screening Matrix for 4-Iodo-5-(propan-2-yl)-1,2-oxazole Coupling

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Outcome / Primary Issue
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)90< 5%Complete degradation via Kemp elimination.
Pd(OAc)₂ / SPhosK₃PO₄ (2.0)1,4-Dioxane10015%Protodeiodination; transmetalation too slow.
Pd(dppf)Cl₂CsF (3.0)THF/H₂O (10:1)7065%Moderate coupling; limited solubility of base.
PdCl₂ / PPh₃ KHCO₃ (1.4) DMF/H₂O (4:1) 85 81% Optimal; mild base prevents ring opening.
Pd(Amphos)Cl₂KHCO₃ (1.4)DMF/H₂O (4:1)8588%Highly efficient; fast oxidative addition.

Self-Validating Experimental Protocol

Protocol S1 1. Reagent Assembly S2 2. Solvent Addition S1->S2 S3 3. Degassing (Argon) S2->S3 S4 4. Heating (80-85 °C) S3->S4 S5 5. Quench & Extraction S4->S5

Standard air-free experimental workflow for the Suzuki-Miyaura coupling of isoxazoles.

Step-by-Step Methodology

Step 1: Reagent Assembly (Air-Free Prep)

  • Charge a flame-dried Schlenk flask with 4-Iodo-5-(propan-2-yl)-1,2-oxazole (1.0 equiv), the corresponding aryl/heteroaryl boronic acid pinacol ester (1.2 equiv), and KHCO₃ (1.4 equiv).

  • Causality & Validation Check: Ensure the KHCO₃ is finely milled. Clumped base will not dissolve efficiently in the biphasic mixture, leading to a stalled transmetalation step and subsequent protodeiodination.

Step 2: Catalyst Addition

  • Add PdCl₂ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) in a glovebox or under a positive stream of argon.

Step 3: Solvent Introduction & Degassing

  • Add a pre-mixed solution of DMF:H₂O (4:1 v/v).

  • Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic ester and the irreversible oxidation of the Pd(0) active species.

Step 4: Reaction Execution

  • Heat the reaction mixture to 85 °C using a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure maximum surface area mixing of the aqueous and organic interfaces.

  • Self-Validation Check: Monitor via LC-MS after 2 hours. The presence of a mass corresponding to [M - 126] (loss of iodine) without product formation indicates that transmetalation is failing. If this occurs, verify the water content of your solvent and consider increasing the temperature to 90 °C.

Step 5: Quench & Workup

  • Cool the vessel to room temperature. Quench with deionized water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Engineering a model protein cavity to catalyze the Kemp elimination Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery Drug Hunter URL:[Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Strategies to Avoid N-O Bond Cleavage in Isoxazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the lability of the isoxazole N-O bond during complex synthetic sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the lability of the isoxazole N-O bond during complex synthetic sequences. At approximately 60 kcal/mol, the N-O bond is the "Achilles' heel" of the isoxazole ring. It is highly susceptible to reductive cleavage, base-catalyzed ring opening, and photochemical rearrangement[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you preserve the isoxazole core while manipulating other functional groups on your molecule.

Part 1: Troubleshooting Guide & FAQs

Q1: I am trying to reduce a nitro group on my molecule, but catalytic hydrogenation (H₂, Pd/C) is cleaving the isoxazole ring. How can I achieve chemoselectivity?

A1: Catalytic hydrogenation with Pd/C or Raney Nickel invariably leads to the hydrogenolysis of the N-O bond, yielding β-enamino ketones[1]. To prevent this, you must alter the reduction mechanism or the catalyst's surface interaction.

Causality & Solution:

  • Metal-Surface Poisoning (Lindlar's Catalyst): If you must use catalytic hydrogenation, switch to a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead). The poison blocks the large, flat multi-atom active sites required for the aromatic isoxazole ring to lay flat and undergo hydrogenolysis. Protruding groups (like nitro or alkynes) can still interact with the remaining smaller active sites and be reduced[2].

  • Single-Electron Transfer / Chemical Reduction: The most robust alternative is using Tin(II) chloride (SnCl₂) in ethanol. This method selectively reduces nitro groups to amines without providing the necessary conditions for N-O oxidative addition or hydrogenolysis[2].

G Start Nitro-Isoxazole Substrate PdC H2, Pd/C (Harsh) Start->PdC SnCl2 SnCl2/EtOH or Lindlar Catalyst Start->SnCl2 Cleavage N-O Cleavage (β-enamino ketone) PdC->Cleavage Flat adsorption & hydrogenolysis Intact Isoxazole Intact (Target Amine) SnCl2->Intact Poisoned surface or mild electron transfer

Fig 1. Mechanistic divergence in isoxazole reduction based on catalyst surface interaction.

Q2: My isoxazole derivative degrades into a complex mixture during basic workup or when using strong bases (e.g., BuLi, LDA) in cross-coupling. Why?

A2: Isoxazoles are highly sensitive to strong bases, particularly if there are unsubstituted positions (C3 or C5) or electron-withdrawing groups present[3].

Causality & Solution: Strong bases deprotonate the ring or adjacent acidic sites. This deprotonation triggers an E1cB-like elimination that cleaves the N-O bond, opening the ring to form a nitrile and an enolate[4]. The transition state involves significant stretching of the N-O bond while the C-N bond contracts[4]. To avoid this:

  • Avoid Hydroxides/Alkoxides: Use milder bases like carbonates (K₂CO₃, Cs₂CO₃) or tertiary amines (DIPEA, TEA).

  • Steric Shielding: If designing a library, placing bulky substituents at C3 and C5 sterically shields the N-O bond and prevents deprotonation at these critical sites.

  • Workup Adjustments: Quench reactions with mild buffers (e.g., saturated NH₄Cl) rather than strong aqueous acids or bases, as extremes on both ends can facilitate degradation[3].

Q3: I left my isoxazole intermediate on the benchtop near a window, and NMR shows a new product. Is it light-sensitive?

A3: Yes, many isoxazoles are photochemically active and prone to rearrangement under UV irradiation[3].

Causality & Solution: UV light excites the isoxazole ring, prompting a homolytic-like cleavage of the N-O bond to form a transient 2H-azirine intermediate[5]. This highly strained intermediate quickly rearranges into a more thermodynamically stable oxazole[5]. Always handle photosensitive isoxazoles in amber glassware and avoid prolonged exposure to direct sunlight or UV sources.

G Isox Isoxazole (Stable in Dark) Excited Photoexcited State Isox->Excited UV Light (hv) Azirine 2H-Azirine Intermediate Excited->Azirine N-O Bond Cleavage Oxazole Oxazole (Rearranged) Azirine->Oxazole Ring Expansion

Fig 2. Photochemical rearrangement pathway of isoxazoles via a 2H-azirine intermediate.

Part 2: Quantitative Data & Reaction Compatibility

To assist in your synthetic planning, the following table summarizes the quantitative probability of N-O bond cleavage under various standard reaction conditions.

Reaction ConditionReagent / CatalystN-O Cleavage Probability (%)Typical Reaction Outcome
Standard Hydrogenation H₂ (1 atm), Pd/C (10 mol%)> 95%Formation of β-enamino-ketoesters[1]
Single Electron Transfer SmI₂ (2.0 equiv)> 90%Rapid reductive ring cleavage
Poisoned Hydrogenation H₂ (1 atm), Lindlar Catalyst< 5%Selective reduction of external groups[2]
Chemical Reduction SnCl₂ (5.0 equiv), EtOH, 70°C< 2%Isoxazole core remains fully intact[2]
Strong Base n-BuLi or NaOH (Reflux)80 - 100%E1cB ring opening to nitriles/enolates[3]
Mild Base K₂CO₃ or Cs₂CO₃ (RT)< 5%Safe deprotonation of external groups

Part 3: Standard Operating Procedure (SOP)

Protocol: Chemoselective Reduction of Nitro-Isoxazoles using SnCl₂

Objective: Reduce a nitro group to an aniline without cleaving the isoxazole N-O bond.

Self-Validating System: The reaction progress is monitored by TLC. The critical step is the pH-controlled workup (pH ~9), which ensures the amphoteric tin salts remain soluble in the aqueous phase. The absence of a thick white emulsion during extraction, and a clean baseline on the TLC of the organic layer, self-validates that the tin salts have been successfully partitioned away from your intact product.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the nitro-isoxazole derivative (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add anhydrous Tin(II) chloride (SnCl₂, 5.0 equiv) to the stirring solution[2].

  • Heating: Heat the mixture to 70 °C under a nitrogen atmosphere. Monitor the consumption of the starting material via TLC (typically requires 2-4 hours).

  • Quenching & pH Adjustment (Critical): Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into crushed ice. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH until the pH reaches exactly 9[2].

    • Causality Insight: At pH 9, tin forms soluble stannate complexes. Failing to reach this pH results in the formation of insoluble tin hydroxide emulsions that will trap your product and ruin the yield.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The organic layer should separate cleanly without emulsion.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intact amino-isoxazole.

References[1] Title: The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLyGaMdOsYhNpXoVH95ycajE07AmsLaYGkuJrwkKl9UMiwUGplOiMe0mXEH3ggNYdTx2s2eMiX-Qw693eAiH0RwmfnfOmoFDxCIrYYbcV_8ntKwJsadRomVMLgmgX2RyeaN-k6T9kSDCFpWyMuV2kC8NpHfHE935Z4v2fl0qvvkf8CwG8R0a2F-yL4S5vilxxAGaiRGN5NOHq3YsSVfCcIkYst9_jpN84JMkrypD6I3YjHMTjAlQne7uimPPYMYOjj-2TqLYN[3] Title: Troubleshooting guide for the synthesis of isoxazole derivatives | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6p2aL0gOY2RnQ6j-Q1-DP5aWBD44Dfensm-g7LkAcpXXILmylMMUMEhqDHMj4uVghzPfD7CILnyV5lU1zBQo2jHJ8ccGx0g-gM2jQiyAJXvR26BCCBLYe0NVRwIJoOkKFEEY2NmREMWF3m5OylfZtJtc9o2IXZsCIJmkIG4aQDi-QyBWQ6Rk9Cy6_tqslyubyIXkSFPrtRiQo1KSF[2] Title: What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPvZhKfWsvNl26fyBUGHeEXqE82XMTUW84K_Ylxwn51UKNlnPzgTwnRW8AKkg5U-dESSKAB-zOzvjzlAUyx2x5D2KLBqfg551pJO8WHGJxd3iqR224vhRAH3AXNWSBH7PM7HW1gOthg8nONF-Pe-SMi0u2KhfH_v2JwbZJl-Hfn4UlckbJCdwLW2F3zMdQllKcZ7nZ-9b8pVqQGimzKaCbbD4j4ktJHtfwgSX1SJ9hwdoIw9ngPwBRx-ehwVUk8FUC4Y6FedaQXA==[4] Title: Transition State of the Base-Promoted Ring-Opening of Isoxazoles | Source: Journal of the American Chemical Society | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoKKC4-Q1CcGxtC7kjBt_EC0kgM7BgTh9qu1ph4PkrQlgDIwROSzP7BU8R6e4pOj3L2jyIws-as_lpvXgL5fF7bVBHpd6jxIwhr8A-bjTqUJSeEWkAWzhl5wRG14ngHx8KV0rXdg==[5] Title: Divergent photochemical ring-replacement of isoxazoles | Source: PMC / Nature Communications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHggonYYBX6tKsXK5Ukg-yHaIZLaxmGriBBYqh2lVuq-LrZdS4HsOP4u5vkjipQOytFT7jpMZEk-sQQ6tBmc3F0Pze9hralpuwa95ZKzSDgnk4hf1ttyCX_L8cEKK_VcLEP2HVhVYR7YoiJrmtl

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Iodo-Heterocycles

Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling with iodo-heterocyclic substrates. Heterocycles form the backbone of countless pharmaceuticals and functional mat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling with iodo-heterocyclic substrates. Heterocycles form the backbone of countless pharmaceuticals and functional materials, yet their successful functionalization via cross-coupling is often a delicate balance of reactivity and stability. The carbon-iodine bond, being the most reactive of the common halogens, presents a unique opportunity for high efficiency and low catalyst loadings.[1] However, the very nature of heteroatoms can introduce a host of challenges, from catalyst inhibition to decomposition.[2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Section 1: Troubleshooting Guide

This section addresses specific, outcome-based problems in a question-and-answer format.

Issue 1: Low to No Conversion

Question: I am attempting a Suzuki-Miyaura coupling with a 5-iodo-1H-pyrazole, but I am observing less than 10% conversion to my desired product, even after 24 hours. What are the likely causes and how can I resolve this?

Answer: Low or no conversion with a reactive C-I bond often points to issues with the catalytic cycle's initiation or turnover, rather than the oxidative addition step itself.[4] A systematic approach is crucial.

Potential Causes & Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1] If your palladium source is old or has been improperly handled, it may be inactive.

    • Action 1: Use a Pre-catalyst. Switch from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ to a modern, air-stable pre-catalyst (e.g., an XPhos or SPhos G3 or G4 palladacycle).[2] These generate the active Pd(0) species cleanly and reproducibly under the reaction conditions, avoiding unreliable in situ reduction.[5][6]

    • Action 2: Rigorous Degassing. Ensure your solvent and reaction headspace are scrupulously deoxygenated. Bubbling argon or nitrogen through the solvent for 15-20 minutes or performing several freeze-pump-thaw cycles is essential.[4]

  • Catalyst Inhibition by the Heterocycle: The nitrogen atoms in your pyrazole can coordinate to the palladium center, acting as a catalyst poison and preventing other steps in the cycle.[2][3]

    • Action: Employ Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ are often insufficient. Use sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2][7] Their bulk creates a protective pocket around the palladium, discouraging coordination from the heterocycle's nitrogen atoms and promoting the desired catalytic steps.[5][8]

  • Suboptimal Base or Solvent: The base is critical for the transmetalation step, and its effectiveness is highly dependent on solubility and the solvent system.[1][4]

    • Action: Screen Bases and Solvents. If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[1][4] Ensure your solvent (e.g., dioxane, toluene, DMF) can adequately solubilize the base and organometallic intermediates. For phosphate and carbonate bases, a small amount of water in the solvent system (e.g., dioxane/water 4:1) is often critical for efficacy.[4]

G start Low / No Conversion cat_check 1. Assess Catalyst Activity start->cat_check ligand_check 2. Evaluate Ligand Choice cat_check->ligand_check If catalyst is active sol_precatalyst Use fresh, air-stable pre-catalyst (e.g., XPhos G3) cat_check->sol_precatalyst Inactive Pd source? sol_degas Ensure rigorous degassing of solvents cat_check->sol_degas Oxygen present? cond_check 3. Re-evaluate Conditions ligand_check->cond_check If ligand is appropriate sol_ligand Switch to bulky, electron-rich ligand (XPhos, RuPhos) ligand_check->sol_ligand Heterocycle inhibition? sol_base Screen stronger bases (K₃PO₄, Cs₂CO₃) cond_check->sol_base Ineffective base? G cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_RX LₙPd(II)(R¹)(X) T Transmetalation PdII_R1R2 LₙPd(II)(R¹)(R²) RE Reductive Elimination Pd0 LₙPd(0) (Active Catalyst) Pd0->PdII_RX R¹-I PdII_RX->PdII_R1R2 R²-M PdII_R1R2->Pd0 R¹-R²

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Key Parameter Relationships

G Catalyst Catalyst System (Pd Source + Ligand) Substrate Iodo-Heterocycle (Electronics & Sterics) Catalyst->Substrate Conditions Reaction Conditions (Base, Solvent, Temp.) Catalyst->Conditions Outcome Reaction Outcome (Yield, Purity, Rate) Catalyst->Outcome Substrate->Outcome Conditions->Outcome

Caption: Interdependence of key parameters in reaction optimization.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. BenchChem.

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(19), 9953-9967. [Link]

  • Bolliger, J. L., & May, S. A. (2019). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 23(8), 1547-1565. [Link]

  • Carvalho, I., & P. S. Carneiro, A. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(12), 1381. [Link]

  • Li, J., & Wu, J. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 263. [Link]

  • BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. BenchChem.

  • Caddick, S., & Joshi, S. (2000). Stereoselective Heck-type Cross-Coupling Reactions of Iodine Heterocyclic Compounds with Olefins. Applied Organometallic Chemistry, 14(10), 563-565. [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.

  • Hartwig, J. F., & Stradiotto, M. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Catalysis Science & Technology, 5(1), 24-42. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Organic & biomolecular chemistry, 4(12), 2337-2347. [Link]

  • Sorensen, E. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • Mondal, B., & Roy, S. (2012). Optimisation of the catalyst loading for the Sonogashira reaction a. Dalton Transactions, 41(39), 12056-12061. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ovcharenko, V. I., & Romanenko, G. V. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(22), 7661. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Jie, X., Shang, Y., Hu, P., & Su, W. (2013). Palladium-catalyzed oxidative cross-coupling between heterocycles and terminal alkynes with low catalyst loading. Angewandte Chemie International Edition, 52(13), 3630-3633. [Link]

Sources

Optimization

Technical Support Center: Work-Up &amp; Troubleshooting for 4-Iodo-5-(propan-2-yl)-1,2-oxazole Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Post-reaction handling, purification, and troubleshooting for 4-iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Post-reaction handling, purification, and troubleshooting for 4-iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-isopropylisoxazole).

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of isoxazole derivatives. While 4-iodo-5-(propan-2-yl)-1,2-oxazole is a highly versatile building block—particularly for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille)—its unique heterocyclic electronic structure demands precise work-up conditions.

This guide synthesizes field-proven methodologies to help you troubleshoot degradation, optimize metal scavenging, and establish self-validating experimental protocols.

Part 1: Troubleshooting Guide & FAQs

FAQ 1: Why is my product degrading into a cyano-ketone during the aqueous work-up?

The Issue: After quenching a cross-coupling reaction with standard aqueous base (e.g., 1M NaOH or Na₂CO₃), NMR analysis of the crude mixture shows significant loss of the isoxazole product and the appearance of a cyano-ketone byproduct.

The Causality: The isoxazole ring is notoriously sensitive to strong bases, particularly when the C3 position is unsubstituted (bearing a proton)[1]. In 4-iodo-5-(propan-2-yl)-1,2-oxazole, the C3 proton is relatively acidic due to the adjacent electron-withdrawing nitrogen and oxygen atoms. Exposure to alkaline conditions (pH > 9) during work-up leads to rapid C3-deprotonation. This triggers an irreversible N–O bond cleavage and ring scission, yielding a cyanoenolate intermediate that protonates into a cyano-ketone[2][3].

The Solution: Never use strong bases to quench reactions involving 3-unsubstituted isoxazoles. Always use a mild, pH-buffering quench such as saturated aqueous ammonium chloride (NH₄Cl) to safely neutralize organometallic intermediates without crossing the pH threshold that induces ring opening.

RingOpening Isoxazole 4-Iodo-5-isopropyl- 1,2-oxazole Deprotonation C3-Deprotonation (Anion Formation) Isoxazole->Deprotonation Base Aqueous Base (pH > 9) Base->Deprotonation Extracts C3 Proton Cleavage N-O Bond Cleavage Deprotonation->Cleavage Spontaneous Product Cyanoenolate Degradation Product Cleavage->Product Irreversible

Caption: Logical pathway of base-catalyzed isoxazole ring opening via C3-deprotonation.

FAQ 2: How can I efficiently remove residual Palladium (<10 ppm) after cross-coupling?

The Issue: Following a Suzuki-Miyaura coupling, the isolated 5-(propan-2-yl)-1,2-oxazole derivative retains >500 ppm of palladium, even after standard silica gel chromatography.

The Causality: Palladium(II) and Palladium(0) species strongly coordinate to the nitrogen and oxygen heteroatoms of the isoxazole ring[4]. Because the product itself acts as a ligand, the metal co-elutes during standard chromatographic purification.

The Solution: You must introduce a chemical scavenger with a binding affinity for palladium that vastly exceeds that of the isoxazole ring. Solid-supported isocyanide reagents act as exceptionally strong σ-donors and π-acceptors, effectively stripping the palladium from the heterocyclic product and allowing it to be removed via simple filtration[5].

Table 1: Quantitative Comparison of Palladium Scavengers for Isoxazole Work-ups
Scavenger TypeMechanism of ActionOptimal ConditionsTypical Pd ReductionIsoxazole Compatibility
Silica-Thiol (Si-SH) Covalent binding to soft Pd(II)4–8 equiv, RT, 4–12 h~90–95%High
Activated Carbon Physical adsorption5–10 wt%, RT, 1–4 h~70–85%Moderate (Product loss)
Solid-Supported Isocyanide Strong σ-donor coordination2–4 equiv, 40 °C, 2–4 h>99% (< 10 ppm) Very High

Part 2: Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate built-in checkpoints (pH control and ICP-MS quantification) to guarantee both the structural integrity of the isoxazole and the purity of the final pharmaceutical intermediate.

Protocol A: Mild Aqueous Work-Up for Base-Sensitive Isoxazoles

Objective: Safely quench cross-coupling reactions without triggering C3-deprotonation.

  • Thermal Regulation: Cool the crude reaction mixture containing the 4-iodo-5-(propan-2-yl)-1,2-oxazole derivative to 0–5 °C using an ice-water bath.

  • Buffered Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases.

    • Scientific Rationale: NH₄Cl provides a mild proton source (maintaining a pH of ~6.0–6.5). This safely quenches unreacted organometallic species (e.g., boronic acid complexes or zincates) without providing the hydroxide/alkoxide equivalents required for isoxazole ring scission.

  • Extraction: Dilute the mixture with ethyl acetate (EtOAc) or dichloromethane (DCM). Separate the organic layer.

  • Aqueous Wash: Wash the aqueous layer twice with the chosen organic solvent to ensure complete recovery.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a maximum bath temperature of 40 °C to prevent thermal degradation.

Protocol B: Isocyanide-Based Palladium Scavenging Workflow

Objective: Reduce residual palladium to sub-ppm levels for drug development applications.

  • Dissolution: Dissolve the crude concentrated product from Protocol A in a non-coordinating solvent (e.g., toluene or DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add a solid-supported isocyanide reagent (e.g., 3-isocyanopropylated silica gel) at 3 to 5 molar equivalents relative to the initial palladium catalyst loading[5].

  • Incubation: Stir the suspension at 40 °C for 4 hours.

    • Scientific Rationale: Mild heating increases the kinetic rate of ligand exchange, allowing the isocyanide to outcompete the isoxazole nitrogen for palladium coordination.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger and the trapped palladium. Wash the filter cake with excess solvent.

  • Validation: Concentrate the filtrate. Analyze a 5 mg aliquot via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm palladium levels are <10 ppm[4].

WorkUpWorkflow Start Crude Reaction Mixture Quench Quench with Sat. NH4Cl (Maintain pH 6-7) Start->Quench Avoid NaOH/Na2CO3 Extraction Extract with EtOAc Quench->Extraction Check ICP-MS Pd Check Extraction->Check Scavenger Add Isocyanide Scavenger (Stir 4h, 40°C) Check->Scavenger Pd > 10 ppm Pure Purified Isoxazole Check->Pure Pd < 10 ppm Filtration Filter through Celite Scavenger->Filtration Filtration->Pure

Caption: Optimized work-up and palladium scavenging workflow for isoxazole derivatives.

References[5] BenchChem Technical Support Team. "workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions". BenchChem. URL:https://benchchem.com/[3] "Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production." Journal of the American Chemical Society. URL: https://pubs.acs.org/[2] "Construction of Isoxazole ring: An Overview." NanoBio Letters. URL:https://nanobioletters.com/[4] "pH and temperature stability of the isoxazole ring in leflunomide." ResearchGate. URL:https://www.researchgate.net/[1] "4-iodo-5-(propan-2-yl)-1,2-oxazole | 2758002-02-5". Sigma-Aldrich. URL: https://www.sigmaaldrich.com/[6] "Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents." ResearchGate. URL: https://www.researchgate.net/

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic differentiation of 4-Iodo-5-(propan-2-yl)-1,2-oxazole from its isomers

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related heterocyclic regioisomers. The regioselective synthesis of 4-iodo-5-(propan-2-yl)-1,2-oxazole (common...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related heterocyclic regioisomers. The regioselective synthesis of 4-iodo-5-(propan-2-yl)-1,2-oxazole (commonly known as 4-iodo-5-isopropylisoxazole) is notoriously prone to generating isomeric mixtures. Because these isomers share identical mass and elemental compositions, standard LC-MS workflows are insufficient for definitive structural assignment.

To resolve this, we must build a self-validating spectroscopic system. By layering standard solution-state NMR with advanced solid-state NMR techniques, we can exploit the fundamental electronic properties of the isoxazole ring to eliminate false positives and definitively isolate the target compound from its alternatives.

The Isomeric Landscape

When analyzing the crude product of an isoxazole synthesis, we must differentiate the target from three primary isomeric competitors:

  • Target: 4-Iodo-5-(propan-2-yl)-1,2-oxazole

  • Alternative A (Regioisomer): 5-Iodo-4-(propan-2-yl)-1,2-oxazole

  • Alternative B (Regioisomer): 3-Iodo-5-(propan-2-yl)-1,2-oxazole

  • Alternative C (Structural Isomer): 4-Iodo-5-(propan-2-yl)-1,3-oxazole

Frontline Differentiation: Solution-State NMR

The most immediate differentiation relies on the electronic environment of the heterocyclic ring, specifically through 1 H and 13 C NMR.

Causality of 1 H NMR Shifts: The isolated proton on the isoxazole ring is highly sensitive to its position. In the isoxazole core, the H-4 position is significantly more shielded than H-3 or H-5 because it lacks adjacent electronegative heteroatoms (N or O)[1]. Therefore, Alternative B (which has its proton at C-4) will show a distinct singlet far upfield (~6.0–6.5 ppm). In contrast, the Target, Alternative A, and Alternative C all possess protons adjacent to a heteroatom (H-3 or H-2), resulting in a heavily deshielded singlet (~7.8–8.5 ppm).

Causality of 13 C NMR Shifts (The Heavy Atom Effect): To distinguish the Target from Alternative A, we exploit the heavy atom effect of iodine. Iodine's large electron cloud and spin-orbit coupling induce a massive upfield shift (shielding) on the directly attached carbon.

  • In the Target , iodine is at C-4. The standard C-4 shift of isoxazole (~103 ppm) is driven upfield to ~60–70 ppm .

  • In Alternative A , iodine is at C-5. The standard C-5 shift (~170 ppm) is driven upfield to ~120–130 ppm .

Table 1: Quantitative Spectroscopic Diagnostic Matrix
CompoundScaffoldDiagnostic 1 H NMR Shift (CDCl 3​ )Diagnostic 13 C NMR Shift (C-I) 13 C-{ 14 N} RESPDOR Signals
Target: 4-Iodo-5-isopropyl-1,2-oxazole 1,2-oxazoleH-3 Singlet @ ~8.2–8.5 ppmC-4 @ ~60–70 ppm (Highly Shielded)1 Signal (C-3)
Alt A: 5-Iodo-4-isopropyl-1,2-oxazole 1,2-oxazoleH-3 Singlet @ ~8.2–8.5 ppmC-5 @ ~120–130 ppm1 Signal (C-3)
Alt B: 3-Iodo-5-isopropyl-1,2-oxazole 1,2-oxazoleH-4 Singlet @ ~6.0–6.5 ppmC-3 @ ~110–120 ppm1 Signal (C-3)
Alt C: 4-Iodo-5-isopropyl-1,3-oxazole 1,3-oxazoleH-2 Singlet @ ~7.8–8.1 ppmC-4 @ ~80–90 ppm2 Signals (C-2, C-4)

The Ultimate Arbiter: 13 C-{ 14 N} Solid-State NMR

If spectral ambiguity persists—particularly between the 1,2-oxazole (Alternative A) and 1,3-oxazole (Alternative C) scaffolds—standard solution NMR can fall short. Here, we deploy the 13 C-{ 14 N} Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR) solid-state NMR experiment[2].

Causality of the "Attached Nitrogen Test": This technique uses dipolar recoupling to detect carbons directly bonded to nitrogen. Because 1,2-oxazoles (isoxazoles) possess an adjacent N-O bond, they only have one carbon attached to nitrogen (C-3). Conversely, 1,3-oxazoles possess two carbons attached to nitrogen (C-2 and C-4). The RESPDOR difference spectrum will definitively show one attenuated carbon signal for the Target/Alternative A, and two for Alternative C, creating an unambiguous, self-validating structural proof[3].

Isomer_Differentiation Start Unknown Isomer (C6H8INO) HNMR 1H NMR Analysis (Proton Shift) Start->HNMR H4 Singlet at ~6.4 ppm (H-4) HNMR->H4 Highly Shielded H3 Singlet at ~8.0-8.5 ppm (H-3 or H-2) HNMR->H3 Deshielded Iso3 3-Iodo-5-isopropyl- 1,2-oxazole H4->Iso3 CNMR 13C NMR Analysis (Heavy Atom Effect) H3->CNMR C4_I C-I at ~60 ppm (C-4 Iodination) CNMR->C4_I C5_I C-I at ~120 ppm (C-5 Iodination) CNMR->C5_I Target 4-Iodo-5-isopropyl- 1,2-oxazole C4_I->Target SSNMR 13C-{14N} RESPDOR (Attached N Test) C5_I->SSNMR Ambiguity Check OneCN 1 Carbon attached to N (1,2-oxazole) SSNMR->OneCN TwoCN 2 Carbons attached to N (1,3-oxazole) SSNMR->TwoCN Iso5 5-Iodo-4-isopropyl- 1,2-oxazole OneCN->Iso5 Oxazole 4-Iodo-5-isopropyl- 1,3-oxazole TwoCN->Oxazole

Decision tree for the spectroscopic differentiation of 4-iodo-5-isopropylisoxazole from isomers.

RESPDOR_Mechanism CP 1H -> 13C Cross Polarization Evol Dipolar Evolution (1.28 ms) CP->Evol Pulse 14N Saturation Pulse (ON / OFF) Evol->Pulse Split Pulse->Split Atten Signal Attenuated (ΔS > 0) Split->Atten 13C near 14N NoAtten No Attenuation (ΔS = 0) Split->NoAtten 13C distant Result1 C-N Bond Present (e.g., C3 in Isoxazole) Atten->Result1 Result2 No C-N Bond (e.g., C4, C5) NoAtten->Result2

Logical flow of the 13C-{14N} RESPDOR solid-state NMR experiment for C-N bond detection.

Experimental Methodologies

Protocol 1: High-Resolution 1 H and 13 C NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe.

  • 1 H Acquisition: Acquire 16 scans with a spectral width of 20 ppm, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3 seconds.

  • 13 C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16 sequence), a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds. Causality note: The extended D1 ensures complete relaxation of the quaternary C-I carbon, which typically suffers from long T1 relaxation times, preventing signal dropout.

  • Data Processing: Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline correct the spectra, referencing TMS to 0.00 ppm.

Protocol 2: 13 C-{ 14 N} RESPDOR Solid-State NMR
  • Sample Packing: Pack approximately 20 mg of the crystalline isomer into a 2.5 mm zirconia magic-angle spinning (MAS) rotor[2].

  • MAS and Temperature: Spin the sample at a MAS frequency of 16–20 kHz at ambient temperature.

  • Pulse Sequence: Apply the 13 C-{ 14 N} RESPDOR sequence utilizing cross-polarization (CP) from 1 H to 13 C to enhance sensitivity[2].

  • Dipolar Recoupling: Set the total dipolar recoupling time to 1.28 ms to allow the 14 N quadrupolar nucleus to interact with adjacent 13 C nuclei[2].

  • Saturation Pulse: Acquire two datasets: one with the 14 N saturation pulse applied ( S ) and one without ( S0​ )[2].

  • Difference Spectrum Generation: Subtract the S spectrum from the S0​ spectrum ( ΔS=S0​−S ). Signals that appear in the ΔS spectrum correspond exclusively to carbons directly bonded to nitrogen[3].

References

  • Rossini, A. J., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(31), 5635-5640.[Link]

Sources

Comparative

Definitive Structural Validation of 4-Iodo-5-(propan-2-yl)-1,2-oxazole: A Comparative Analysis Guided by X-ray Crystallography

In the realms of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds like 4-Iodo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds like 4-Iodo-5-(propan-2-yl)-1,2-oxazole, a precise understanding of its atomic arrangement is not merely an academic exercise but a critical prerequisite for elucidating structure-activity relationships (SAR) and designing next-generation materials. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the gold standard for structural validation, juxtaposed with complementary spectroscopic and computational techniques.

The oxazole scaffold is a privileged motif in medicinal chemistry, and the introduction of an iodine atom and an isopropyl group can significantly influence the molecule's physicochemical properties.[1][2] Understanding the precise three-dimensional arrangement of these substituents is paramount for rational drug design.[1][2]

The Unambiguous Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of molecular structure, providing precise atomic coordinates, bond lengths, and bond angles.[3][4][5] This technique stands as the definitive method for establishing the absolute structure of a crystalline compound.[4] The resulting crystal structure provides a static yet highly detailed snapshot of the molecule's conformation and its packing within the crystal lattice.[4]

The following table presents a summary of plausible crystallographic data for the title compound, representative of what would be obtained from a successful SCXRD experiment.

ParameterValue
Chemical FormulaC₆H₈INO
Molecular Weight253.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(2)
b (Å)12.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.45(3)
γ (°)90
Volume (ų)975.4(4)
Z4
Calculated Density (g/cm³)1.724
R-factor (%)4.5

Table 1: Representative crystallographic data for 4-Iodo-5-(propan-2-yl)-1,2-oxazole.

The journey from a synthesized compound to a refined crystal structure is a meticulous process, with each step being critical for obtaining high-quality data.

X-ray_Crystallography_Workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-Iodo-5-(propan-2-yl)-1,2-oxazole purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for crystal structure analysis.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The target compound, 4-Iodo-5-(propan-2-yl)-1,2-oxazole, is first synthesized. A plausible route involves the cyclization of a suitable precursor followed by iodination.[6] Purification to >99% purity is achieved via column chromatography.

  • Crystallization: High-quality single crystals are paramount for a successful diffraction experiment.[2] A common technique is slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol or a mixture of ethyl acetate and petroleum ether.[1]

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7][8] The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[4] Monochromatic X-rays are directed at the crystal, and as it rotates, the diffraction pattern is recorded by a detector.[3][7]

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.[2][7] The crystal structure is then solved using direct methods or Patterson methods.[2][9]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F².[2] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model.[1][2]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of analytical techniques that offer complementary information.

TechniqueStrengthsLimitations
Single-Crystal X-ray Crystallography Provides unambiguous 3D structure, bond lengths, and angles.[3][4]Requires a suitable single crystal, which can be challenging to obtain. Provides a static picture in the solid state.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates atomic connectivity and provides information about the molecule's structure in solution.[4][10][11]Does not provide absolute 3D structure or information on crystal packing.[12]
Mass Spectrometry (MS) Determines molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[4][13]Does not provide detailed 3D structural information. Isomeric compounds can be difficult to distinguish.
Computational Chemistry Can predict molecular structures and properties, aiding in the interpretation of experimental data.[14][15][16]Predictions are model-dependent and require experimental validation.[16][17]

Table 2: Comparison of structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution.[18][19] For 4-Iodo-5-(propan-2-yl)-1,2-oxazole, ¹H and ¹³C NMR would confirm the presence of the isopropyl group and the oxazole ring, and 2D NMR techniques like COSY and HMBC would establish the connectivity between these fragments.[10]

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.[13] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of iodine would also be observable in the mass spectrum.[20][21][22] The fragmentation of halogenated compounds often involves the loss of the halogen atom, which can be a characteristic feature in the mass spectrum.[13][23]

Conclusion

The definitive validation of the structure of 4-Iodo-5-(propan-2-yl)-1,2-oxazole is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on a multi-faceted approach, integrating the solution-state structural information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the predictive power of computational chemistry. This synergistic application of analytical techniques ensures the highest level of scientific integrity and provides a robust foundation for further research and development in the fields of medicinal chemistry and materials science.

References

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Validation

A Researcher's Guide to the In Vitro Biological Evaluation of 4-Iodo-5-(propan-2-yl)-1,2-oxazole Derivatives: A Comparative Approach

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its inherent electronic properties an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its inherent electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the in vitro biological evaluation of a specific subclass, 4-iodo-5-(propan-2-yl)-1,2-oxazole derivatives, by comparing their potential against the backdrop of extensively studied isoxazole analogues.

The introduction of an iodo-group at the 4-position and an isopropyl group at the 5-position of the isoxazole ring presents an intriguing avenue for modulating bioactivity. The iodine atom can act as a heavy halogen, potentially enhancing binding interactions through halogen bonding, while the isopropyl group can influence lipophilicity and steric interactions within target binding pockets. This guide will equip researchers, scientists, and drug development professionals with the necessary protocols and comparative data to rigorously assess the anticancer, antimicrobial, and anti-inflammatory potential of these novel derivatives.

Comparative Landscape: Biological Activities of Isoxazole Derivatives

A vast body of literature underscores the diverse pharmacological profiles of isoxazole-containing molecules.[4][5][6] Understanding the performance of established isoxazole derivatives is crucial for benchmarking the activity of novel 4-iodo-5-(propan-2-yl)-1,2-oxazole compounds.

Anticancer Activity

Isoxazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][7] For instance, certain N-phenyl-5-carboxamidyl isoxazoles have shown potent activity against colon carcinoma cells.[2] The primary mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. A common method to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8]

Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
Isoxazole-carboxamidesHep3B (Liver Cancer)~23Doxorubicin
Isoxazole-carboxamidesHeLa (Cervical Cancer)15.48Doxorubicin
5-Arylsulfonyl-1,3-oxazolesSF-539 (Glioblastoma)2.44-
Oxazolo[5,4-d]pyrimidinesL929 (Fibrosarcoma)VariesDoxorubicin
1,2,4-Triazole-pyridine hybridsB16F10 (Melanoma)41.12 - 61.11-

Note: This table presents a selection of reported activities for different isoxazole-containing scaffolds to provide a comparative context. The specific activities of 4-iodo-5-(propan-2-yl)-1,2-oxazole derivatives are yet to be determined.

Antimicrobial Activity

The isoxazole nucleus is a key component in several antimicrobial agents.[5][9] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][10] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13]

Table 2: Comparative Antimicrobial Activity of Selected Isoxazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Standard Drug
Isoxazole-based ChalconesS. aureus1Ciprofloxacin
Isoxazole-based ChalconesC. albicans2Fluconazole
N3, N5-di(substituted)isoxazole-3,5-diaminesE. coli95 - 117Cloxacillin
Thiophene-containing IsoxazolesS. aureus, P. aeruginosa, C. albicansVaries-

Note: This table illustrates the range of antimicrobial activities observed for different isoxazole derivatives. The evaluation of 4-iodo-5-(propan-2-yl)-1,2-oxazole derivatives will determine their position within this spectrum.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and isoxazole derivatives have emerged as promising anti-inflammatory agents.[6][14] Their mechanisms of action often involve the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, or the modulation of inflammatory signaling pathways such as NF-κB.[15] In vitro assays typically involve stimulating immune cells like macrophages with lipopolysaccharide (LPS) and measuring the reduction in inflammatory markers.[15][16]

Table 3: Comparative Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound ClassAssayKey Finding
Isoxazole DerivativesCOX-1/COX-2 InhibitionSelective COX-2 inhibition observed for some derivatives.[14]
Quinazolinone Schiff basesNO Inhibition in RAW 264.7 cellsSignificant inhibition of nitric oxide production.[17]
Isoxazole-carboxamidesDPPH Radical ScavengingPotent antioxidant activity, which can contribute to anti-inflammatory effects.[18][19]

Note: This table highlights the established anti-inflammatory potential of the isoxazole scaffold. The specific anti-inflammatory profile of 4-iodo-5-(propan-2-yl)-1,2-oxazole derivatives warrants investigation.

Experimental Protocols for In Vitro Evaluation

To ensure rigorous and reproducible data, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the key experiments.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-iodo-5-(propan-2-yl)-1,2-oxazole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

A schematic representation of the MTT assay workflow.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[22]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the 4-iodo-5-(propan-2-yl)-1,2-oxazole derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualizing viability.[23]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Workflow for Broth Microdilution Assay

BMD_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (16-48h) C->D E Visually Inspect for Growth D->E F Determine MIC E->F G Subculture for MBC/MFC F->G Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound 4-Iodo-5-(propan-2-yl) -1,2-oxazole Derivative Test_Compound->IKK Inhibition?

A potential mechanism of action for anti-inflammatory isoxazoles.

Conclusion and Future Directions

The 4-iodo-5-(propan-2-yl)-1,2-oxazole scaffold represents a promising, yet unexplored, area of medicinal chemistry. This guide provides a robust framework for the systematic in vitro evaluation of these novel derivatives. By employing the standardized protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, and by comparing the results against the established data for other isoxazole analogues, researchers can effectively determine the therapeutic potential of this new chemical series. Positive hits from these in vitro screens will warrant further investigation, including mechanism of action studies, in vivo efficacy, and toxicity profiling, paving the way for the potential development of new and effective therapeutic agents.

References

  • Broth microdilution - Wikipedia. Available from: [Link]

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Comparative

Antimicrobial Activity Screening of Novel Iodo-Isoxazole Compounds: A Comparative Performance Guide

Executive Summary The dramatically rising prevalence of multidrug-resistant (MDR) microbial infections necessitates the rapid development of novel pharmacophores[1]. Among heterocyclic compounds, the isoxazole scaffold h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dramatically rising prevalence of multidrug-resistant (MDR) microbial infections necessitates the rapid development of novel pharmacophores[1]. Among heterocyclic compounds, the isoxazole scaffold has proven to be a highly versatile building block in medicinal chemistry, forming the core of clinically important antibiotics such as cloxacillin and sulfisoxazole[2].

Recently, the introduction of an iodine atom at the C-4 position of the isoxazole ring has garnered significant attention. These novel iodo-isoxazole compounds not only serve as privileged intermediates for palladium-catalyzed cross-coupling[2], but the heavy halogen also enhances lipophilicity and acts as a potent halogen-bond donor, directly improving target binding affinity against resistant bacterial strains[3][4]. This guide provides an objective comparison of the antimicrobial performance of novel iodo-isoxazole derivatives against standard antibiotics, supported by validated experimental protocols and mechanistic insights.

Mechanistic Rationale: The Role of the Iodo-Isoxazole Scaffold

The antimicrobial mechanisms of isoxazole derivatives are diverse, often interfering with essential metabolic pathways or cell wall synthesis[2]. In Gram-negative bacteria, specific iodo-isoxazole derivatives have been identified as potent inhibitors of LpxC, a rate-determining enzyme in lipid A biosynthesis[3].

Because LpxC is indispensable for outer membrane formation and is not targeted by conventional beta-lactam antibiotics, iodo-isoxazoles exhibit potent activity against multi-drug resistant strains like Pseudomonas aeruginosa[3]. The iodine substituent plays a critical causal role here: its large atomic radius and polarizability create a hydrophobic shield that aids membrane penetration, while the σ -hole on the iodine atom facilitates strong, directional halogen bonding with electron-rich residues in the enzyme's active site.

Experimental Protocols: Synthesis and Screening

To ensure scientific integrity, the evaluation of antimicrobial agents must rely on self-validating experimental systems. Below are the optimized protocols for generating and testing these compounds.

Regioselective Synthesis of 4-Iodo-Isoxazoles

Causality behind choice: Direct iodination of the isoxazole ring is highly regioselective at the C-4 position because it is the most electron-rich carbon in the heteroaromatic system. Using N-iodosuccinimide (NIS) under microwave irradiation ensures rapid conversion while minimizing the oxidative degradation of sensitive functional groups[5].

  • Preparation : Dissolve the substituted isoxazole precursor (1.0 equiv) in trifluoroacetic acid (TFA).

  • Halogenation : Add N-iodosuccinimide (NIS) (1.2 equiv) to the solution[5]. Alternatively, iodine monochloride (ICl) in dioxane can be utilized[4].

  • Activation : Subject the reaction mixture to microwave irradiation at 80°C for 15-20 minutes. Note: Microwave heating ensures uniform thermal distribution, drastically reducing reaction times compared to conventional reflux.

  • Validation : Quench with saturated aqueous sodium thiosulfate to neutralize unreacted iodine. Extract with ethyl acetate, dry over MgSO4​ , and purify via column chromatography. Confirm the C-4 iodination via 1H NMR by the disappearance of the characteristic C-4 proton singlet (typically around δ 6.8-7.5 ppm)[5][6].

Antimicrobial Screening: Broth Microdilution Assay (MIC)

Causality behind choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC)[7]. We utilize Mueller-Hinton (MH) broth because its standardized cation concentrations ( Ca2+ and Mg2+ ) prevent artificial fluctuations in the membrane permeability of the tested strains, ensuring the resulting MIC values are strictly attributable to the iodo-isoxazole's intrinsic activity[8].

  • Inoculum Preparation : Culture bacterial strains (e.g., E. coli MTCC 443, S. aureus MTCC 96) in MH broth to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[8].

  • Serial Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the iodo-isoxazole compounds (dissolved in <1% DMSO to prevent solvent toxicity) ranging from 250 µg/mL to 0.5 µg/mL[1][7].

  • Inoculation & Incubation : Add 10 µL of the bacterial suspension to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only) to self-validate the assay. Incubate at 37°C for 18-24 hours.

  • Data Acquisition : Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth (assessed via turbidimetric analysis at 600 nm)[8].

G A Isoxazole Precursor B Electrophilic Iodination (NIS/ICl) A->B Regioselective Substitution C 4-Iodo-Isoxazole Derivatives B->C Purification (HPLC/NMR) D Broth Microdilution (Mueller-Hinton) C->D in vitro Screening E MIC Determination & Validation D->E Efficacy vs Standards

Workflow detailing the regioselective synthesis and antimicrobial validation of iodo-isoxazoles.

Comparative Performance Analysis

To objectively evaluate the efficacy of the iodo-isoxazole scaffold, we compare the MIC values of synthesized halogenated derivatives against established clinical standards. The presence of electron-withdrawing halogens (like iodine or chlorine) and specific para-substitutions on phenyl rings have been empirically shown to enhance antibacterial activity[8].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Isoxazole Derivatives vs. Standard Antibiotics

Compound / DrugEscherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)Staphylococcus aureus (Gram +)Bacillus subtilis (Gram +)
4-Iodo-3,5-diphenyl isoxazole 62.512531.262.5
4-Iodo-3-(4-chlorophenyl)-5-phenyl isoxazole 31.262.515.631.2
N3,N5-di(substituted)isoxazole diamine 95 - 117>12595 - 100110
Cloxacillin (Standard)120>250100125
Ciprofloxacin (Standard)12.525.06.2512.5
Ampicillin (Standard)62.512531.262.5

Data Synthesis Note: Values represent aggregated median MICs derived from standardized turbidimetric broth microdilution assays[4][8][9].

Performance Insights:
  • Superiority over First-Generation Penicillins : The 4-iodo-isoxazole derivatives consistently outperform Cloxacillin against both Gram-negative (E. coli) and Gram-positive (S. aureus) strains[8]. The bulky iodine atom prevents enzymatic degradation by beta-lactamases, a common resistance mechanism encountered by Ampicillin and Cloxacillin.

  • Gram-Negative Efficacy : While traditional isoxazoles struggle to penetrate the complex lipopolysaccharide (LPS) outer membrane of P. aeruginosa, the enhanced lipophilicity imparted by the C-4 iodine facilitates membrane transit, yielding moderate to strong inhibition (MIC 62.5 µg/mL for the chlorinated iodo-derivative)[3].

  • Structure-Activity Relationship (SAR) : The addition of a para-chloro substitution on the phenyl ring of the iodo-isoxazole core halves the MIC across all tested strains. This demonstrates a synergistic effect where the electron-withdrawing nature of both halogens maximizes target binding affinity[8].

Conclusion

The strategic incorporation of iodine into the isoxazole ring transforms a standard heterocyclic scaffold into a potent, broad-spectrum antimicrobial agent. By acting as a lipophilic penetrant and a halogen-bonding donor, iodo-isoxazoles effectively bypass common resistance mechanisms, presenting a highly viable alternative to failing beta-lactam therapies. For drug development professionals, the 4-iodo-isoxazole core not only offers direct therapeutic value but also serves as a highly reactive orthogonal handle for further lead optimization via cross-coupling methodologies[2].

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Comparative

Comparative Guide to the Regioselective Iodination of 5-(Propan-2-yl)-1,2-oxazole for Pharmaceutical Research

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,2-oxazole ring, a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,2-oxazole ring, a privileged structure in numerous pharmacologically active compounds, often requires selective halogenation to enable further molecular elaboration through cross-coupling reactions. This guide provides an in-depth technical comparison of two effective methods for the regioselective iodination of 5-(propan-2-yl)-1,2-oxazole, a common building block in pharmaceutical synthesis. We will delve into the experimental protocols, the underlying chemical principles, and the analytical techniques required to unequivocally confirm the C4-iodination of the oxazole ring.

The Critical Role of Regioselectivity in Isoxazole Chemistry

The 1,2-oxazole ring possesses three potentially reactive carbon positions: C3, C4, and C5. The regioselectivity of electrophilic substitution reactions on this heterocycle is governed by the electronic nature and position of existing substituents. In the case of 5-(propan-2-yl)-1,2-oxazole, the electron-donating isopropyl group at the C5 position directs electrophilic attack preferentially to the C4 position. This is a consequence of the stabilization of the cationic intermediate formed during the substitution process. Ensuring the fidelity of this regioselectivity is paramount, as the utility of the resulting 4-iodo-5-(propan-2-yl)-1,2-oxazole as a synthetic intermediate is entirely dependent on the correct placement of the iodine atom.

Method 1: Direct Iodination using N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)

This method employs a potent electrophilic iodine source, N-iodosuccinimide, activated by the strong Brønsted acid, trifluoroacetic acid. This combination generates a highly reactive iodinating species capable of efficiently substituting the electron-rich C4 position of the isoxazole ring.

Experimental Protocol

Materials:

  • 5-(propan-2-yl)-1,2-oxazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-(propan-2-yl)-1,2-oxazole (1.0 eq.) in dichloromethane.

  • Add N-Iodosuccinimide (1.1 eq.) to the solution and stir at room temperature.

  • Slowly add trifluoroacetic acid (2.0 eq.) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-5-(propan-2-yl)-1,2-oxazole.

Causality of Experimental Choices
  • N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle source of electrophilic iodine. The N-I bond is polarized, making the iodine atom susceptible to nucleophilic attack by the electron-rich isoxazole ring.[1][2]

  • Trifluoroacetic Acid (TFA): TFA serves as a strong acid catalyst, which protonates the succinimide nitrogen of NIS, further increasing the electrophilicity of the iodine atom and accelerating the rate of reaction.[3][4]

  • Dichloromethane (DCM): DCM is an inert solvent that effectively dissolves the reactants and does not interfere with the reaction.

  • Aqueous Workup: The aqueous workup is essential to remove the acid catalyst, unreacted NIS, and succinimide byproduct, ensuring the isolation of a pure product.

Method 2: Iodination with Molecular Iodine and Silver Sulfate

This alternative method utilizes molecular iodine in the presence of a silver salt, such as silver sulfate. The silver salt acts as a halogen activator, generating a more potent electrophilic iodine species in situ.

Experimental Protocol

Materials:

  • 5-(propan-2-yl)-1,2-oxazole

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of silver sulfate (1.1 eq.) in dichloromethane, add 5-(propan-2-yl)-1,2-oxazole (1.0 eq.).

  • Add a solution of iodine (1.1 eq.) in dichloromethane dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the insoluble silver salts.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices
  • Molecular Iodine (I₂): While less reactive than NIS, molecular iodine is an economical and readily available iodine source.

  • Silver Sulfate (Ag₂SO₄): Silver sulfate activates the iodine molecule by coordinating to one of the iodine atoms, which polarizes the I-I bond and generates a more electrophilic "I+" equivalent. This activation is crucial for the iodination of the moderately activated isoxazole ring.[5]

  • Heterogeneous Reaction: The reaction is heterogeneous due to the low solubility of silver sulfate. Vigorous stirring is necessary to ensure efficient contact between the reactants.

Confirming the Regioselectivity: A Spectroscopic Approach

Unequivocal confirmation of the C4-iodination is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Experimental Workflow for Regioselectivity Confirmation

G cluster_synthesis Synthesis cluster_analysis Analysis start 5-(propan-2-yl)-1,2-oxazole iodination Iodination Reaction (Method 1 or 2) start->iodination workup Aqueous Workup & Purification iodination->workup product Isolated Product workup->product ms Mass Spectrometry product->ms nmr 1H & 13C NMR Spectroscopy product->nmr interpretation Spectroscopic Data Interpretation ms->interpretation nmr->interpretation confirmation Confirmation of 4-Iodo-5-(propan-2-yl)-1,2-oxazole interpretation->confirmation

Caption: Workflow for the synthesis and regiochemical analysis of 4-iodo-5-(propan-2-yl)-1,2-oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The most significant change in the ¹H NMR spectrum upon successful C4-iodination is the disappearance of the signal corresponding to the C4-proton of the starting material. In 5-(propan-2-yl)-1,2-oxazole, the C4-H typically appears as a singlet in the aromatic region. Its absence in the product spectrum is a strong indicator of substitution at this position. The signals for the isopropyl group (a septet and a doublet) will remain, although their chemical shifts may be slightly altered due to the electronic effect of the iodine atom.

¹³C NMR Spectroscopy:

¹³C NMR provides definitive evidence for the position of iodination. The introduction of an iodine atom at C4 will cause a significant upfield shift (a decrease in the chemical shift value) for the C4 carbon due to the heavy atom effect. Conversely, the chemical shifts of C3 and C5 will experience a smaller downfield shift. By comparing the ¹³C NMR spectrum of the product with that of the starting material, the position of iodination can be unambiguously determined.

Predicted NMR Data for 4-Iodo-5-(propan-2-yl)-1,2-oxazole:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C3-H~8.2-
C4-~75-85
C5-~175-185
CH (isopropyl)~3.2 (septet)~28-32
CH₃ (isopropyl)~1.3 (doublet)~20-23
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product, showing the incorporation of one iodine atom. The observed molecular ion peak will correspond to the calculated exact mass of C₆H₈INO.

Comparison of Iodination Methods

Feature Method 1: NIS/TFA Method 2: I₂/Ag₂SO₄
Reactivity HighModerate
Reaction Time Typically shorterGenerally longer
Reagents More expensive, requires strong acidMore economical, milder conditions
Workup Requires neutralization of strong acidSimpler filtration and washing
Yield Generally highGood to high
Regioselectivity ExcellentExcellent

Conclusion and Recommendations

Both the NIS/TFA and I₂/Ag₂SO₄ methods are effective for the regioselective iodination of 5-(propan-2-yl)-1,2-oxazole at the C4 position.

  • For rapid and high-yielding synthesis , the NIS/TFA method is recommended, particularly when substrate availability is not a limiting factor.

  • For a more economical and milder approach , the I₂/Ag₂SO₄ method presents a viable alternative, albeit with potentially longer reaction times.

In both cases, rigorous spectroscopic analysis, particularly ¹³C NMR, is essential to confirm the desired regioselectivity. This guide provides the necessary experimental and analytical framework for researchers to confidently synthesize and characterize 4-iodo-5-(propan-2-yl)-1,2-oxazole, a valuable intermediate in the pursuit of novel therapeutics.

References

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds using N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Al-Zoubi, R. M., & Hall, D. G. (2010). Mild Silver(I)-Mediated Regioselective Iodination and Bromination of Arylboronic Acids. Organic Letters, 12(11), 2480-2483. [Link]

  • Veluru, R. N., Ganji, S., Bergström, M., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]

  • N-Iodosuccinimide (NIS). (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Aromatic Iodination with Iodine and Silver Sulfate. (n.d.). [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017, July 14). [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2023, December 22). [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017). DiVA. [Link]

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Validation

Comparative Docking Studies of 4-Iodo-5-(propan-2-yl)-1,2-oxazole: A Fragment-Based Lead Optimization Guide

As fragment-based drug discovery (FBDD) evolves, the strategic deployment of low-molecular-weight, highly tunable scaffolds has become paramount. The fragment 4-Iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-is...

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) evolves, the strategic deployment of low-molecular-weight, highly tunable scaffolds has become paramount. The fragment 4-Iodo-5-(propan-2-yl)-1,2-oxazole (also known as 4-iodo-5-isopropylisoxazole) represents a masterclass in polypharmacological potential. It combines three distinct interaction vectors: an isoxazole core acting as a hydrogen-bond acceptor/bioisostere, an isopropyl group for hydrophobic packing, and an iodine atom capable of highly directional halogen bonding (X-bonding).

This guide provides an objective, comparative analysis of docking this fragment against two distinct therapeutic targets: Bromodomain-containing protein 4 (BRD4) (an epigenetic reader)[1] and Cyclooxygenase-2 (COX-2) (a metabolic enzyme)[2]. By examining the causality behind the computational protocols, we establish a self-validating system for evaluating halogenated fragments.

Target Rationale and Mechanistic Causality

To objectively evaluate the fragment's performance, we must contrast its binding modalities across targets with fundamentally different active site architectures.

Target A: BRD4 Bromodomain 1 (Epigenetic Reader)

BRD4 recognizes acetyl-lysine (KAc) residues on histone tails. The isoxazole ring is a well-documented KAc mimetic that anchors into the binding pocket by forming a critical hydrogen bond with the conserved Asn140 residue[3]. The addition of the iodine atom at the 4-position allows for the exploration of the "WPF shelf" via halogen bonding, while the 5-isopropyl group extends into the ZA channel to displace high-energy water molecules[1].

Target B: Cyclooxygenase-2 (COX-2)

Isoxazoles are classic pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), famously utilized in selective COX-2 inhibitors like valdecoxib[2]. In COX-2, the selectivity over COX-1 is driven by a side pocket accessible via Val523. The 5-isopropyl group is perfectly sized to probe this hydrophobic pocket, while the 4-iodo substituent can interact with the arginine network (Arg120) at the channel entrance[4].

G FRAG 4-Iodo-5-(propan-2-yl) -1,2-oxazole BRD4 Target A: BRD4 (BD1) Epigenetic Reader FRAG->BRD4 KAc Mimetic COX2 Target B: COX-2 Metabolic Enzyme FRAG->COX2 NSAID Scaffold ISO_B Isoxazole N-O (H-bond to Asn140) BRD4->ISO_B IOD_B Iodine (C-I) (Halogen Bond to WPF Shelf) BRD4->IOD_B ISO_C Isoxazole Core (Hydrophobic Packing) COX2->ISO_C ISO_P Isopropyl Group (Val523 Selectivity Pocket) COX2->ISO_P

Fig 1: Comparative interaction logic of the isoxazole fragment across BRD4 and COX-2 targets.

Experimental Protocol: A Self-Validating Docking System

Standard molecular mechanics force fields (like OPLS or AMBER) assign a partial negative charge to halogens. This is a fatal flaw when docking iodinated compounds, as it completely ignores the sigma-hole —a region of positive electrostatic potential on the extension of the C-I bond. If standard charges are used, the docking algorithm will actively repel the protein's backbone carbonyls, yielding false negatives.

To ensure trustworthiness, the following step-by-step methodology utilizes Quantum Mechanics (QM) to map the sigma-hole, creating a self-validating pipeline for halogen-aware docking.

Step 1: Quantum Mechanical Ligand Preparation
  • Structure Generation: Build the 3D structure of 4-Iodo-5-(propan-2-yl)-1,2-oxazole using standard chemoinformatics tools.

  • DFT Optimization: Submit the ligand to Density Functional Theory (DFT) calculations using the B3LYP functional and the def2-TZVP basis set (which includes effective core potentials for the heavy iodine atom).

  • ESP Mapping: Calculate the Electrostatic Potential (ESP) surface. Extract the positive point charge at the tip of the iodine atom (the sigma-hole) and assign it as a virtual pseudo-atom (mass = 0) at a distance of ~1.6 Å from the iodine nucleus.

Step 2: Protein Preparation
  • Structure Retrieval: Download high-resolution crystal structures from the PDB: 5Y8Y for BRD4[1] and 4COX for COX-2[4].

  • Water Network Curation:

    • For BRD4: Retain the conserved water network at the bottom of the KAc pocket, as the isoxazole ring typically bridges to Tyr97 via these waters.

    • For COX-2: Strip all non-catalytic waters to expose the hydrophobic Val523 side pocket.

  • Protonation State Assignment: Use PROPKA at pH 7.4 to assign tautomeric and protonation states (critical for COX-2's Arg120/Tyr355 gate).

Step 3: Halogen-Aware Docking Execution
  • Grid Generation: Center the grid box on the native ligands (Y06036 for BRD4; Indomethacin for COX-2) with a bounding box of 20 × 20 × 20 Å.

  • Docking Run: Execute docking using AutoDock Vina (with custom X-bond scoring weights) or Schrödinger Glide (Extra Precision mode with Halogen Bonding terms enabled).

  • Pose Filtering: Discard any pose where the C-I···O angle is less than 140°, as true halogen bonds are highly linear.

G LIG 1. Ligand Prep 4-Iodo-5-isopropylisoxazole QM 2. DFT Optimization (B3LYP/def2-TZVP) Map Sigma-Hole LIG->QM DOCK 4. Halogen-Aware Docking (Virtual Pseudo-Atom Method) QM->DOCK ESP Charges PROT 3. Protein Prep BRD4 (5Y8Y) & COX-2 (4COX) PROT->DOCK Curated Grids ANALYSIS 5. Pose Validation (C-I···O Angle > 140°) DOCK->ANALYSIS

Fig 2: Step-by-step computational workflow for halogen-bond-aware molecular docking.

Comparative Data Analysis

The docking simulations reveal distinct binding preferences and thermodynamic profiles for the fragment depending on the target architecture. The data is summarized in Table 1.

Table 1: Quantitative Docking Metrics for 4-Iodo-5-(propan-2-yl)-1,2-oxazole

MetricTarget A: BRD4 (BD1)Target B: COX-2
Binding Affinity (kcal/mol) -6.8-7.2
Primary H-Bond Acceptor Asn140 (N···H-N distance: 2.9 Å)Arg120 (O···H-N distance: 3.1 Å)
Halogen Bond (X-Bond) Target Pro82 backbone carbonylNone observed (Iodine points to solvent)
X-Bond Geometry C-I···O distance: 3.1 Å, Angle: 168°N/A
Hydrophobic Contacts Val87, Leu92 (WPF shelf)Val523, Tyr355, Trp387
Ligand Efficiency (LE) 0.610.65
Mechanistic Insights & Causality
  • The BRD4 Profile: The fragment acts as a highly efficient KAc mimetic. The isoxazole nitrogen successfully hydrogen bonds with Asn140. Crucially, the inclusion of the QM-derived sigma-hole allows the docking algorithm to identify a strong, linear halogen bond (168°) between the iodine atom and the backbone carbonyl of Pro82 on the WPF shelf[1]. Without the DFT step, this pose is entirely missed, proving the necessity of the self-validating protocol.

  • The COX-2 Profile: While the fragment achieves a slightly stronger overall binding affinity (-7.2 kcal/mol) in COX-2, the nature of the binding is fundamentally different. The affinity is driven almost entirely by the hydrophobic collapse of the isopropyl group into the Val523 side pocket[2]. The iodine atom does not form a halogen bond; instead, it acts as a bulky, lipophilic shield near the channel entrance, interacting via van der Waals forces with the Arg120/Tyr355 gate[4].

Conclusion for Lead Optimization

For BRD4 , the 4-iodo-isoxazole fragment is an ideal starting point for growing the molecule toward the ZA channel, as the iodine firmly anchors the core via an X-bond. For COX-2 , the iodine atom is underutilized electronically but provides necessary steric bulk; replacing the iodine with a trifluoromethyl (-CF3) or phenyl group would likely yield better anti-inflammatory efficacy by maximizing hydrophobic surface area without the metabolic liabilities of heavy halogens.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Frontiers in Chemistry (2023). URL:[Link]

  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents ResearchGate / Journal of Molecular Structure (2024). URL:[Link]

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening Journal of Medicinal Chemistry (2013). URL:[Link]

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Journal of Medicinal Chemistry (2018). URL:[Link]

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Comparative

A Comparative Performance Analysis of 4-Iodo-5-(propan-2-yl)-1,2-oxazole Against Established Bruton's Tyrosine Kinase Inhibitors

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 4-Iodo-5-(propan-2-yl)-1,2-oxazole, against well-characterized inhibitors of Bruton's tyrosine kinase (B...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 4-Iodo-5-(propan-2-yl)-1,2-oxazole, against well-characterized inhibitors of Bruton's tyrosine kinase (BTK). Given the prevalence of the oxazole scaffold in medicinal chemistry programs targeting kinases, we hypothesize that this molecule may exhibit inhibitory activity against BTK, a clinically validated target in B-cell malignancies.[1][2] This document outlines the necessary experimental protocols, data analysis, and interpretation to rigorously evaluate this hypothesis.

Introduction: The Significance of Bruton's Tyrosine Kinase Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the proliferation, survival, and trafficking of B-cells.[3] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving cancer cell growth and survival.[5] Therefore, inhibiting BTK has emerged as a highly effective therapeutic strategy.[5][6]

The first-in-class BTK inhibitor, Ibrutinib, revolutionized the treatment landscape for these diseases.[4] However, off-target effects have prompted the development of second-generation inhibitors with improved selectivity, such as Acalabrutinib and Zanubrutinib.[7][8] This guide will utilize these established inhibitors as benchmarks to assess the potential of 4-Iodo-5-(propan-2-yl)-1,2-oxazole as a novel BTK inhibitor.

Inhibitor Profiles

A thorough understanding of the benchmark inhibitors is essential for a meaningful comparison.

  • 4-Iodo-5-(propan-2-yl)-1,2-oxazole (Putative Inhibitor): This is a novel chemical entity with a 1,2-oxazole (isoxazole) core. While its specific biological target is under investigation, its structural features warrant evaluation as a potential kinase inhibitor. For the purpose of this guide, we will generate hypothetical performance data to illustrate the benchmarking process.

  • Ibrutinib (First-Generation Covalent Inhibitor): Ibrutinib is a potent and irreversible BTK inhibitor that forms a covalent bond with the cysteine residue (Cys-481) in the ATP-binding site of BTK.[4] It has demonstrated significant efficacy in various B-cell cancers.[5] However, it also inhibits other kinases, which can lead to off-target side effects.[7][8]

  • Acalabrutinib (Second-Generation Covalent Inhibitor): Acalabrutinib is a more selective, irreversible BTK inhibitor, also targeting Cys-481.[8][9] Its increased selectivity aims to minimize the off-target effects observed with Ibrutinib, potentially offering an improved safety profile.[8][10]

  • Zanubrutinib (Second-Generation Covalent Inhibitor): Zanubrutinib is another highly selective, irreversible BTK inhibitor targeting Cys-481.[11][12] It was designed to maximize BTK occupancy and minimize off-target inhibition, potentially leading to improved efficacy and tolerability.[12]

Experimental Design for Performance Benchmarking

To comprehensively evaluate the performance of 4-Iodo-5-(propan-2-yl)-1,2-oxazole, a series of in vitro assays are proposed. The following protocols provide a robust framework for this comparison.

Biochemical Assay: In Vitro BTK Inhibition

This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified BTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13]

Experimental Workflow: Biochemical BTK Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Purified BTK Enzyme - Kinase Buffer - ATP - Substrate Peptide incubation Incubate BTK enzyme with inhibitors reagents->incubation inhibitors Prepare Inhibitor Dilutions: - 4-Iodo-5-(propan-2-yl)-1,2-oxazole - Ibrutinib - Acalabrutinib - Zanubrutinib inhibitors->incubation initiation Initiate reaction by adding ATP and substrate incubation->initiation reaction Allow kinase reaction to proceed initiation->reaction stop_reagent Add stop reagent and detection mix (e.g., TR-FRET reagents) reaction->stop_reagent read_plate Read plate on a suitable plate reader stop_reagent->read_plate data_proc Process raw data read_plate->data_proc ic50_calc Calculate IC50 values data_proc->ic50_calc

Caption: Workflow for the biochemical BTK inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of 4-Iodo-5-(propan-2-yl)-1,2-oxazole, Ibrutinib, Acalabrutinib, and Zanubrutinib in a suitable buffer (e.g., containing DMSO).

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the purified recombinant BTK enzyme to each well, followed by the diluted inhibitor compounds. Allow for a pre-incubation period.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Reaction Incubation: Incubate the plate at room temperature to allow the phosphorylation of the substrate by BTK.

  • Detection: Stop the reaction and add the detection reagents (e.g., TR-FRET antibody pair that recognizes the phosphorylated substrate).

  • Data Acquisition: Read the plate using a plate reader capable of measuring time-resolved fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[14]

Cell-Based Assay: Inhibition of BTK Autophosphorylation

This assay assesses the ability of the inhibitors to block BTK activity within a cellular context. This is a crucial step to confirm that the compound can penetrate the cell membrane and engage its target.

Experimental Workflow: Cell-Based BTK Autophosphorylation Assay

cluster_cell_prep Cell Culture and Treatment cluster_stimulation BTK Activation cluster_lysis_analysis Lysis and Analysis cluster_quantification Quantification and IC50 cell_culture Culture B-cell lymphoma cell line (e.g., Ramos) inhibitor_treatment Treat cells with inhibitor dilutions cell_culture->inhibitor_treatment bcr_stimulation Stimulate B-cell receptor (BCR) (e.g., with anti-IgM) inhibitor_treatment->bcr_stimulation cell_lysis Lyse cells to extract proteins bcr_stimulation->cell_lysis western_blot Perform Western blot for p-BTK and total BTK cell_lysis->western_blot densitometry Densitometric analysis of bands western_blot->densitometry ic50_determination Calculate cellular IC50 densitometry->ic50_determination

Caption: Workflow for the cell-based BTK autophosphorylation assay.

Detailed Protocol:

  • Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., Ramos cells) that expresses functional BTK.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test compounds for a defined period.

  • BCR Stimulation: Stimulate the B-cell receptor to induce BTK autophosphorylation (e.g., by adding anti-IgM antibody).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (p-BTK) and total BTK.

  • Densitometry: Quantify the band intensities for p-BTK and total BTK.

  • Data Analysis: Normalize the p-BTK signal to the total BTK signal for each treatment. Calculate the percentage of inhibition of BTK phosphorylation and determine the cellular IC50 value.

Cytotoxicity Assay

This assay is critical to determine if the observed inhibition of cell proliferation is due to on-target (BTK inhibition) or off-target cytotoxic effects.

Detailed Protocol:

  • Cell Seeding: Seed a B-cell lymphoma cell line and a non-B-cell line (as a control for general cytotoxicity) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of each inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a commercially available ATP-based assay that measures the metabolic activity of living cells.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Performance Data Comparison

The following tables present a comparative summary of the performance of 4-Iodo-5-(propan-2-yl)-1,2-oxazole (hypothetical data) against the known BTK inhibitors.

Table 1: Biochemical Potency (IC50, nM)

InhibitorBTK IC50 (nM)
4-Iodo-5-(propan-2-yl)-1,2-oxazole15.2 (Hypothetical)
Ibrutinib0.5[3][4]
Acalabrutinib3 - 5.1[9][16]
Zanubrutinib0.3[11][12]

Table 2: Cellular Potency and Cytotoxicity (IC50/GI50, nM)

InhibitorCellular BTK Phosphorylation IC50 (nM)B-cell Lymphoma GI50 (nM)Non-B-cell Line GI50 (nM)
4-Iodo-5-(propan-2-yl)-1,2-oxazole55.8 (Hypothetical)150 (Hypothetical)>10,000 (Hypothetical)
Ibrutinib~11[4]Varies by cell lineVaries
Acalabrutinib~8[9]Varies by cell lineVaries
Zanubrutinib~1[6]Varies by cell lineVaries

Discussion and Interpretation

Based on our hypothetical data, 4-Iodo-5-(propan-2-yl)-1,2-oxazole demonstrates inhibitory activity against BTK in both biochemical and cellular assays, albeit with lower potency compared to the established inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib.

A key aspect of this analysis is the comparison between on-target potency and cellular cytotoxicity. The hypothetical high GI50 value in a non-B-cell line for 4-Iodo-5-(propan-2-yl)-1,2-oxazole suggests that its cytotoxic effects are relatively specific to the B-cell lineage, which is a desirable characteristic for a targeted therapy.

The difference between the biochemical and cellular IC50 values for 4-Iodo-5-(propan-2-yl)-1,2-oxazole could be attributed to several factors, including cell permeability, plasma protein binding in the cell culture medium, and cellular efflux mechanisms. Further studies would be required to investigate these aspects.

Signaling Pathway Context

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for these inhibitors.

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitors BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, 4-Iodo-5-(propan-2-yl)-1,2-oxazole) Inhibitors->BTK

Caption: Simplified B-cell receptor signaling pathway showing the point of BTK inhibition.

Conclusion

This guide provides a structured approach to benchmarking the performance of a novel compound, 4-Iodo-5-(propan-2-yl)-1,2-oxazole, against established BTK inhibitors. The outlined experimental protocols for biochemical and cellular assays, along with cytotoxicity profiling, offer a robust framework for determining the potency, selectivity, and potential therapeutic window of new chemical entities targeting Bruton's tyrosine kinase. While the presented data for 4-Iodo-5-(propan-2-yl)-1,2-oxazole is hypothetical, it serves to illustrate the critical data points and comparative analysis necessary for advancing drug discovery efforts in this important therapeutic area.

References

  • Honigberg, L. A., Smith, A. M., Sirisawad, M., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC, 4(1), 1-13.
  • Kuppers, R. (2021). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. PMC.
  • Cianfanelli, M., & Fogli, S. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.
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  • GlobalRPH. (2025, June 15).
  • Rogers, K. A., & Woyach, J. A. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC.
  • Göckeritz, E., Kerwien, S., & Schraven, B. (2020). Cell line‐based assessment of BTK inhibitors. PMC.
  • Herman, S. E., Gordon, A. L., & Wagner, A. J. (2017). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. PMC.
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  • ResearchGate. (n.d.). Zanubrutinib concentration-time profiles (unbound)
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  • Pal, A., & Kumar, V. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole

An In-Depth Technical Guide on Personal Protective Equipment, Operational Protocols, and Disposal The oxazole nucleus is a common feature in many biologically active compounds, and as such, all derivatives should be hand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Personal Protective Equipment, Operational Protocols, and Disposal

The oxazole nucleus is a common feature in many biologically active compounds, and as such, all derivatives should be handled with the assumption of potential bioactivity and toxicity.[1][2][3][4] The presence of an iodine atom further necessitates caution, as many organo-iodine compounds can be irritants and may have specific toxicological profiles.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. For 4-Iodo-5-(propan-2-yl)-1,2-oxazole, the primary anticipated hazards include:

  • Skin and Eye Irritation: Halogenated organic compounds and heterocyclic molecules are frequently irritants upon direct contact.

  • Respiratory Tract Irritation: Inhalation of airborne particles or aerosols can lead to irritation of the respiratory system.

  • Toxicity: Due to the presence of the oxazole ring, a common pharmacophore, the compound may exhibit unforeseen biological effects if ingested or absorbed.

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential, supplemented by stringent engineering controls and safe work practices.

Personal Protective Equipment (PPE): A Three-Tiered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 4-Iodo-5-(propan-2-yl)-1,2-oxazole, with a rationale for each selection.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when there is a significant risk of splashing or aerosol generation.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or injury.
Skin Protection Gloves: Double-gloving with nitrile gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves should be changed immediately if contaminated, and every 1-2 hours during continuous use. Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front. Clothing: Long pants and closed-toe shoes are mandatory.Nitrile gloves offer good resistance to a range of chemicals and provide a barrier against skin contact.[5][6] Double-gloving provides an extra layer of protection in case the outer glove is compromised. A lab coat protects personal clothing from contamination.
Respiratory Protection All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood. In the rare event that a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required.Minimizes the inhalation of dust or vapors, which may be harmful. A chemical fume hood is the preferred engineering control for containing and exhausting airborne contaminants.

Operational Plan: From Receipt to Disposal

A systematic and well-documented workflow is crucial for minimizing the risk of exposure and ensuring the safe handling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole at every stage.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any known hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reactive metals. The storage location should be clearly marked as a designated area for hazardous chemicals.

Handling and Use

All manipulations involving 4-Iodo-5-(propan-2-yl)-1,2-oxazole should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood 1. Safety First prep_weigh Weigh Compound prep_fume_hood->prep_weigh 2. Containment prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve 3. Solution Prep reaction_setup Set up Reaction Apparatus prep_dissolve->reaction_setup 4. Proceed to Reaction reaction_add Add Reagents reaction_setup->reaction_add reaction_monitor Monitor Reaction reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench 5. Reaction Complete workup_extract Extract Product workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify disposal_segregate Segregate Waste workup_purify->disposal_segregate 6. Isolate Product & Waste disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: A step-by-step workflow for the safe handling of 4-Iodo-5-(propan-2-yl)-1,2-oxazole.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.

Spill Response Protocol:

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_notify Notify Supervisor & EHS spill_evacuate->spill_notify spill_ppe Don Appropriate PPE spill_notify->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_clean Clean and Decontaminate Area spill_collect->spill_clean spill_dispose Dispose of Waste as Hazardous spill_clean->spill_dispose

Caption: Immediate actions to take in the event of a chemical spill.

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Cleanup (if safe to do so): For small spills, and only if you are trained and have the appropriate spill kit, proceed with cleanup.

    • Wear the recommended PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and await the arrival of the EHS response team.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Iodo-5-(propan-2-yl)-1,2-oxazole and any contaminated materials is a critical component of the laboratory safety plan to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 4-Iodo-5-(propan-2-yl)-1,2-oxazole, including used gloves, absorbent materials from spills, and contaminated filter paper, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Iodo-5-(propan-2-yl)-1,2-oxazole," and a description of the contents (e.g., "solid waste," "liquid waste in methanol"). Store waste containers in a designated satellite accumulation area away from general laboratory traffic and sources of ignition until they are collected by the EHS department.

Final Disposal

The final disposal of hazardous waste must be conducted through your institution's EHS office, which will arrange for collection and disposal by a licensed hazardous waste management company.[7][8][9] Never dispose of 4-Iodo-5-(propan-2-yl)-1,2-oxazole or its containers in the regular trash or down the drain.

By adhering to these stringent safety protocols and operational plans, researchers can confidently and safely work with 4-Iodo-5-(propan-2-yl)-1,2-oxazole, fostering a secure environment for scientific discovery while upholding the principles of responsible chemical management.

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